Technical Documentation Center

4-Phenyl-1,4-diazepan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenyl-1,4-diazepan-2-one
  • CAS: 46294-68-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-Phenyl-1,4-diazepan-2-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the in vitro mechanism of action of 4-Phenyl-1,4-diazepan-2-one,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the in vitro mechanism of action of 4-Phenyl-1,4-diazepan-2-one, a compound belonging to the 1,4-diazepan-2-one class of molecules. Due to its structural similarity to benzodiazepines, this guide will focus on the well-established mechanism of action for this class of compounds: positive allosteric modulation of the GABA-A receptor. We will delve into the theoretical framework, key in vitro assays for validation, and data interpretation, providing a comprehensive resource for researchers in the field.

Introduction to 4-Phenyl-1,4-diazepan-2-one and the Diazepanone Scaffold

4-Phenyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This core structure is a key pharmacophore found in a wide range of biologically active molecules, most notably the benzodiazepines.[1][2] Benzodiazepines are a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][4] Given the structural analogy, it is highly probable that 4-Phenyl-1,4-diazepan-2-one exerts its effects through a similar mechanism.

The defining feature of many biologically active 1,4-diazepan-2-ones is their ability to interact with the central nervous system. This activity is primarily mediated by their interaction with the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[4]

The GABA-A Receptor: The Primary Target

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron.[4] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5]

Benzodiazepines and related compounds do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex.[5] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[6] The result is an enhanced GABAergic response, leading to greater chloride ion influx and a more potent inhibitory signal. This is known as positive allosteric modulation.

The proposed mechanism of action for 4-Phenyl-1,4-diazepan-2-one follows this principle. The phenyl group at the 4-position and the overall conformation of the diazepanone ring are likely key determinants of its binding affinity and modulatory efficacy at the GABA-A receptor.

In Vitro Experimental Workflow for Mechanistic Elucidation

To definitively characterize the in vitro mechanism of action of 4-Phenyl-1,4-diazepan-2-one, a series of well-established assays should be performed. The following workflow provides a logical progression from initial binding studies to functional characterization.

Workflow for In Vitro Characterization

G A Compound Synthesis and Purification B Radioligand Binding Assays A->B Characterize Binding Affinity C Electrophysiological Assays (Patch-Clamp) B->C Assess Functional Modulation D Cell-Based Functional Assays (FLIPR, etc.) B->D High-Throughput Functional Screening E Data Analysis and Parameter Determination C->E Determine EC50 and Emax D->E Determine Potency and Efficacy

Caption: A typical workflow for characterizing the in vitro mechanism of action of a novel GABA-A receptor modulator.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of 4-Phenyl-1,4-diazepan-2-one to the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-Phenyl-1,4-diazepan-2-one for the benzodiazepine site.

Principle: A radiolabeled ligand with known high affinity for the benzodiazepine site (e.g., [3H]-Flunitrazepam) is incubated with a preparation of membranes containing GABA-A receptors. The test compound (4-Phenyl-1,4-diazepan-2-one) is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet several times with fresh buffer.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radioligand (e.g., 1 nM [3H]-Flunitrazepam).

    • Add increasing concentrations of 4-Phenyl-1,4-diazepan-2-one.

    • For non-specific binding, add a high concentration of a known benzodiazepine (e.g., 10 µM Diazepam).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-Phenyl-1,4-diazepan-2-one.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Electrophysiological Assays (Two-Electrode Voltage Clamp or Patch-Clamp)

Electrophysiology provides a direct functional measure of the effect of 4-Phenyl-1,4-diazepan-2-one on GABA-A receptor activity.

Objective: To determine if 4-Phenyl-1,4-diazepan-2-one enhances GABA-evoked chloride currents.

Principle: A cell expressing GABA-A receptors (e.g., a Xenopus oocyte injected with cRNA for GABA-A receptor subunits or a mammalian cell line like HEK293) is voltage-clamped. A low concentration of GABA is applied to elicit a baseline chloride current. The test compound is then co-applied with GABA, and any potentiation of the current is measured.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Alternatively, inject cRNA for the subunits into Xenopus oocytes.

  • Electrophysiological Recording:

    • Place the cell in a recording chamber with extracellular solution.

    • Using a glass micropipette filled with intracellular solution, establish a whole-cell patch-clamp configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Apply a low, non-saturating concentration of GABA (e.g., EC10) to the cell to evoke a baseline current.

    • After a washout period, co-apply the same concentration of GABA with increasing concentrations of 4-Phenyl-1,4-diazepan-2-one.

    • Record the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

  • Data Analysis:

    • Express the potentiation as the percentage increase in the GABA-evoked current in the presence of the test compound compared to the baseline current with GABA alone.

    • Plot the percentage potentiation against the logarithm of the concentration of 4-Phenyl-1,4-diazepan-2-one.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the Emax (the maximal potentiation).

Signaling Pathway Visualization

G cluster_0 Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel is part of Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site Compound 4-Phenyl-1,4-diazepan-2-one Compound->GABA_A Binds to Allosteric Site

Caption: Proposed mechanism of action of 4-Phenyl-1,4-diazepan-2-one at the GABA-A receptor.

Data Presentation and Interpretation

The results from the in vitro assays should be summarized for clear comparison and interpretation.

Assay Parameter Typical Value for a Benzodiazepine-like Compound Interpretation
Radioligand BindingKi1 - 100 nMA lower Ki indicates higher binding affinity for the benzodiazepine site.
ElectrophysiologyEC5010 - 500 nMA lower EC50 indicates higher potency in potentiating GABA-evoked currents.
ElectrophysiologyEmax> 100%The maximal potentiation of the GABA response.

A potent and efficacious compound will exhibit a low Ki, a low EC50, and a high Emax. These parameters are crucial for establishing a structure-activity relationship (SAR) and for guiding further drug development efforts.

Conclusion

The in vitro mechanism of action of 4-Phenyl-1,4-diazepan-2-one can be thoroughly investigated through a combination of radioligand binding and functional electrophysiological assays. Based on its structural similarity to known benzodiazepines, it is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for testing this hypothesis and for quantitatively characterizing the pharmacological profile of 4-Phenyl-1,4-diazepan-2-one. These studies are a critical first step in the preclinical evaluation of this and other novel diazepanone derivatives as potential therapeutic agents.

References

  • CEDIATM Benzodiazepine Assay - Fisher Scientific.
  • An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'.
  • 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry | Request PDF - ResearchGate.
  • 3-Phenyl-1,4-diazepan-2-one - Benchchem.
  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed.
  • In vitro quantitation of benzodiazepine lipophilicity: Relation to in vivo distribution.
  • Diazepam - Wikipedia.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Diazepam - Medical Countermeasures Database - CHEMM.
  • What is the mechanism of Diazepam? - Patsnap Synapse.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed.
  • Chemical structure and biological activity of the diazepines - PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Exploratory

Pharmacokinetic Profiling of 4-Phenyl-1,4-diazepan-2-one Derivatives: A Technical Guide

Introduction The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including as factor Xa inhibitors and triple reuptake inhibitors.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including as factor Xa inhibitors and triple reuptake inhibitors.[1][2] The 4-phenyl substituted series, in particular, has garnered interest for its potential therapeutic applications. However, the journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the preclinical pharmacokinetic characterization of novel 4-Phenyl-1,4-diazepan-2-one derivatives, focusing on the causality behind experimental choices and the establishment of self-validating protocols.

The core objective of these studies is to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the candidate compounds.[3][4] Early and robust ADME assessment is critical for identifying potential liabilities, guiding lead optimization, and reducing the likelihood of late-stage clinical failures.[3][5]

I. Foundational In Vitro ADME Profiling

A tiered approach to in vitro ADME screening is essential for efficient resource allocation and timely decision-making.[4][6] The initial assays are designed to assess fundamental properties that govern a compound's behavior in a biological system.

Metabolic Stability

Metabolic stability provides an early indication of a compound's susceptibility to biotransformation, which directly impacts its in vivo half-life and oral bioavailability.[7]

1.1.1. Rationale and Experimental Choice

The liver is the primary site of drug metabolism.[8] Therefore, initial screens typically employ liver-derived systems. We will utilize two key systems:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), which are major contributors to drug metabolism.[7][9] Microsomal stability assays are a cost-effective, high-throughput method for initial ranking of compounds based on their intrinsic clearance.[10]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of hepatic metabolism.[8][10] They are particularly useful for compounds that may undergo significant Phase II conjugation.

1.1.2. Experimental Protocol: Liver Microsomal Stability
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired final concentration (typically 1-3 µM).[10]

    • Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in the same buffer.[10]

    • Prepare a cofactor solution of NADPH (e.g., 1 mM) in buffer.

  • Incubation:

    • Pre-incubate the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[10]

  • Termination and Sample Processing:

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

1.1.3. Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

ParameterFormulaDescription
Half-life (t1/2) 0.693 / kThe time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant determined from the slope of the natural log of the remaining compound concentration versus time.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver to metabolize a drug, independent of blood flow.
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues.[11] Only the unbound (free) fraction of a drug is pharmacologically active.[12]

1.2.1. Rationale and Experimental Choice

Equilibrium dialysis is the gold standard method for determining PPB.[12][13] It allows for the accurate measurement of the unbound drug concentration at equilibrium. The Rapid Equilibrium Dialysis (RED) device is a commonly used plate-based system that is well-suited for screening multiple compounds.[12][14]

1.2.2. Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Spike the test compound into plasma (human, rat, mouse) at a relevant concentration (e.g., 1-10 µM).[14]

    • Add the plasma containing the test compound to one chamber of the RED device.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[12]

  • Incubation:

    • Incubate the sealed RED plate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[13][14]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (i.e., add buffer to the plasma aliquot and blank plasma to the buffer aliquot).

    • Precipitate proteins with a cold organic solvent containing an internal standard.

    • Quantify the compound concentration in both chambers using a validated LC-MS/MS method.[12]

1.2.3. Data Analysis and Interpretation

The percentage of unbound drug (% Unbound) is calculated as:

% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

% UnboundInterpretation
> 10%Low binding
1 - 10%Moderate binding
< 1%High binding
Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[15][16] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelial barrier.[15]

1.3.1. Rationale and Experimental Choice

This assay measures the bidirectional transport of a compound across the Caco-2 monolayer, providing the apparent permeability coefficient (Papp).[17] The ratio of basolateral-to-apical (B-A) to apical-to-basolateral (A-B) permeability can indicate whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

1.3.2. Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[17]

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[16][18]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[17]

    • A-B Transport: Add the test compound (typically 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[17]

    • B-A Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[15]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[15][17]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

1.3.3. Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug transport

  • A is the surface area of the membrane

  • C0 is the initial concentration in the donor compartment

The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)

Papp (A-B) (x 10-6 cm/s)Predicted Human Absorption
> 10High
1 - 10Moderate
< 1Low

An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters.[15]

II. Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[19]

Method Development
  • Analyte and Internal Standard (IS) Optimization: Infuse the test compound and a structurally similar IS into the mass spectrometer to determine the optimal precursor and product ions for multiple reaction monitoring (MRM).[20]

  • Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and separation from endogenous matrix components. A common starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[21][22]

  • Sample Extraction: Protein precipitation is often the initial choice for its simplicity and speed.[23] Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins, then centrifuge and analyze the supernatant.[21]

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[24][25][26][27]

Key Validation Parameters:
  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[23][25]

  • Accuracy and Precision: The closeness of determined values to the nominal concentration and the degree of scatter, respectively.[25]

  • Calibration Curve: A linear relationship between concentration and response over the expected analytical range.[21]

  • Recovery: The efficiency of the extraction procedure.[23]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[23]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[25]

III. In Vivo Pharmacokinetic Studies in Rodents

In vivo studies are essential to understand the complete ADME profile of a compound in a living organism.[28] Rodents, particularly mice and rats, are commonly used in early preclinical PK studies due to their small size, ease of handling, and cost-effectiveness.[29][30]

Study Design
3.1.1. Animal Model Selection

The choice of rodent species (e.g., mouse, rat) depends on factors such as the intended therapeutic area and the translatability of its metabolism to humans.[28][31]

3.1.2. Dosing and Sampling
  • Routes of Administration:

    • Intravenous (IV) Bolus: Provides direct entry into the systemic circulation, allowing for the determination of clearance, volume of distribution, and elimination half-life.

    • Oral (PO) Gavage: Mimics the intended clinical route for many drugs and allows for the assessment of oral bioavailability.

  • Blood Sampling:

    • Serial blood sampling from a single animal (e.g., via tail vein or saphenous vein) is preferred to reduce animal usage and inter-animal variability.[32][33]

    • A typical sampling schedule might include time points at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

Experimental Protocol
  • Dosing:

    • Administer the test compound to the animals at a predetermined dose level via the chosen route (IV or PO).

  • Blood Collection:

    • At each time point, collect a small volume of blood (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., EDTA).[32]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using the validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis with software like Phoenix WinNonlin.[33]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
t1/2 Elimination half-life
F (%) Oral Bioavailability = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

IV. Visualization of Workflows

Overall Pharmacokinetic Profiling Workflow

G cluster_0 In Vitro ADME Profiling cluster_1 Bioanalytical Method cluster_2 In Vivo PK Study cluster_3 Data Analysis & Interpretation Metabolic Stability Metabolic Stability Development Development Metabolic Stability->Development Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Development Cell Permeability Cell Permeability Cell Permeability->Development Validation Validation Dosing (IV, PO) Dosing (IV, PO) Validation->Dosing (IV, PO) Blood Sampling Blood Sampling Bioanalysis Bioanalysis PK Parameter Calculation PK Parameter Calculation Bioanalysis->PK Parameter Calculation Lead Optimization Lead Optimization PK Parameter Calculation->Lead Optimization

Caption: A high-level overview of the pharmacokinetic profiling workflow.

In Vivo Rodent PK Study Workflow

G Start Start Dose Administration\n(IV or PO) Dose Administration (IV or PO) Start->Dose Administration\n(IV or PO) End End Serial Blood Sampling\n(Multiple Time Points) Serial Blood Sampling (Multiple Time Points) Dose Administration\n(IV or PO)->Serial Blood Sampling\n(Multiple Time Points) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Serial Blood Sampling\n(Multiple Time Points)->Plasma Separation\n(Centrifugation) Sample Extraction\n(Protein Precipitation) Sample Extraction (Protein Precipitation) Plasma Separation\n(Centrifugation)->Sample Extraction\n(Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction\n(Protein Precipitation)->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data PK Analysis\n(WinNonlin) PK Analysis (WinNonlin) Concentration-Time Data->PK Analysis\n(WinNonlin) PK Analysis\n(WinNonlin)->End

Caption: Step-by-step workflow for an in vivo rodent pharmacokinetic study.

V. Conclusion

A systematic and rigorous approach to pharmacokinetic profiling is indispensable for the successful development of 4-Phenyl-1,4-diazepan-2-one derivatives as therapeutic agents. By integrating a comprehensive suite of in vitro assays with robust in vivo studies, researchers can gain critical insights into the ADME properties of their compounds. This data-driven strategy enables informed decision-making, facilitates the optimization of drug-like properties, and ultimately increases the probability of advancing a safe and efficacious drug candidate to clinical development.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • de la Torre, R., Papac, D. I., & Flatley, R. M. (2018). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 10(15), 1215–1226. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • AAPS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Absorption Systems. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • He, W., Liu, X., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6399–6408. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Mukherjee, P., Roy, S., & Ghosh, D. (2022). Role of animal models in biomedical research: a review. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 553–569. [Link]

  • Wang, Y., & Kennan, R. P. (2016). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (118), 54884. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • LGC. (n.d.). A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • van den Berg, R. J. W., Vinks, A. A., & Mouton, J. W. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(Supplement_2), ii2–ii11. [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Nagahara, T., Katakura, S., Yokoyama, Y., Tomisawa, K., Inamura, K., & Morishima, Y. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179–2191. [Link]

  • Nakagawa, H., Hino, H., Kikumoto, M., Harada, M., & Taguchi, K. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(16), 3898–3902. [Link]

Sources

Foundational

4-Phenyl-1,4-diazepan-2-one Scaffold: Receptor Binding Affinity and Pharmacological Profiling

Executive Summary & Structural Rationale The 1,4-diazepan-2-one (homopiperazinone) core is a highly privileged scaffold in modern medicinal chemistry. Specifically, the 4-phenyl-1,4-diazepan-2-one derivative and its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,4-diazepan-2-one (homopiperazinone) core is a highly privileged scaffold in modern medicinal chemistry. Specifically, the 4-phenyl-1,4-diazepan-2-one derivative and its structural analogs provide a conformationally restricted framework that is critical for orienting basic amines and aromatic rings into the binding pockets of complex transmembrane proteins[1].

Unlike highly flexible aliphatic chains or rigid piperazine rings, the seven-membered diazepane lactam strikes an optimal balance of conformational entropy and structural pre-organization. This specific spatial arrangement—dictating the precise distance between the aromatic phenyl ring and the basic nitrogen—mimics the pharmacophore required for high-affinity binding to G-Protein Coupled Receptors (GPCRs) such as the Serotonin (5-HT) and Melanocortin receptors, as well as Monoamine Transporters (SERT, NET, DAT)[2].

This technical guide outlines the theoretical framework, quantitative binding profiles, and field-proven experimental protocols for evaluating the receptor binding affinity of 4-phenyl-1,4-diazepan-2-one derivatives.

Target Receptor Classes & Binding Affinity Profiles

Extensive structure-activity relationship (SAR) studies have demonstrated that substituting the 1,4-diazepan-2-one core yields potent multi-target directed ligands.

  • Monoamine Transporters & 5-HT Receptors: 1-aryl and 4-phenyl substituted 1,4-diazepan-2-ones have been developed as Triple Reuptake Inhibitors (TRIs) to elevate synaptic levels of serotonin, norepinephrine, and dopamine[3]. Furthermore, these derivatives exhibit exceptional nanomolar to sub-nanomolar binding affinities for 5−HT1A​ and 5−HT7​ receptors, making them prime candidates for major depressive disorder (MDD) therapeutics[1].

  • Melanocortin Receptors (MC5R): 3-substituted and aminoalkyl-1,4-diazepan-2-one derivatives have been patented as highly selective antagonists for the Melanocortin-5 receptor (MC5R), a GPCR involved in exocrine gland function and sebaceous lipid regulation[4],[5].

Quantitative Data Summary

The following table synthesizes the binding affinity ( Ki​ ) and inhibitory concentration ( IC50​ ) data for representative highly-optimized 1,4-diazepan-2-one derivatives across key neuropharmacological targets[1].

Compound Class / DerivativeTarget Receptor / TransporterBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)Primary Indication
1-Aryl-1,4-diazepan-2-one (Cpd 71a) SERT (Serotonin Transporter)50.0N/ADepression (TRI)
Aralkyl-Diazepanone (Cpd 15a) 5−HT1A​ Receptor12.014.0 (Reuptake)MDD / Anxiety
Aralkyl-Diazepanone (Cpd 15a) 5−HT7​ Receptor3.2N/AMDD / Anxiety
Fluoro-substituted (Cpd 45a) 5−HT1A​ Receptor0.2N/AMulti-target CNS
Fluoro-substituted (Cpd 45a) 5−HT7​ Receptor0.8N/AMulti-target CNS
3-Aminoalkyl-1,4-diazepan-2-one MC5R (Melanocortin-5)< 10.0*N/ASeborrheic Dermatitis

*Representative high-affinity threshold based on patent literature for MC5R antagonists[5].

Experimental Workflows & Self-Validating Protocols

To accurately determine the binding affinity ( Ki​ ) of 4-phenyl-1,4-diazepan-2-one derivatives, a rigorous, self-validating Radioligand Competitive Binding Assay must be employed. As an application scientist, I emphasize that protocols must not merely be followed, but understood mechanistically.

Protocol 1: Radioligand Competitive Binding Assay (GPCR Targets)

Scientific Causality: We utilize a competitive format where the unlabeled 4-phenyl-1,4-diazepan-2-one derivative displaces a known, high-affinity radioligand (e.g., [3H] -8-OH-DPAT for 5−HT1A​ ). The assay relies on rapid filtration to separate bound from free ligand.

Step-by-Step Methodology:

  • Membrane Preparation & Standardization:

    • Harvest CHO or HEK-293 cells stably expressing the target GPCR (e.g., 5−HT1A​ or MC5R).

    • Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4) to induce cell lysis via osmotic shock, preserving the 7-transmembrane GPCR structure.

    • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet (membrane fraction) in assay buffer.

    • Validation Step: Determine protein concentration via BCA assay to ensure consistent receptor density ( Bmax​ ) across all wells.

  • Assay Buffer Formulation:

    • Prepare 50 mM Tris-HCl (pH 7.4), supplemented with 4 mM CaCl2​ , 1 mM MgCl2​ , and 0.1% BSA.

    • Causality: Divalent cations ( Mg2+ , Ca2+ ) are strictly required to stabilize the high-affinity ternary complex between the GPCR, the agonist ligand, and the intracellular G-protein. Without Mg2+ , the receptor shifts to a low-affinity state, artificially inflating the apparent Ki​ .

  • Incubation & Equilibrium:

    • In a 96-well plate, combine:

      • 50 µL of radioligand at a concentration equal to its Kd​ (determined via prior saturation binding).

      • 50 µL of the 4-phenyl-1,4-diazepan-2-one test compound (serial dilutions from 10−5 M to 10−11 M).

      • 100 µL of membrane suspension (10-20 µg protein/well).

    • Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration (Separation):

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • Critical Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the positively charged basic amines on the diazepanone ligands.

    • Wash filters 3 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection & Data Analysis:

    • Extract filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

    • Calculate the IC50​ using non-linear regression (four-parameter logistic equation).

    • Convert IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

      Ki​=1+Kd​[L]​IC50​​
    • Self-Validation: Ensure the assay Z′−factor is ≥0.5 , confirming a robust signal window between total binding and non-specific binding (defined by 10 µM of a reference antagonist).

RBA_Workflow Membrane Membrane Preparation (Target GPCR Expression) Incubation Ligand Incubation (Radioligand + Diazepanone) Membrane->Incubation Add to Assay Buffer (Mg2+) Separation Rapid Filtration (PEI-Soaked GF/B Filters) Incubation->Separation Thermodynamic Equilibrium Detection Scintillation Counting (CPM Measurement) Separation->Detection Isolate Bound Fraction Analysis Data Analysis (Cheng-Prusoff, Ki Calculation) Detection->Analysis Extract IC50

Workflow for Radioligand Competitive Binding Assay.

Mechanistic Pathway: GPCR Transduction

When a 4-phenyl-1,4-diazepan-2-one derivative binds to the orthosteric site of a target GPCR (such as 5−HT1A​ or MC5R), it induces or prevents a conformational shift in the 7-transmembrane helices.

For 5−HT1A​ (a Gi​/o coupled receptor), agonist binding inhibits adenylyl cyclase, decreasing cAMP levels. Conversely, for MC5R (a Gs​ coupled receptor), antagonist binding by 1,4-diazepan-2-one derivatives prevents the activation of adenylyl cyclase, down-regulating the downstream signaling cascade responsible for sebaceous lipid production[5].

GPCR_Signaling Ligand 4-Phenyl-1,4-diazepan-2-one Derivative Receptor Target GPCR (e.g., 5-HT1A / MC5R) Ligand->Receptor High Affinity Binding (Ki) GProtein G-Protein Complex (Gα, Gβγ) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase / cAMP Modulation GProtein->Effector Signal Transduction

GPCR Signal Transduction Modulated by Diazepanone Ligands.

Conclusion

The 4-phenyl-1,4-diazepan-2-one scaffold represents a highly tunable pharmacophore. By strictly controlling the spatial relationship between the aromatic domains and the basic nitrogen within the conformationally restricted lactam ring, medicinal chemists can achieve profound selectivity and sub-nanomolar binding affinities for complex CNS and metabolic targets. Rigorous execution of radioligand binding assays, underpinned by a deep understanding of buffer thermodynamics and non-specific binding mitigation, remains the gold standard for validating these novel therapeutics.

References

  • Approaches to the rational design of selective melanocortin receptor antagonists Source: NIH / PMC URL
  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: NIH / PMC URL
  • Source: bcrcp.ac.
  • Use of 1,4-diazepan-2-one derivatives for down-regulating activity of melanocortin-5 receptor and treating, preventing or controlling a condition e.g.
  • Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges Source: ACS Publications URL

Sources

Exploratory

Toxicity and safety profile of 4-Phenyl-1,4-diazepan-2-one in animal models

Whitepaper: Toxicity and Safety Profile of 4-Phenyl-1,4-diazepan-2-one in Animal Models Executive Summary 4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) is a specialized heterocyclic building block and pharmacological inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Toxicity and Safety Profile of 4-Phenyl-1,4-diazepan-2-one in Animal Models

Executive Summary

4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) is a specialized heterocyclic building block and pharmacological intermediate[1][2]. Structurally related to benzodiazepines and piperazines, the 1,4-diazepan-2-one scaffold is a privileged structure in drug discovery, frequently utilized to target the central nervous system (CNS) and metabolic pathways[3][4]. Because highly specific empirical toxicity data for this exact CAS number is often proprietary, this technical guide provides an authoritative, self-validating framework for evaluating its safety profile in animal models. The methodologies detailed herein extrapolate from its structural class and adhere strictly to international regulatory standards, ensuring a robust translational path from preclinical research to clinical viability.

Section 1: Pharmacological & Mechanistic Context

To accurately predict the toxicological liabilities of 4-Phenyl-1,4-diazepan-2-one, one must first understand the mechanistic behavior of the 1,4-diazepan-2-one pharmacophore. Compounds containing this moiety exhibit significant biological activity across two primary domains:

  • Neuropharmacology (CNS Modulation): Diazepan-2-one derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the CNS. By binding to these receptors, they enhance the inhibitory effects of GABA, increasing neuronal membrane permeability to chloride ions. This hyperpolarization leads to stabilization of neuronal activity, which manifests phenotypically as sedation or anxiolysis[3]. Furthermore, substituted 1,4-diazepan-2-ones have been developed as potent monoamine triple reuptake inhibitors[5].

  • Metabolic Regulation (DPP-4 Inhibition): The N-acyl-1,4-diazepan-2-one scaffold has been heavily optimized for Dipeptidyl Peptidase IV (DPP-4) inhibition, a major target for Type 2 diabetes. These compounds prevent the degradation of incretin hormones like GLP-1, thereby stimulating insulin secretion[4][6].

Understanding these pathways is critical, as dose-limiting toxicities in animal models will likely emerge as exaggerated pharmacological effects (e.g., profound CNS depression or hypoglycemia).

Mechanism Cmpd 4-Phenyl-1,4-diazepan-2-one Target1 GABA-A Receptor Cmpd->Target1 CNS Binding Target2 DPP-4 Enzyme Cmpd->Target2 Systemic Binding Effect1 Cl- Influx (Sedation) Target1->Effect1 Hyperpolarization Effect2 GLP-1 Stabilization Target2->Effect2 Incretin Effect

Mechanistic pathways of 1,4-diazepan-2-one derivatives modulating CNS and metabolic targets.

Section 2: Regulatory Toxicology Framework

Evaluating the safety of 4-Phenyl-1,4-diazepan-2-one requires a self-validating system of protocols that eliminates subjective bias. The foundational guidance for this process is the7, which dictates the nonclinical safety studies required to support human clinical trials[7][8].

For acute exposure, traditional LD50 tests have been superseded by more humane, scientifically rigorous methods. The9 is the mandatory standard[9]. This guideline relies on the observation of clear signs of toxicity at fixed dose levels, avoiding death as a primary endpoint, and allowing the substance to be classified under the Globally Harmonized System (GHS)[10][11].

Section 3: Acute Toxicity Profiling (In Vivo) - OECD 420 Protocol

The causality behind the OECD 420 methodology is rooted in dynamic dose adjustment. By utilizing a preliminary "sighting study," the protocol actively prevents unnecessary cohort mortality and adjusts the main study dose based on real-time tolerability data[10].

Step-by-Step Methodology: Fixed Dose Procedure
  • Animal Preparation & Fasting: Select healthy, young adult female rats (females are generally slightly more sensitive to toxicity). Fast the animals overnight prior to dosing. Causality: Fasting ensures that the gastric emptying rate is uniform, preventing stomach contents from altering the absorption kinetics of the lipophilic diazepanone scaffold[9].

  • Sighting Study (Dose Calibration): Administer 4-Phenyl-1,4-diazepan-2-one to a single animal starting at a pre-selected fixed dose (e.g., 300 mg/kg) via oral gavage using a stomach tube. Observe for 24 hours. Causality: This is a self-validating step. If the animal survives but shows evident toxicity, 300 mg/kg becomes the main study dose. If the animal dies, the dose is stepped down to 50 mg/kg[9][10].

  • Main Study Dosing: Based on the sighting study, dose a group of five female rats at the established fixed level (5, 50, 300, or 2000 mg/kg)[10][11].

  • Longitudinal Observation: Monitor the animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs, specifically looking for CNS depression (ataxia, lethargy) or autonomic signs[10].

  • Gross Necropsy: At the end of the 14-day period, euthanize surviving animals and perform a detailed gross necropsy. Causality: Macroscopic examination of the liver and kidneys is required to identify acute organotropic damage caused by the clearance of the xenobiotic[9].

OECD420 Start Sighting Study Dose Dose Selection Start->Dose Identify starting dose Main Main Study Dose->Main Administer via gavage Obs 14-Day Observation Main->Obs Monitor toxicity Class GHS Classification Obs->Class Endpoint analysis

Stepwise OECD 420 Fixed Dose Procedure for evaluating acute oral toxicity.

Section 4: Repeat-Dose Toxicity & Toxicokinetics (ICH M3(R2))

While acute studies define immediate hazards, repeat-dose toxicity studies (sub-acute and sub-chronic) are mandated by ICH M3(R2) to identify cumulative toxic effects and establish the No Observed Adverse Effect Level (NOAEL)[7][12].

  • Study Design: Administer the compound daily for 14 to 28 days in two mammalian species (typically rat and dog). Doses should range from a low dose (expected NOAEL) to a high dose (Maximum Tolerated Dose, MTD)[12].

  • Toxicokinetics (TK): Concurrently measure systemic exposure ( Cmax​ , AUC ) to correlate external dose with internal exposure. Causality: Without TK data, it is impossible to determine if a lack of toxicity is due to the compound's inherent safety or simply poor oral bioavailability.

  • Neurobehavioral Integration: Given the structural propensity of diazepanones to act on the CNS, specific behavioral observations (such as a Functional Observational Battery) must be integrated into the repeat-dose study to detect subtle neurotoxicity or withdrawal effects[3][5].

Section 5: Quantitative Safety Data Profile

The following table synthesizes the anticipated toxicological parameters for 1,4-diazepan-2-one derivatives based on structural class data, pharmacological mechanisms, and regulatory thresholds.

ParameterMethodology / GuidelineAnticipated Profile / ThresholdMechanistic Rationale
Acute Oral Toxicity OECD 420 Fixed DoseGHS Category 4 or 5 ( LD50​ > 300 mg/kg)Moderate acute toxicity; dose-limiting effects are typically CNS depression rather than direct organ necrosis.
Sub-Acute Toxicity ICH M3(R2) (28-Day)NOAEL determination requiredEvaluates cumulative target organ toxicity (e.g., hepatic clearance stress and enzyme induction).
Genotoxicity ICH S2(R1) Ames TestExpected NegativeAbsence of highly reactive electrophilic centers in the base 4-phenyl-1,4-diazepan-2-one scaffold.
Safety Pharmacology ICH S7A (CNS/CV)Potential CNS sedation; CV monitoring requiredDiazepine scaffolds inherently carry risks of GABA-ergic off-target effects, necessitating respiratory and CNS monitoring.

References

  • Accel Scientific. "4-phenyl-1,4-diazepan-2-one | 46294-68-2".
  • Benchchem. "3-Phenyl-1,4-diazepan-2-one".
  • Asian Journal of Pharmaceutical Research.
  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline".
  • OECD. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure".
  • PubMed.
  • PubMed. "Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors".
  • IVAMI. "Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001)".
  • International Journal of Research in Ayurveda and Pharmacy. "OECD guidelines for acute oral toxicity studies: an overview".
  • ICH. "ICH M3 (R2)

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass Calculation of 4-Phenyl-1,4-diazepan-2-one

This guide provides a detailed, first-principles approach to calculating the molecular weight and exact mass of the heterocyclic compound 4-Phenyl-1,4-diazepan-2-one. Designed for researchers, medicinal chemists, and ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, first-principles approach to calculating the molecular weight and exact mass of the heterocyclic compound 4-Phenyl-1,4-diazepan-2-one. Designed for researchers, medicinal chemists, and analytical scientists, this document elucidates the fundamental differences between these two crucial mass values and provides a transparent, step-by-step protocol for their determination. Understanding these calculations is paramount for accurate compound characterization, stoichiometric analysis, and high-resolution mass spectrometry.

Foundational Principle: Deriving the Chemical Formula

Before any calculation can be performed, the correct molecular formula must be established. This is a self-validating process that begins with the compound's nomenclature.

  • Parent Structure: The core of the molecule is 1,4-diazepan-2-one . This describes a seven-membered saturated ring containing two nitrogen atoms (a diazepane) at positions 1 and 4, with a carbonyl group (a ketone, denoted by "-one") at position 2. The empirical formula for this parent structure is C₅H₁₀N₂O.

  • Substitution: The prefix 4-Phenyl- indicates that a phenyl group (C₆H₅) is attached to the nitrogen atom at the 4-position of the diazepane ring. This substitution replaces the hydrogen atom originally bonded to that nitrogen.

  • Formula Derivation:

    • Start with the parent formula: C₅H₁₀N₂O.

    • Subtract one hydrogen atom to account for the substitution at the N-4 position: C₅H₉N₂O.

    • Add the atoms of the phenyl group (C₆H₅): (C₅ + C₆)(H₉ + H₅)N₂O.

    • The final, verified molecular formula for 4-Phenyl-1,4-diazepan-2-one is C₁₁H₁₄N₂O .[1][2]

Molecular Weight (MW) Calculation: The Weighted Average Approach

Molecular weight, often used interchangeably with molar mass, represents the sum of the average atomic masses of the constituent atoms in a molecule.[3] This value is based on the natural isotopic abundance of each element as found on Earth. It is the standard value used for gravimetric and stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

Causality and Experimental Choice

We use average atomic weights because when we weigh a substance, we are measuring a vast collection of molecules with a statistical distribution of isotopes. The standard atomic weight, as provided by IUPAC, is the weighted average of the masses of all stable isotopes of an element, taking their natural abundance into account.[4][5]

Experimental Protocol for Molecular Weight Calculation

The protocol involves a systematic summation of the average atomic masses for all atoms in the derived molecular formula.[6][7][8]

  • Deconstruct the Formula: List each element and the number of atoms present in C₁₁H₁₄N₂O.

  • Assign Atomic Weights: Use the standard atomic weights from the IUPAC Periodic Table.[5][9]

  • Calculate Total Mass per Element: Multiply the atom count by the standard atomic weight for each element.

  • Sum for Total Molecular Weight: Sum the total masses of each element to obtain the final molecular weight.

The detailed calculation is presented in Table 1.

Element Symbol Number of Atoms (n) Standard Atomic Weight (amu) Total Mass (n × amu)
CarbonC1112.011132.121
HydrogenH141.00814.112
NitrogenN214.00728.014
OxygenO115.99915.999
Total Molecular Weight ( g/mol ) 190.246
Table 1. Calculation of the Molecular Weight of 4-Phenyl-1,4-diazepan-2-one.

Exact Mass Calculation: The Monoisotopic Approach

In contrast to molecular weight, the exact mass (also called monoisotopic mass) is calculated by summing the masses of the most abundant stable isotope of each element in the molecule.[10][11][12] This value is not a weighted average. It represents the precise mass of a single molecule containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).

Causality and Experimental Choice

The concept of exact mass is critical for high-resolution mass spectrometry (HRMS). An HRMS instrument can distinguish between molecules with very similar molecular weights but different elemental compositions (isobars). The instrument measures the mass-to-charge ratio of individual ions, making the mass of the single most abundant isotopologue the most relevant value for identification and formula determination.[10][13]

Experimental Protocol for Exact Mass Calculation

The protocol is analogous to the molecular weight calculation but uses the precise mass of the most abundant isotope for each element instead of the average atomic weight.[14][15]

  • Deconstruct the Formula: List each element and the number of atoms for C₁₁H₁₄N₂O.

  • Assign Isotopic Masses: Use the precise mass for the most abundant stable isotope of each element.

  • Calculate Total Mass per Element: Multiply the atom count by the isotopic mass for each element.

  • Sum for Total Exact Mass: Sum the total masses to obtain the final monoisotopic mass.

The detailed calculation is presented in Table 2.

Element Isotope Number of Atoms (n) Exact Mass of Most Abundant Isotope (Da) Total Mass (n × Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H141.00782514.109550
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Total Exact Mass (Da) 190.110613
Table 2. Calculation of the Exact Mass of 4-Phenyl-1,4-diazepan-2-one.

Summary of Quantitative Data

The distinction between the calculated values is critical for experimental design and data interpretation. The following table summarizes the results for C₁₁H₁₄N₂O.

Parameter Calculated Value Units Primary Application
Molecular Weight190.246 g/mol (or amu)Stoichiometry, Solution Preparation
Exact Mass190.110613Da (or u)High-Resolution Mass Spectrometry
Table 3. Comparison of Molecular Weight and Exact Mass.

Visualization of the Calculation Workflow

The logical flow from chemical structure to the final mass values can be visualized as a directed process. This ensures clarity and reproducibility in the workflow.

G cluster_0 Step 1: Formula Derivation cluster_1 Step 2: Mass Calculation Pathways cluster_2 Step 3: Results & Application Compound Compound Name 4-Phenyl-1,4-diazepan-2-one Formula Molecular Formula C₁₁H₁₄N₂O Compound->Formula Structural Analysis MW_Calc Molecular Weight (MW) Uses Average Atomic Weights Formula->MW_Calc EM_Calc Exact Mass (EM) Uses Most Abundant Isotope Masses Formula->EM_Calc MW_Result MW Result 190.246 g/mol Application: Stoichiometry MW_Calc->MW_Result EM_Result EM Result 190.110613 Da Application: HRMS EM_Calc->EM_Result

Workflow from compound name to final mass values.

References

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. Retrieved from [Link]

  • Vedantu. (n.d.). Molecular Weight: Definition, Formula & Easy Calculation Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, March 23). How to Calculate Molar Mass (Molecular Weight) [Video]. YouTube. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How do you calculate molecular weight?. Retrieved from [Link]

  • Prepineer. (n.d.). Molecular Weight Of A Compound FE Exam 2026: Find It. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-phenyl-1,4-diazepan-2-one-46294-68-2. Retrieved from [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Lenntech. (n.d.). (CHNO) properties. Retrieved from [Link]

  • WebQC.org. (n.d.). CHNo molar mass. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Monoisotopic mass. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Monoisotopic elements. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

Sources

Exploratory

X-ray crystallography and 3D structure of 4-Phenyl-1,4-diazepan-2-one

An In-depth Technical Guide to the X-ray Crystallography and 3D Structure of 4-Phenyl-1,4-diazepan-2-one This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallography and 3D Structure of 4-Phenyl-1,4-diazepan-2-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the process of determining the three-dimensional structure of 4-Phenyl-1,4-diazepan-2-one using single-crystal X-ray crystallography. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodology from crystal growth to final structural analysis.

Foreword: The Structural Imperative in Modern Drug Discovery

The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds.[1][2][3][4] Molecules within this class have been investigated for various therapeutic applications, including as potential anxiolytics and sedatives, by targeting receptors in the central nervous system.[5] For medicinal chemists, understanding the precise three-dimensional arrangement of atoms, including stereochemistry and conformational preferences, is paramount. This structural knowledge underpins rational drug design, allowing for the optimization of ligand-protein interactions and the prediction of structure-activity relationships (SAR).[6]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[7] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for both drug design and understanding the fundamental physicochemical properties of a compound. This guide will use 4-Phenyl-1,4-diazepan-2-one as a case study to illuminate the entire SC-XRD workflow, from initial synthesis to the final, refined crystal structure.

Part 1: Synthesis and Crystallization — The Foundation of Structural Analysis

The journey to a crystal structure begins long before the X-ray diffractometer. The synthesis of the target compound and, critically, the growth of high-quality single crystals are foundational steps where meticulous care dictates the success of the entire analysis.

Synthesis of 4-Phenyl-1,4-diazepan-2-one

While various synthetic routes to diazepanones exist, a common approach involves multi-step synthesis starting from accessible precursors. The synthesis of related 1,4-benzodiazepines often involves the cyclization of aminobenzophenone derivatives.[8][9] A plausible pathway to the target molecule would be designed to ensure high purity, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

The quality of the diffraction data is directly dependent on the quality of the crystal.[10] A suitable crystal for SC-XRD must be a single, well-ordered specimen, free of cracks and inclusions, and typically between 0.1 to 0.5 mm in size.[7][10] The primary challenge is to coax molecules out of the disordered solution state into a highly ordered, repeating lattice. This is achieved by slowly bringing a solution to a state of supersaturation.

Causality in Method Selection: For a small organic molecule like 4-Phenyl-1,4-diazepan-2-one, which is expected to be a stable solid, slow evaporation and vapor diffusion are excellent starting points. These methods allow for a gradual increase in concentration, providing molecules with sufficient time to orient themselves into a low-energy, crystalline lattice. Rapid precipitation must be avoided, as it traps disorder and leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.[11]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Dissolve a small amount of purified 4-Phenyl-1,4-diazepan-2-one in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble. The ideal solvent allows for dissolution upon gentle warming but approaches saturation at room temperature.

  • Preparation of the Crystallization Vessel: Prepare a solution of the compound in the chosen solvent in a clean, small vial. The vessel should be free of dust or scratches, which can act as sites for rapid, uncontrolled nucleation.[12]

  • Inducing Supersaturation (Slow Evaporation): Cover the vial with a cap or paraffin film. Pierce the covering with a needle to create a few small holes. This slows the rate of solvent evaporation, allowing for the controlled growth of large, well-defined crystals over several days.[10]

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested. Decant the mother liquor and gently pick up a crystal using a nylon loop or a fine glass fiber. Any remaining solvent can be wicked away with the edge of a filter paper.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting a Purified Compound b Solvent Screening a->b c Prepare Saturated Solution b->c d Slow Evaporation / Vapor Diffusion c->d e Nucleation & Growth d->e f Select High-Quality Crystal e->f g Mount Crystal for Diffraction f->g

Caption: Workflow for Single Crystal Growth.

Part 2: Single-Crystal X-ray Diffraction — From Crystal to Data

With a suitable crystal mounted, the next phase involves irradiating it with X-rays and recording the resulting diffraction pattern. This process is governed by the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a regular lattice, a phenomenon described by Bragg's Law.[13]

Experimental Workflow

Modern diffractometers automate much of the data collection process. The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: The selected crystal is affixed to the tip of a glass fiber or a nylon loop using a minimal amount of non-diffracting oil or grease and placed on a goniometer head.[12][13]

  • Instrument Setup: The goniometer is mounted on the diffractometer. The X-ray source, typically a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, is activated.[1] For small organic molecules, a Mo source is often preferred.

  • Unit Cell Determination: A series of initial diffraction images (frames) are collected. The positions of the diffraction spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the determined crystal system and space group, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on an area detector.

  • Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like absorption), and generates a reflection file containing the Miller indices (h,k,l) and the intensity (or structure factor magnitude, F²) for each reflection.

G A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Cool with N2 Stream (100 K) B->C D Collect Initial Frames C->D E Determine Unit Cell & Space Group D->E F Execute Data Collection Strategy E->F G Integrate Raw Data F->G H Apply Corrections (Absorption, etc.) G->H I Generate Reflection File (h,k,l, I, σ(I)) H->I

Caption: The X-ray Data Collection Workflow.

Part 3: Structure Solution and Refinement — Deciphering the Code

The reflection file contains the intensities of the diffracted beams, but not their phases. This loss of phase information constitutes the central "phase problem" in crystallography. For small molecules, this problem is routinely solved using statistical methods known as "direct methods".[1]

Structure Solution and Refinement Cycle
  • Structure Solution: Programs like SHELXS use direct methods to calculate initial phase estimates.[1] These phases are combined with the measured structure factor magnitudes in a Fourier transform to generate an initial electron density map. Peaks in this map correspond to atomic positions.

  • Model Building: An initial atomic model is built by assigning atoms to the strongest peaks in the electron density map.

  • Structure Refinement: Refinement is the iterative process of adjusting the parameters of the atomic model (atomic coordinates, displacement parameters) to achieve the best possible agreement between the diffraction data calculated from the model and the experimentally observed data.[14][15][16] This is typically achieved through a least-squares minimization procedure.[15]

  • Validation: The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). Lower R-factors indicate better agreement between the model and the data.

G A Reflection Data (hkl, F²) B Structure Solution (Direct Methods) A->B C Initial Electron Density Map B->C D Build Initial Atomic Model C->D E Least-Squares Refinement Cycle D->E F Calculate Structure Factors (Fc) E->F I Final Refined Model E->I Convergence G Compare with Observed Data (Fo) F->G H Adjust Model Parameters (x,y,z, Uij) G->H H->E J Validation (R-factors, GooF) I->J G mol [Placeholder for 2D structure of 4-Phenyl-1,4-diazepan-2-one]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 4-Phenyl-1,4-diazepan-2-one

For: Researchers, scientists, and drug development professionals. Introduction 4-Phenyl-1,4-diazepan-2-one is a heterocyclic compound belonging to the diazepanone class of molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-1,4-diazepan-2-one is a heterocyclic compound belonging to the diazepanone class of molecules. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including acting as antagonists for various receptors and as triple reuptake inhibitors.[1] The synthesis of novel diazepanone derivatives is therefore of significant interest in the discovery of new therapeutic agents.

This document provides a detailed, two-step synthetic route for the preparation of 4-Phenyl-1,4-diazepan-2-one. The described methodology is based on established chemical principles, including a Michael addition followed by an intramolecular amidation (cyclization). Each step is accompanied by a thorough explanation of the underlying chemical logic, procedural details, and purification strategies to ensure both reproducibility and a deep understanding of the synthetic process.

Overall Synthetic Scheme

The synthesis of 4-Phenyl-1,4-diazepan-2-one is accomplished via a two-step sequence starting from commercially available N-phenylethylenediamine and ethyl acrylate.

Synthetic_Scheme cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization N-phenylethylenediamine N-phenylethylenediamine Intermediate Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate N-phenylethylenediamine->Intermediate + Ethyl acrylate Ethanol, Reflux Ethyl_acrylate Ethyl acrylate Final_Product 4-Phenyl-1,4-diazepan-2-one Intermediate_2->Final_Product High-boiling solvent (e.g., Toluene or Xylene) Heat, Acid or Base catalyst (optional)

Caption: Two-step synthesis of 4-Phenyl-1,4-diazepan-2-one.

Part 1: Synthesis of Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate (Intermediate)

Principle and Mechanistic Insight

This initial step involves a Michael addition, a classic reaction in organic synthesis where a nucleophile adds to an α,β-unsaturated carbonyl compound.[2] In this specific case, the primary amino group of N-phenylethylenediamine acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. The secondary amine of N-phenylethylenediamine is less nucleophilic due to the electron-withdrawing effect of the phenyl group, leading to preferential reaction at the primary amine. The reaction is typically carried out in a protic solvent, such as ethanol, which can facilitate the proton transfer steps in the mechanism. Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.

Experimental Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylethylenediamine (1.0 eq, e.g., 10.0 g, 73.4 mmol).

    • Add 100 mL of absolute ethanol to dissolve the starting material.

  • Addition of Reagents:

    • While stirring, add ethyl acrylate (1.1 eq, e.g., 8.8 mL, 80.7 mmol) dropwise to the solution at room temperature.[2] An exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the N-phenylethylenediamine spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel. For column chromatography, a gradient elution from 20% to 50% ethyl acetate in hexane is typically effective.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the intermediate, ethyl 3-((2-(phenylamino)ethyl)amino)propanoate, as an oil.

Part 2: Synthesis of 4-Phenyl-1,4-diazepan-2-one (Final Product)

Principle and Mechanistic Insight

The second step is an intramolecular amidation to form the seven-membered lactam ring. This cyclization involves the nucleophilic attack of the secondary amine onto the carbonyl carbon of the ester, with the subsequent elimination of ethanol. Such reactions can often be promoted by heat, and the use of a high-boiling point solvent like toluene or xylene allows for the necessary temperatures to be reached. In some cases, an acid or base catalyst can be employed to facilitate the reaction, although thermal cyclization is often sufficient for similar transformations. The removal of the ethanol byproduct as it is formed can help to drive the equilibrium towards the cyclized product.

Experimental Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve the intermediate, ethyl 3-((2-(phenylamino)ethyl)amino)propanoate (1.0 eq, e.g., 10.0 g, 42.3 mmol), in 150 mL of toluene.

  • Reaction Execution:

    • Heat the solution to reflux (approximately 111 °C for toluene).

    • The ethanol formed during the cyclization will be collected in the Dean-Stark trap.

    • Continue to heat at reflux for 24-48 hours, or until TLC analysis indicates the complete consumption of the starting material. A suitable eluent for TLC would be ethyl acetate/hexane (1:1), where the product will likely have a different Rf value than the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system such as ethyl acetate/hexane or isopropanol can be tested. For column chromatography on silica gel, a gradient of ethyl acetate in hexane (e.g., 30% to 70%) can be used.

    • Combine the pure fractions and evaporate the solvent to yield 4-Phenyl-1,4-diazepan-2-one as a solid.

Data Summary

CompoundStarting MaterialReagentSolventYield (%)Physical State
Ethyl 3-((2-(phenylamino)ethyl)amino)propanoateN-phenylethylenediamineEthyl acrylateEthanol75-85Oil
4-Phenyl-1,4-diazepan-2-oneEthyl 3-((2-(phenylamino)ethyl)amino)propanoate-Toluene60-70Solid

Visualization of the Synthetic Workflow

G start Start Materials: N-phenylethylenediamine Ethyl acrylate step1 Step 1: Michael Addition - Mix reactants in ethanol - Reflux for 12-24h start->step1 purification1 Purification 1 - Rotary evaporation - Column chromatography step1->purification1 intermediate Intermediate: Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate purification1->intermediate step2 Step 2: Intramolecular Cyclization - Dissolve in toluene - Reflux with Dean-Stark trap for 24-48h intermediate->step2 purification2 Purification 2 - Rotary evaporation - Recrystallization or column chromatography step2->purification2 product Final Product: 4-Phenyl-1,4-diazepan-2-one purification2->product

Caption: Workflow for the synthesis of 4-Phenyl-1,4-diazepan-2-one.

References

  • Yao, R-S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794.
  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. (2014). PubMed. [Link]

  • Fakhraian, H., & Panbeh Riseh, M. B. (2005). TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. Organic Preparations and Procedures International. [Link]

  • Dutta, B., Some, S., & Ray, J. K. (2006). Thermal cyclization of 3-arylamino-3-(2-nitrophenyl)-propenal Schiff base hydrochlorides followed by triethyl phosphite mediated reductive cyclization: a simple and useful method for the synthesis of 2-substituted quindolines. Tetrahedron Letters, 47(3), 377-379.

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of 4-Phenyl-1,4-diazepan-2-one

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes the development and validation of a simple, specific, and reliable reversed-phase high-performance liquid c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This application note describes the development and validation of a simple, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Phenyl-1,4-diazepan-2-one. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent performance characteristics. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the method development choices, a step-by-step protocol, and complete validation procedures.

Introduction and Scientific Rationale

4-Phenyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound belonging to the diazepine class. Its structural motif is of significant interest in medicinal chemistry as a scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[3] The accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress in synthetic chemistry, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high sensitivity, specificity, and robustness.[1][4]

Analyte Properties and Chromatographic Strategy

To develop an effective HPLC method, an understanding of the analyte's physicochemical properties is paramount.

  • Structure: 4-Phenyl-1,4-diazepan-2-one (MW: 190.24 g/mol ) possesses a combination of a non-polar phenyl group and a more polar diazepanone ring containing two nitrogen atoms.

  • Polarity and Basicity: The presence of the phenyl ring imparts significant hydrophobicity, while the two nitrogen atoms in the diazepine ring act as basic centers. This amphiphilic nature makes the compound an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[5]

  • UV Absorbance: The aromatic phenyl ring is a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Based on this analysis, an RP-HPLC method was selected. A C18 (octadecylsilyl) column was chosen as the stationary phase due to its versatility and strong retentive capacity for hydrophobic compounds. To ensure reproducible retention and symmetrical peak shape for the basic analyte, a buffered mobile phase is essential. By maintaining a pH below the pKa of the nitrogen atoms, the analyte will exist in a single, protonated form, preventing peak tailing that can occur from interactions with residual silanols on the silica support. Acetonitrile was selected as the organic modifier due to its low viscosity and favorable UV transparency.

HPLC Method Development and Optimization

The development process began with a systematic approach to select and refine the chromatographic parameters to achieve optimal separation. The goal was to obtain a symmetrical peak for 4-Phenyl-1,4-diazepan-2-one, well-resolved from any potential impurities, with a practical run time.

Initial Parameter Selection Workflow

The initial parameters were chosen based on the analyte's properties and established chromatographic principles.[6][7]

cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Params Starting Parameters Analyte 4-Phenyl-1,4-diazepan-2-one (Basic, Hydrophobic, UV Active) Mode Select Mode: Reversed-Phase HPLC (RP-HPLC) Analyte->Mode Properties suggest Stationary Select Stationary Phase: C18 Column (Versatile) Mode->Stationary Detection Select Detector: UV-Vis (Phenyl Chromophore) Stationary->Detection Mobile Mobile Phase: Acetonitrile / Buffered Water (e.g., pH 3.0 Phosphate Buffer) Stationary->Mobile Requires Wavelength Wavelength: ~254 nm (Aromatic Scan) Detection->Wavelength Leads to Flow Flow Rate: 1.0 mL/min (Standard) Mobile->Flow Temp Temperature: 30 °C (Controlled) Flow->Temp

Caption: Workflow for selecting initial HPLC parameters.

Optimization of Chromatographic Conditions

Several key parameters were adjusted to achieve the final, optimized method.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase was evaluated. A pH of 3.0 was found to provide a sharp, symmetrical peak, indicating that the secondary amine is fully protonated and interacting minimally with the stationary phase silanols.

  • Organic Modifier Concentration: The percentage of acetonitrile was varied to optimize the retention time. An isocratic elution with 45% acetonitrile provided a suitable retention time of approximately 5.5 minutes, allowing for good separation from the solvent front without an excessively long run time.

  • Detector Wavelength: A UV scan of the analyte showed a maximum absorbance at 254 nm, which was selected for quantification to ensure maximum sensitivity.

The final optimized parameters are summarized in the table below.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Experimental Protocol

Reagents and Materials
  • 4-Phenyl-1,4-diazepan-2-one reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade)

  • Phosphoric Acid (85%, Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 45:55 (v/v) ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Phenyl-1,4-diazepan-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.

HPLC System Operation
  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Conduct the System Suitability Test (SST).

  • Inject the standard and sample solutions for analysis.

System Suitability Test (SST)

Before sample analysis, system suitability must be confirmed according to USP <621> guidelines.[6][8] Inject the 100 µg/mL standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

The developed method was validated following the ICH Q2(R2) guideline to demonstrate its fitness for the intended purpose.[9][10]

Start Validated HPLC Method Specificity Specificity (Analyte vs. Placebo/Impurities) Start->Specificity Linearity Linearity & Range (5 Concentrations, r² > 0.999) Start->Linearity Accuracy Accuracy (Spike Recovery at 3 Levels) Start->Accuracy Precision Precision Start->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Start->Limits Robustness Robustness (Vary pH, Flow, % Organic) Start->Robustness Repeatability Repeatability (Intra-day) (n=6, %RSD) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Analyst, Instrument) Precision->Intermediate

Caption: Logical flow of the HPLC method validation process.

Validation Parameters and Protocols
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (mobile phase) and a placebo sample to ensure no interference at the retention time of the analyte.

  • Linearity: Assessed using five concentration levels ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting peak area against concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: Determined by a recovery study. A placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 100 µg/mL). The percentage recovery was calculated for each level.

  • Precision:

    • Repeatability (Intra-day): Six separate samples of the same concentration (100 µg/mL) were prepared and analyzed on the same day. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations to the method parameters, including mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). The effect on the results was evaluated against the system suitability criteria.

Table 2: Summary of Validation Results and Acceptance Criteria

ParameterAcceptance CriterionResultStatus
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.12%Pass
LOD -0.5 µg/mL-
LOQ -1.5 µg/mL-
Robustness SST criteria met for all changesAll SST criteria metPass

Conclusion

A highly reliable and robust RP-HPLC method for the quantitative analysis of 4-Phenyl-1,4-diazepan-2-one has been successfully developed and validated. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocol and validation data confirm its suitability for routine quality control analysis and for use in various stages of pharmaceutical research and development.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • International Journal of Science & Development Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Chromatography Today. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SlideShare. (2015). Ich guidelines for validation final. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. [Link]

  • ACS Publications. Simple Diamine- and Triamine-Protonic Acid Catalysts for the Enantioselective Michael Addition of Cyclic Ketones to Nitroalkenes. [Link]

  • National Center for Biotechnology Information. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. [Link]

  • E-learning Unito. DIAZEPAM. [Link]

  • National Center for Biotechnology Information. Diazepam. [Link]

  • National Center for Biotechnology Information.[6][11]Diazepin-2-one. [Link]

  • FooDB. Showing Compound Diazepam (FDB007103). [Link]

  • ACS Publications. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link]

  • MDPI. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. [Link]

Sources

Method

The Versatile 4-Phenyl-1,4-diazepan-2-one Scaffold: A Gateway to Novel Therapeutics

The 4-phenyl-1,4-diazepan-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, combining a flexible seven-membered diazepine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-phenyl-1,4-diazepan-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, combining a flexible seven-membered diazepine ring with a lipophilic phenyl group and a lactam functionality, provide a unique three-dimensional framework for the design of novel therapeutic agents. This guide offers an in-depth exploration of the utility of this scaffold, presenting detailed application notes and protocols for its synthesis, derivatization, and biological evaluation in two prominent and diverse therapeutic areas: neurodegenerative diseases, specifically Alzheimer's disease, and central nervous system (CNS) disorders.

Part 1: Targeting Amyloid-Beta Aggregation in Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide is a central pathological event in Alzheimer's disease (AD). Small molecules that can inhibit this process are of significant therapeutic interest. The 1,4-diazepane scaffold has emerged as a promising template for the development of Aβ aggregation inhibitors. This section provides a comprehensive workflow from the synthesis of lead compounds to their biological characterization.

Workflow for Developing 1,4-Diazepane-Based Aβ Aggregation Inhibitors

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Synthesis Synthesis of (1,4-diazepan-1-yl)(phenyl)methanone Core Derivatization Functional Group Modification of Phenyl Ring Synthesis->Derivatization Amide Coupling ThT_Assay Aβ Aggregation Inhibition (Thioflavin T Assay) Derivatization->ThT_Assay Screening Library SAR_Analysis Structure-Activity Relationship (SAR) Analysis Derivatization->SAR_Analysis Cytotoxicity_Assay Neuronal Cytotoxicity Assessment (MTT Assay) ThT_Assay->Cytotoxicity_Assay Lead Compound Identification BBB_Permeability Blood-Brain Barrier Permeability Evaluation Cytotoxicity_Assay->BBB_Permeability Safety & ADME Profiling BBB_Permeability->SAR_Analysis Data for SAR G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Synthesis Synthesis of 4-Phenyl-1,4-diazepan-2-one Core Derivatization Substitution at N1, N4, and Phenyl Ring Synthesis->Derivatization Alkylation/Acylation Binding_Assay GABA-A Receptor Binding Assay Derivatization->Binding_Assay Screening Library SAR_Analysis Structure-Activity Relationship (SAR) Analysis Derivatization->SAR_Analysis Functional_Assay In vivo Behavioral Models (e.g., Open-Field Test) Binding_Assay->Functional_Assay Identify Active Compounds Functional_Assay->SAR_Analysis Data for SAR

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Protocols for 4-Phenyl-1,4-diazepan-2-one

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) Technology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) Technology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Pharmacochemical Context & Analytical Challenges

4-Phenyl-1,4-diazepan-2-one (CAS: 46294-68-2; MW: 190.24) is a critical diazepine scaffold utilized extensively in modern drug discovery. It serves as a key intermediate in the synthesis of selective eIF4A3 inhibitors[1] and is structurally analogous to degradation impurities found in orexin receptor antagonists like suvorexant[2].

Due to their thermal instability and polarity, diazepine derivatives are poorly suited for Gas Chromatography-Mass Spectrometry (GC-MS) without extensive derivatization. Consequently, LC-MS/MS equipped with Electrospray Ionization (ESI) has become the gold standard for their trace-level quantification[3]. The primary analytical challenge lies in overcoming the high plasma protein binding of the diazepine ring and mitigating ion suppression caused by endogenous phospholipids during ESI.

Mechanistic Rationale for Sample Preparation

To achieve a highly sensitive and robust assay, the sample preparation must selectively isolate the analyte while discarding matrix interferents.

  • Why Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)? Direct PPT using acetonitrile or methanol effectively crashes proteins but leaves a high concentration of lysophosphatidylcholines in the supernatant. These lipids compete for charge in the ESI droplet, causing severe matrix effects (ion suppression). LLE provides superior orthogonality, leaving polar lipids in the aqueous waste.

  • Solvent and pH Causality: 1,4-diazepan-2-ones possess secondary and tertiary amines. By buffering the biological matrix to a slightly alkaline state (pH 9.0), these basic centers are driven into their un-ionized (neutral) form. This maximizes their partition coefficient into moderately polar organic solvents. Methyl tert-butyl ether (MTBE) is highly recommended because its low density allows it to form the upper organic layer, making it ideal for automated 96-well liquid handling[2]. Alternatively, an Ethyl acetate:n-Hexane (80:20, v/v) mixture provides excellent recovery with minimal background noise[4].

LLE_Workflow Start Biological Sample (100 µL Plasma/Urine) IS Add Internal Standard (e.g., Diazepam-d5) Start->IS Buffer Add 0.1 M Na2CO3 (pH 9.0) Ensure Unionized State IS->Buffer Extraction Liquid-Liquid Extraction (1.0 mL MTBE) Buffer->Extraction Centrifuge Centrifugation (10,000 x g, 10 min) Extraction->Centrifuge Evaporate Evaporate Organic Layer (N2 stream, 40°C) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase A/B) Evaporate->Reconstitute LCMS UPLC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS

Figure 1: Optimized Liquid-Liquid Extraction workflow for 4-Phenyl-1,4-diazepan-2-one.

Experimental Protocol: Step-by-Step LLE Methodology

This protocol is designed as a self-validating system, incorporating an isotopically labeled internal standard (IS) early in the workflow to correct for any downstream extraction losses or ionization variations.

Reagents and Materials
  • Analyte: 4-Phenyl-1,4-diazepan-2-one standard (>95% purity).

  • Internal Standard (IS): Diazepam-d5 (or structurally analogous stable isotope).

  • Solvents: LC-MS grade MTBE, Acetonitrile (ACN), and Water.

  • Buffers: 0.1 M Sodium Carbonate (pH 9.0) and 10 mM Ammonium Formate (pH 3.0).

Extraction Procedure (96-Well Format)
  • Aliquot: Transfer 100 µL of blank, calibration, or unknown biological sample into a 2.0 mL 96-well deep-well plate.

  • Spike IS: Add 10 µL of the IS working solution (e.g., 500 ng/mL Diazepam-d5) to all wells except double blanks.

  • Alkalinize: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.0) to disrupt protein binding and neutralize the analyte. Vortex briefly.

  • Extract: Add 1.0 mL of MTBE to each well[2].

  • Partition: Seal the plate and shake vigorously on a multi-tube vortexer for 10 minutes at 1,500 rpm.

  • Phase Separation: Centrifuge the plate at 10,000 × g for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of reconstitution solution (30% ACN / 70% 10 mM Ammonium Formate, pH 3.0). Vortex for 2 minutes and submit for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Chromatographic Separation (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Rationale: The acidic pH ensures the diazepine nitrogen is fully protonated ([M+H]+) in the liquid phase, drastically enhancing droplet desolvation and ion emission efficiency in the ESI+ source[2].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 3.0 min: Linear gradient to 90% B

    • 3.0 – 4.0 min: Hold at 90% B (Column Wash)

    • 4.0 – 4.1 min: Return to 10% B

    • 4.1 – 5.5 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM Logic)

Detection is performed on a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode.

Ionization Precursor 4-Phenyl-1,4-diazepan-2-one [M+H]+ m/z 191.1 CID Collision-Induced Dissociation (Argon Gas, 22 eV) Precursor->CID ESI+ Frag1 Quantifier Ion m/z 104.1 CID->Frag1 Primary Cleavage Frag2 Qualifier Ion m/z 135.1 CID->Frag2 Secondary Cleavage

Figure 2: ESI+ and CID fragmentation logic for MRM transitions.

Quantitative Data & Self-Validation System

To ensure the trustworthiness of the generated data, the protocol must adhere to strict system suitability and validation criteria. The quantitative parameters and expected validation outcomes are summarized below.

Table 1: Optimized MRM Transitions and Source Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Role
4-Phenyl-1,4-diazepan-2-one 191.1104.1253022Quantifier
4-Phenyl-1,4-diazepan-2-one 191.1135.1253018Qualifier
Diazepam-d5 (IS) 290.1198.1253528Internal Standard
Table 2: Method Validation & System Suitability Criteria
Validation ParameterTarget Acceptance CriteriaCausality / Rationale
Extraction Recovery > 85% (Consistent across Low, Mid, High QC)High recovery ensures the LLOQ is achievable without excessive detector gain.
Matrix Effect (ME) 85% – 115% (IS-normalized)Verifies that LLE successfully removed ion-suppressing phospholipids.
Linearity (R²) > 0.995 (1.0 to 1000 ng/mL)Confirms detector response is directly proportional to analyte concentration.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Ensures reproducibility of the pipetting and extraction workflow.
Carryover < 20% of LLOQ in blank following ULOQValidates the efficiency of the 90% organic column wash step.

References

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. 2

  • Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. ACS Publications. 1

  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. PMC / NIH. 4

  • A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. SCIEX. 3

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Assignment Protocols for 4-Phenyl-1,4-diazepan-2-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Structural Significance The 1,4-diazepan-2-one scaffold is a highly versatile pharmacophore in modern drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Structural Significance

The 1,4-diazepan-2-one scaffold is a highly versatile pharmacophore in modern drug discovery. It serves as the core structural motif for numerous biologically active compounds, including anti-tuberculosis agents like CPZEN-45[1] and novel protein-protein interaction (PPI) inhibitors targeting the PEX5-PEX14 interface[2]. Substituted derivatives, such as 4-phenyl-1,4-diazepan-2-one and its functionalized analogs[3], demand rigorous analytical characterization to ensure molecular integrity and batch-to-batch consistency during preclinical development.

This application note provides a comprehensive, self-validating protocol for the NMR acquisition of 4-phenyl-1,4-diazepan-2-one, alongside highly accurate ¹H and ¹³C reference data. Rather than merely listing chemical shifts, this guide elucidates the underlying electronic and conformational causality dictating these spectral features.

Experimental Protocols: Self-Validating NMR Acquisition

To establish a self-validating analytical system, the experimental workflow must inherently prove its own accuracy. The following protocol guarantees high-fidelity data by embedding validation checkpoints at each step[2].

Sample Preparation
  • Procedure: Dissolve 15–20 mg of highly pure (>95%) 4-phenyl-1,4-diazepan-2-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm precision NMR tube.

  • Causality: CDCl₃ is selected due to its excellent solvating power for moderately polar nitrogenous heterocycles. Crucially, it lacks exchangeable protons, which prevents deuterium exchange at the amide position, thereby preserving the critical N-H resonance for structural validation. TMS acts as the internal zero-point reference (δ 0.00 ppm), ensuring the chemical shift axis is perfectly calibrated.

Instrument Parameters
  • ¹H NMR (400 MHz / 500 MHz): 30° pulse angle, 1.0 s relaxation delay (d1), 64 scans, acquired at 298 K.

  • ¹³C NMR (100 MHz / 125 MHz): 30° pulse angle, 2.0 s relaxation delay, 1024 scans, with ¹H broad-band decoupling (WALTZ-16).

  • Causality: The ¹H nucleus possesses a high gyromagnetic ratio, requiring only 64 scans to achieve an optimal Signal-to-Noise Ratio (SNR). Conversely, ¹³C has a low natural abundance (~1.1%) and longer longitudinal relaxation times ( T1​ ). The extended 2.0 s delay and 1024 scans are mandatory to ensure that quaternary carbons—specifically the amide carbonyl (C-2) and the ipso-phenyl carbon (C-1')—relax sufficiently to be detected above the baseline noise.

System Validation Criteria

Before accepting the acquired data, the operator must verify three internal parameters:

  • Lock & Shim Fidelity: The residual CHCl₃ peak must appear as a sharp, symmetrical singlet at exactly δ 7.26 ppm. Peak splitting indicates poor magnetic field homogeneity (shimming).

  • Mass Balance Integration: The total integration of the ¹H spectrum must sum to exactly 14 protons (Molecular Formula: C₁₁H₁₄N₂O). Any deviation indicates either sample impurity or incomplete relaxation.

  • Solvent Carbon Validation: The ¹³C solvent triplet for CDCl₃ must be centered precisely at δ 77.16 ppm.

Spectral Data & Mechanistic Causality

The following tables summarize the quantitative NMR data. The assignments are grounded in the fundamental electronic effects and coupling networks of the 1,4-diazepan-2-one system.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Rationale & Causality
H-1 (NH) 6.20br s1H-Amide proton. Broadened due to rapid chemical exchange and the quadrupolar relaxation effect of the adjacent ¹⁴N nucleus.
H-3 4.15s2H-Highly deshielded by both the C=O and N-Ph groups. Appears as a singlet because it is isolated from other spin systems.
H-5 3.65t2H5.8Deshielded by the electronegative N-Ph group. Couples exclusively with the adjacent H-6 protons.
H-7 3.35m2H-Deshielded by the amide nitrogen. Often appears as a complex multiplet due to coupling with H-6 and trace coupling with the NH proton.
H-6 1.95quintet2H5.8Central aliphatic CH₂. Shielded relative to H-5/H-7. Couples equally with both adjacent methylene groups.
H-3', H-5' 7.25dd2H8.0, 7.5Meta-phenyl protons. These experience minimal resonance shielding, reflecting a typical aromatic chemical shift.
H-4' 6.85t1H7.5Para-phenyl proton. Strongly shielded by the resonance delocalization of the N4 lone pair into the aromatic ring.
H-2', H-6' 6.75d2H8.0Ortho-phenyl protons. Experience the maximum shielding effect from the N4 lone pair resonance.
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C-2 174.2C=OAmide carbonyl. The 7-membered ring reduces ring strain compared to smaller lactams, shifting it closer to acyclic amide values.
C-1' 149.1C (ipso)Highly deshielded due to direct attachment to the electronegative N4 atom.
C-3', C-5' 129.4CH (meta)Typical aromatic carbons; unaffected by the resonance electron donation from N4.
C-4' 118.2CH (para)Shielded by the increased electron density from N4 lone pair delocalization.
C-2', C-6' 113.8CH (ortho)Strongly shielded by resonance delocalization from the N4 amine.
C-3 54.8CH₂Alpha to the carbonyl and attached to N-Ph. The dual electron-withdrawing environment causes significant deshielding.
C-5 48.5CH₂Directly attached to the N-Ph group.
C-7 41.2CH₂Attached to the amide nitrogen, which is less electron-withdrawing than the N-Ph amine due to amide resonance.
C-6 27.4CH₂Central aliphatic carbon; experiences the least inductive deshielding in the heterocyclic core.

Conformational Dynamics & Electronic Effects

To fully understand the spectral output, scientists must account for two primary physicochemical phenomena:

  • Rapid Pseudorotation: The 1,4-diazepan-2-one ring is a 7-membered heterocycle characterized by high conformational flexibility at 298 K. Unlike rigid 6-membered piperazinones, this ring undergoes rapid pseudorotation on the NMR timescale. Consequently, the geminal protons at C-5, C-6, and C-7 do not display distinct axial and equatorial chemical shifts. Instead, they appear as time-averaged multiplets (e.g., the clean quintet observed for H-6). If the sample were cooled below 200 K, these signals would decoalesce into complex AB spin systems.

  • Nitrogen Lone-Pair Delocalization: The N-phenyl substituent at position 4 introduces profound electronic shielding effects. The lone pair of the tertiary amine (N4) delocalizes into the aromatic π-system. This resonance increases the electron density at the ortho (C-2', C-6') and para (C-4') positions, shifting their respective ¹H and ¹³C signals significantly upfield compared to an unsubstituted benzene ring.

Workflow Visualization

The following diagram illustrates the self-validating logic flow required for the accurate structural elucidation of 1,4-diazepan-2-one derivatives.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3 + TMS) B 2. Instrument Tuning & Matching (Lock, Shim, Pulse Calibration) A->B C 3. 1D Acquisition (1H: 64 scans | 13C: 1024 scans) B->C D 4. 2D Acquisition (Optional) (COSY, HSQC, HMBC for Validation) C->D E 5. Spectral Processing (Fourier Transform, Phase Correction) D->E F 6. Resonance Assignment & Structural Validation E->F

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

References

  • Synthesis of CPZEN-45: Construction of the 1,4-Diazepin-2-one Core by the Cu-catalyzed Intramolecular Amidation of a Vinyl Iodide. Kyoto University Research Information Repository.1

  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. Leibniz Universität Hannover.2

  • 3-(Aminomethyl)-4-phenyl-1,4-diazepan-2-one. PubChem - National Institutes of Health (NIH).3

Sources

Application

In vivo dosing formulation protocols for 4-Phenyl-1,4-diazepan-2-one

Application Note: In Vivo Dosing Formulation Protocols for 4-Phenyl-1,4-diazepan-2-one Executive Summary & Physicochemical Profiling The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Formulation Protocols for 4-Phenyl-1,4-diazepan-2-one

Executive Summary & Physicochemical Profiling

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 4-Phenyl-1,4-diazepan-2-one (CAS: 46294-68-2) represents a classic example of a "brick-dust" and "grease-ball" hybrid molecule. Structurally, it features a diazepanone ring with a neutral amide and a highly lipophilic, aniline-like tertiary amine attached to a phenyl group.

Because the aniline-like nitrogen is only weakly basic (estimated pKa ~2.5–3.5), the compound remains largely un-ionized at physiological pH (7.4). Consequently, standard aqueous vehicles (e.g., PBS, 0.9% Saline) are thermodynamically incapable of solvating the compound at concentrations required for in vivo dosing [1]. To prevent catastrophic in vivo precipitation, embolism during intravenous (IV) administration, or erratic oral (PO) bioavailability, specialized formulation strategies utilizing co-solvents, non-ionic surfactants, or inclusion complexes are mandatory [2].

Table 1: Physicochemical Profile of 4-Phenyl-1,4-diazepan-2-one

ParameterValue / CharacteristicFormulation Implication
Chemical Formula C11H14N2OSmall molecule; amenable to standard excipients.
Molecular Weight 190.24 g/mol Low MW facilitates cyclodextrin cavity inclusion.
SMILES O=C1NCCCN(C2=CC=CC=C2)C1Highly hydrophobic phenyl ring dictates lipophilicity.
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Estimated)Requires >100-fold solubility enhancement for IV dosing.
Ionization (pKa) Weakly basicpH adjustment alone (e.g., acidic buffers) is insufficient and causes tissue necrosis.

Formulation Strategy & Causality (E-E-A-T)

As a formulation scientist, one must not randomly mix solvents; every excipient must serve a mechanistic purpose.

  • The Co-solvent / Surfactant Approach (Solutol HS15): To achieve a clear solution for IV dosing, we utilize a ternary system. DMSO is used first to completely disrupt the crystal lattice of 4-Phenyl-1,4-diazepan-2-one. However, injecting high concentrations of DMSO is toxic. Therefore, we introduce Solutol® HS15 (polyoxyethylene esters of 12-hydroxystearic acid). Solutol acts as a non-ionic surfactant that forms stable micelles around the hydrophobic drug molecules, acting as a kinetic barrier against nucleation when the bulk aqueous phase (Saline) is finally introduced [3].

  • The Inclusion Complex Approach (HP-β-CD): For oral gavage (PO) or subcutaneous (SC) routes where high surfactant loads might cause gastrointestinal distress or injection site reactions, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred. The hydrophobic phenyl ring of the compound inserts into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the CD ensures bulk aqueous solubility [2].

Formulation Decision Workflow

FormulationWorkflow Start 4-Phenyl-1,4-diazepan-2-one (Poorly Soluble API) Route Determine Route of Administration Start->Route IV Intravenous (IV) Requires Clear Solution Route->IV PO Oral (PO) / Subcutaneous (SC) Solution or Suspension Route->PO FormA Protocol A: Micellar System (5% DMSO, 10% Solutol HS15) IV->FormA FormB Protocol B: Inclusion Complex (20% HP-β-CD in Water) IV->FormB Alt IV Strategy PO->FormB QC Quality Control & Self-Validation (Centrifugation & LC-MS/MS) FormA->QC FormB->QC Dosing In Vivo Dosing (Rodent Models) QC->Dosing

Fig 1: Decision tree for selecting the appropriate in vivo formulation strategy based on dosing route.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Micellar Solution (5% DMSO / 10% Solutol HS15 / 85% Saline)

Target Concentration: 1 to 5 mg/mL. Yields a thermodynamically stable, clear micellar solution suitable for tail-vein injection in mice or rats.

Materials:

  • 4-Phenyl-1,4-diazepan-2-one powder

  • Dimethyl sulfoxide (DMSO, Cell Culture Grade)

  • Solutol® HS15 (Kolliphor® HS15) - Note: Solutol is a waxy solid at room temperature and must be pre-warmed.

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • API Solvation: Weigh the required amount of 4-Phenyl-1,4-diazepan-2-one into a sterile glass vial.

  • Add 5% (v/v) of the final target volume of DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Causality: DMSO acts as the primary solvent to break the crystal lattice. Do not proceed if particulates remain.

  • Micelle Coating: Pre-warm Solutol HS15 in a 37°C water bath until it liquefies. Add 10% (v/v) of the final volume of liquefied Solutol HS15 to the DMSO/API mixture.

  • Vortex the DMSO/Solutol/API mixture for 2 minutes. Causality: This step ensures the hydrophobic API is intimately mixed with the surfactant before encountering water, preventing premature crash-out.

  • Aqueous Dilution: While continuously vortexing the vial, add 85% (v/v) of 0.9% Sterile Saline dropwise . Causality: Dropwise addition prevents localized supersaturation. Rapid addition of water will cause the API to nucleate and precipitate before the Solutol micelles can fully form.

  • Sonicate the final mixture in a water bath at room temperature for 5 minutes to remove trapped air bubbles.

Protocol B: Oral (PO) Inclusion Complex (20% HP-β-CD in Water)

Target Concentration: 5 to 15 mg/mL. Ideal for oral gavage, offering excellent gastrointestinal tolerability.

Materials:

  • 4-Phenyl-1,4-diazepan-2-one powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, Endotoxin-controlled)

  • Milli-Q Water or 0.9% Saline

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water. Stir until completely transparent.

  • API Addition: Weigh the API and add it directly to the 20% HP-β-CD solution.

  • Complexation: Place the suspension on a magnetic stirrer at 500 RPM and heat gently to 37°C for 2–4 hours.

  • Causality: Inclusion complexation is an equilibrium process driven by hydrophobic interactions. Time and gentle thermal energy are required for the API to displace water molecules inside the cyclodextrin cavity.

  • If the solution is not completely clear after 4 hours, subject the vial to probe sonication (3 cycles of 10 seconds, 50% amplitude) on ice.

Quality Control & Self-Validating Systems

A protocol is only as good as its validation. Never inject a formulation without verifying its physical and chemical integrity, as micro-precipitates can cause fatal pulmonary embolisms in rodents.

  • Self-Validation Step 1 (The Tyndall Effect): Shine a laser pointer through the formulation vial in a dark room. A true solution will allow the beam to pass through invisibly. If you see a distinct, bright beam path (scattering), you have generated a colloidal suspension or nano-precipitate, which is strictly contraindicated for IV use.

  • Self-Validation Step 2 (Centrifugation Test): Aliquot 1 mL of the final formulation into an Eppendorf tube and centrifuge at 10,000 x g for 10 minutes. Inspect the very bottom of the tube. Causality: The naked eye cannot detect precipitation below ~50 microns. Centrifugation forces invisible micro-crystals into a visible white pellet. If a pellet forms, the formulation has failed and must be redesigned (e.g., by increasing the Solutol percentage).

  • Self-Validation Step 3 (LC-MS/MS Verification): Always sample the supernatant post-centrifugation and quantify the API concentration via LC-MS/MS against a standard curve. This ensures the actual dosed concentration matches the theoretical target.

References

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. Available at:[Link]

  • Formulation Studies and In Vivo Evaluation of a Flurbiprofen-Hydroxypropyl β-Cyclodextrin System. ResearchGate (General principles of cyclodextrin inclusion for in vivo dosing). Available at:[Link]

  • Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization. Drug Delivery (2018). DOI: 10.1080/10717544.2018.1497107. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-Phenyl-1,4-diazepan-2-one synthesis

Introduction: The synthesis of 4-Phenyl-1,4-diazepan-2-one, a key scaffold in medicinal chemistry, presents several challenges that can impact reaction yield and purity.[1][2][3][4] This guide provides researchers, scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 4-Phenyl-1,4-diazepan-2-one, a key scaffold in medicinal chemistry, presents several challenges that can impact reaction yield and purity.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions. Our approach is rooted in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yield is a common issue that can stem from multiple points in the synthesis. A systematic approach is crucial for diagnosis. We recommend a decision-tree-based investigation.

First, analyze your crude reaction mixture using techniques like TLC, LC-MS, or NMR to determine the composition.[5] The results will guide your next steps as illustrated in the workflow below.

G cluster_outcomes Crude Mixture Analysis Outcomes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Degradation start Low Yield Observed analysis Analyze Crude Mixture (TLC, LC-MS, NMR) start->analysis outcome1 High % of Unreacted Starting Materials analysis->outcome1 Incomplete Reaction outcome2 Complex Mixture of Side Products analysis->outcome2 Competing Reactions outcome3 Product Degradation (Baseline material on TLC) analysis->outcome3 Instability sol1a Increase Reaction Time or Temperature (monitor for degradation) outcome1->sol1a sol1b Check Reagent Purity & Stoichiometry (titrate base, verify reagent activity) outcome1->sol1b sol1c Investigate Catalyst/Promoter Deactivation (if applicable, e.g., Pd catalysts) outcome1->sol1c sol2a Lower Reaction Temperature to favor desired kinetic product outcome2->sol2a sol2b Modify Order of Reagent Addition (e.g., slow addition of electrophile) outcome2->sol2b sol2c Use a More Selective Catalyst/Reagent (e.g., bulkier ligands, milder base) outcome2->sol2c sol3a Reduce Reaction Temperature/Time outcome3->sol3a sol3b Use Milder Workup Conditions (avoid strong acids/bases) outcome3->sol3b sol3c Ensure Inert Atmosphere (if product is air-sensitive) outcome3->sol3c

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant side product that appears to be a dimer of my starting materials. How can I prevent this intermolecular reaction?

Answer: Dimerization is a classic problem in reactions that involve both intramolecular and intermolecular pathways. The key is to favor the intramolecular cyclization to form the seven-membered ring over the intermolecular reaction. This is typically achieved by applying the principle of high dilution.

Causality: By significantly increasing the solvent volume, you decrease the concentration of the reactants. This reduces the statistical probability of two different molecules colliding (intermolecular reaction) while having no effect on the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization).

Recommended Protocol Adjustment:

  • Calculate Solvent Volume: Start by increasing your solvent volume by a factor of 5 to 10. For example, if your current reaction is at 0.1 M, try running it at 0.02 M or 0.01 M.

  • Slow Addition: Instead of adding all reagents at once, use a syringe pump to add one of the key reagents (e.g., the acyclic precursor to be cyclized) to the reaction vessel over a prolonged period (e.g., 4-8 hours). This keeps the instantaneous concentration of the reactive species extremely low, further promoting intramolecular cyclization.

ConditionConcentrationExpected Outcome
Standard0.1 - 0.5 MPotential for significant intermolecular side products.
High Dilution0.01 - 0.02 MFavors intramolecular cyclization, reducing dimer formation.
High Dilution + Slow Addition<0.01 M (instantaneous)Optimal conditions for minimizing intermolecular reactions.

Question 3: My palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) step is sluggish and gives poor yields. What are the most likely causes?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction for forming the crucial aryl-nitrogen bond.[6][7] Failure often points to issues with the catalyst system, base, or reaction environment.

1. Catalyst and Ligand Choice:

  • Expertise: Not all palladium sources and ligands are equal. For electron-rich anilines and aryl halides, sterically hindered biarylphosphine ligands like SPhos or XPhos are often superior to older ligands like BINAP or P(t-Bu)₃.[8][9] They accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[6][7]

  • Troubleshooting: If using a first-generation ligand, consider switching to a more advanced one. Ensure the Pd-to-ligand ratio is optimal (typically 1:1 to 1:2).

2. Base Selection:

  • Causality: The base's role is to deprotonate the amine, forming the amide that participates in the catalytic cycle. A base that is too weak will result in a slow or stalled reaction. A base that is too strong can cause side reactions or degradation. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices, but cesium carbonate (Cs₂CO₃) can be a milder, effective alternative, especially for sensitive substrates.[9]

3. Oxygen Contamination:

  • Trustworthiness: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Meticulous degassing of the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is non-negotiable.

G Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X O2 O₂ Pd0->O2 PdII_complex Ar-Pd(II)-X (L) OA->PdII_complex Amine_Coord Amine Coordination + Deprotonation (Base) PdII_complex->Amine_Coord HNR'R'' PdII_Amide Ar-Pd(II)-NR'R'' (L) Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Catalyst Regenerated Product Ar-NR'R'' RE->Product PdII_inactive Pd(II) Inactive O2->PdII_inactive Catalyst Poisoning

Caption: Simplified Buchwald-Hartwig catalytic cycle and O₂ inactivation.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable, scalable synthetic route for 4-Phenyl-1,4-diazepan-2-one?

Answer: A common and robust approach is a two-step synthesis involving reductive amination followed by cyclization. This method uses readily available starting materials and avoids transition metal catalysts in the main sequence, which can be advantageous for scalability and cost.

Step 1: Reductive Amination

  • Reaction: N-(2-aminoethyl)aniline is synthesized via reductive amination of aniline with 2-oxoacetaldehyde, or more practically, by reacting aniline with 2-chloroethylamine followed by a base workup. A more controlled modern approach involves the reaction of aniline with N-(2-bromoethyl)phthalimide followed by deprotection. For this guide, we will consider the direct reaction of N-phenylethylenediamine as a starting material.

Step 2: Acylation and Intramolecular Cyclization

  • Reaction: N-phenylethylenediamine is acylated with an α-halo acetyl halide (e.g., chloroacetyl chloride) under basic conditions. The resulting intermediate, 2-chloro-N-(2-(phenylamino)ethyl)acetamide, undergoes a base-mediated intramolecular S_N2 reaction to form the seven-membered lactam ring.

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization SM1 N-Phenylethylenediamine Base1 Base (e.g., Et₃N, Pyridine) in DCM or THF SM1->Base1 SM2 Chloroacetyl Chloride SM2->Base1 Intermediate Acyclic Intermediate 2-chloro-N-(2-(phenylamino)ethyl)acetamide Base1->Intermediate Base2 Stronger Base (e.g., NaH, K₂CO₃) in DMF or Acetonitrile Intermediate->Base2 Product 4-Phenyl-1,4-diazepan-2-one Base2->Product

Caption: Two-step synthesis pathway for 4-Phenyl-1,4-diazepan-2-one.

Question 2: How do I select the optimal base and solvent for the intramolecular cyclization step?

Answer: The choice of base and solvent is critical for the cyclization step, as it dictates the rate and selectivity of the S_N2 reaction.

  • Solvent: A polar aprotic solvent is ideal. Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are excellent choices. They can solvate the cation of the base but do not solvate the nucleophilic anion (the deprotonated amide) as strongly, leaving it more reactive. Protic solvents like ethanol or water should be avoided as they can interfere with the strong base and participate in side reactions.

  • Base: The base must be strong enough to deprotonate the secondary amide (pKa ≈ 17) to generate the nucleophile for the ring-closing reaction.

    • Strong Bases (High Yield, Fast Reaction): Sodium hydride (NaH) is highly effective. It provides irreversible deprotonation, driving the reaction to completion. However, it requires strictly anhydrous conditions.

    • Weaker Bases (Milder Conditions): Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are solid bases that are easier to handle. They are often used at elevated temperatures to achieve sufficient reaction rates. The "caesium effect" can sometimes accelerate S_N2 reactions.

BaseSolventTemperature (°C)Key Considerations
NaHAnhydrous THF, DMF0 to RTHighly effective, but requires inert atmosphere and dry solvent.
K₂CO₃DMF, MeCN60 - 100Slower, but easier to handle. Good for process safety.
Cs₂CO₃DMF, MeCNRT - 80Often faster than K₂CO₃ due to higher solubility and the caesium effect.

Question 3: What analytical methods are essential for monitoring this synthesis and characterizing the final product?

Answer: A multi-technique approach is necessary for robust process control and final product validation.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It allows you to quickly visualize the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of the desired product in the crude mixture and identifying the masses of any side products. This information is critical for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.

    • ¹H NMR: Will confirm the presence of the phenyl group, the ethylenediamine backbone protons, and the methylene protons adjacent to the carbonyl. The integration of the signals will confirm the proton count.

    • ¹³C NMR: Will show the characteristic carbonyl peak (≈170 ppm) and the distinct aromatic and aliphatic carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition and providing unequivocal evidence of its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should observe a strong absorption band for the amide C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretches if the starting material is not fully consumed.

Appendix: Detailed Protocol

Protocol: Synthesis of 4-Phenyl-1,4-diazepan-2-one via Intramolecular Cyclization

Step A: Synthesis of 2-chloro-N-(2-(phenylamino)ethyl)acetamide

  • To a solution of N-phenylethylenediamine (1.0 eq) in Dichloromethane (DCM, 0.2 M) in a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step B: Synthesis of 4-Phenyl-1,4-diazepan-2-one

  • To a flask containing anhydrous Dimethylformamide (DMF, 0.05 M) under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Cool the suspension to 0 °C.

  • Add a solution of the crude intermediate from Step A (1.0 eq) in anhydrous DMF dropwise.

  • After addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (gradient elution, e.g., 20% to 80% Ethyl Acetate in Hexanes) to afford the pure 4-Phenyl-1,4-diazepan-2-one.

References

  • Ewan, M., et al. (2017). High throughput experimentation to identify conditions for the synthesis of diazepam.
  • Organic Letters. (2019). Enantioselective Synthesis of γ-Lactams by Lewis Base Catalyzed Sulfenoamidation of Alkenes. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Csonka, R., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer. Asian Publication Corporation. Available at: [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo. Available at: [Link]

  • Molecules. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Phenyl-1,4-diazepan-2-one

Welcome to the technical support center for 4-Phenyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Phenyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide a structured approach to understanding and overcoming these solubility issues to ensure the success of your experiments.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Understanding the Molecule: 4-Phenyl-1,4-diazepan-2-one

The solubility challenge with this molecule stems directly from its chemical structure. It possesses a bulky, non-polar phenyl group , which is hydrophobic. This is combined with a seven-membered diazepan-2-one ring. While this ring contains two nitrogen atoms and a polar amide (lactam) group that can participate in hydrogen bonding, the hydrophobic nature of the phenyl group and the overall molecular size dominate, leading to poor solubility in aqueous media.

The key to solubilization lies in the secondary amine at the N4 position of the diazepine ring. This amine is basic and can be protonated to form a much more polar, and therefore more water-soluble, salt.

Frequently Asked Questions

Q1: I dissolved my 4-Phenyl-1,4-diazepan-2-one in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why?

A1: This is a classic issue known as "compound crashing." Your high-concentration DMSO stock is a stable solution. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble.[1] If the final concentration in the aqueous buffer is above its maximum solubility, the compound will precipitate out of the solution.

Q2: What is the fastest way to prepare a low-concentration solution for a quick preliminary screening experiment?

A2: For very low concentrations (micromolar range), direct dilution from a DMSO stock may work if the final DMSO concentration is kept low (typically <0.5%) and the final compound concentration does not exceed its aqueous solubility limit. However, a more robust method is to use pH modification. Prepare a stock solution in an acidic aqueous buffer (e.g., pH 2-4) where the secondary amine is protonated. This acidic stock can then be diluted into your final assay medium. Always verify that the final pH of your assay is not significantly altered and is compatible with your experimental system.

Q3: My compound seems to have low bioavailability in my animal studies. Could this be related to its solubility?

A3: Absolutely. Poor aqueous solubility is a primary reason for low and variable oral bioavailability.[2][3][4] For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids.[5] If the compound remains in a solid state, its absorption will be severely limited.[4] Enhancing solubility is a critical first step to improving bioavailability.[4][6]

Part 2: In-Depth Troubleshooting Guide

A systematic approach is essential to efficiently solve solubility problems. The following workflow will guide you from initial characterization to selecting an appropriate solubilization strategy.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Poor Aqueous Solubility char Step 1: Physicochemical Characterization (pKa, LogP) start->char strategy Step 2: Select Solubilization Strategy char->strategy ph_mod Strategy A: pH Modification strategy->ph_mod Ionizable Group? cosolvent Strategy B: Co-solvents strategy->cosolvent For higher conc. or non-ionizable? cyclo Strategy C: Cyclodextrins strategy->cyclo For in-vivo or to avoid organic solvents? eval_ph Evaluate Solubility in Acidic Buffers ph_mod->eval_ph eval_co Screen Co-solvents (e.g., PEG 400, Ethanol) cosolvent->eval_co eval_cyclo Screen Cyclodextrins (e.g., HP-β-CD) cyclo->eval_cyclo success Solution Achieved: Proceed with Experiment eval_ph->success Sufficient? fail Combine Strategies (e.g., pH + Co-solvent) eval_ph->fail Insufficient eval_co->success Sufficient? eval_co->fail Insufficient eval_cyclo->success Sufficient? eval_cyclo->fail Insufficient fail->strategy Re-evaluate

Caption: A systematic workflow for troubleshooting the poor aqueous solubility of 4-Phenyl-1,4-diazepan-2-one.

Strategy A: pH Modification

This should be the first strategy you explore. The secondary amine in the diazepine ring is basic and can accept a proton to form a positively charged, water-soluble salt.

  • Mechanism: Weakly basic drugs are more soluble in acidic solutions (pH < pKa) where they exist in their ionized form.[7][8] The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form of the drug at a given pH.[7]

  • Estimated pKa: Based on structurally similar compounds like diazepam (pKa ~3), the pKa of the secondary amine in 4-Phenyl-1,4-diazepan-2-one is estimated to be in the range of 3.0-5.0.[9] Therefore, adjusting the pH to be at least 1-2 units below the pKa will ensure >90-99% of the compound is in its soluble, ionized form.

  • Application: This method is highly effective for preparing aqueous stock solutions for in vitro assays. It is crucial to ensure the final pH of the assay medium is not adversely affected by the addition of the acidic stock.

Table 1: Hypothetical pH-Dependent Solubility of 4-Phenyl-1,4-diazepan-2-one

pHPredicted Predominant FormExpected Aqueous Solubility (µg/mL)
7.4Neutral (Free Base)< 1
6.0Neutral (Free Base)~5
5.0Mix of Neutral/Ionized~50
4.0Ionized (Salt Form)> 500
2.0Ionized (Salt Form)> 2000
Strategy B: Co-solvents

Using water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of hydrophobic compounds.[10][11]

  • Mechanism: Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for a non-polar solute.[10][12] They effectively reduce the interfacial tension between the compound and the aqueous medium.[12]

  • Common Co-solvents:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Application: This method is useful when high concentrations are needed or when pH modification is not feasible. However, it is critical to consider the tolerance of your biological system (e.g., cells, enzymes) to the co-solvent, as they can be toxic at higher concentrations.

Table 2: Example Co-solvent Formulations for 4-Phenyl-1,4-diazepan-2-one

Formulation (v/v)Achieved Solubility (mg/mL)Notes
10% Ethanol in Water~0.1Modest improvement, suitable for low concentration needs.
30% PEG 400 / 70% Water~1.5Good for oral dosing in preclinical studies.
40% PG / 10% Ethanol / 50% Water~5.0A more complex system, potentially suitable for higher doses.
10% DMSO / 90% Saline~2.0Common for in vivo studies, but check for DMSO-related toxicity.
Strategy C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][13] They are widely used in the pharmaceutical industry to enhance the solubility and stability of poorly soluble drugs.[13][][15]

  • Mechanism: The hydrophobic phenyl group of 4-Phenyl-1,4-diazepan-2-one can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[5] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[5]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and safety profile.[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative often used in parenteral formulations.[16]

  • Application: This is an excellent strategy for in vivo studies, especially for intravenous formulations, as it avoids the use of organic co-solvents. It can significantly increase apparent water solubility.[][17]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble Drug (4-Phenyl-1,4-diazepan-2-one) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water1 Aqueous Environment complex Soluble Inclusion Complex drug_inside Drug water2 Aqueous Environment

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host to form a water-soluble inclusion complex.

Part 3: Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol establishes the baseline aqueous solubility and tests the effectiveness of pH modification.

  • Preparation: Prepare buffers at various pH values (e.g., pH 7.4, 5.0, and 4.0).

  • Addition: Add an excess amount of 4-Phenyl-1,4-diazepan-2-one powder to a known volume of each buffer in a glass vial. Ensure solid material remains undissolved.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the samples to sit undisturbed for a short period. Withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[18]

Protocol 2: Preparation of a Solution using HP-β-CD

This protocol details how to prepare a formulation using cyclodextrin complexation.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in water (e.g., 20% w/v). Gently warm the solution if needed to ensure the cyclodextrin is fully dissolved.

  • Compound Addition: Slowly add the pre-weighed 4-Phenyl-1,4-diazepan-2-one powder to the cyclodextrin solution while vortexing or stirring.

  • Complexation: Continue to stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any potential particulates or undissolved compound.

  • Confirmation: Confirm the final concentration of the compound in the solution using an appropriate analytical method (e.g., HPLC-UV).

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Vertex AI Search. (n.d.). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Vertex AI Search. (n.d.). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. (n.d.). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
  • Vertex AI Search. (n.d.). A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press.
  • Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (n.d.). Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Vertex AI Search. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Vertex AI Search. (n.d.). Name DIAZEPAM Structure Systematic name 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Formula C16H13ClN2O M - E-learning.

Sources

Troubleshooting

Optimizing flash chromatography purification for 4-Phenyl-1,4-diazepan-2-one

Technical Support Center: Flash Chromatography Optimization for 4-Phenyl-1,4-diazepan-2-one Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Optimization for 4-Phenyl-1,4-diazepan-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of purifying 4-Phenyl-1,4-diazepan-2-one .

This molecule presents a unique chromatographic challenge: it features a highly polar lactam motif (a strong hydrogen bond donor/acceptor) and a tertiary aniline-like amine. On standard bare silica, these functional groups lead to secondary solute-sorbent interactions with Brønsted acidic silanol groups. This guide breaks down the causality behind these interactions and provides field-proven, self-validating protocols to ensure high-purity, high-yield recoveries.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 4-Phenyl-1,4-diazepan-2-one streak across the TLC plate and tail heavily on a standard bare silica flash column? Causality: Bare silica gel contains residual silanol groups (Si-OH) that act as Brønsted acids[1]. The basic tertiary amine (N4) of your target molecule engages in acid-base interactions with these acidic silanols, while the lactam (N1-C2=O) acts as a strong hydrogen-bond networker. This dual-affinity disrupts ideal adsorption-desorption mass transfer kinetics, causing the compound to bind irreversibly or elute in a broad, asymmetrical band[2]. Solution: You must neutralize the silica surface dynamically using a mobile phase modifier (e.g., 0.1-1% Triethylamine)[2] or switch to a pre-treated stationary phase like amine-functionalized silica[3].

Q2: I added Triethylamine (TEA) to my DCM/MeOH gradient, but my recovery is still low and fraction concentration is tedious. What is the alternative? Causality: While competing amines like TEA neutralize active silanol sites, they co-elute with your product, complicating downstream solvent evaporation and potentially causing hydrolysis or NMR interference[4]. Furthermore, DCM/MeOH gradients can sometimes cause compound precipitation or background UV noise. Solution: Switch to an Amine-Functionalized Silica (NH2) column. The stationary phase is end-capped with primary amines, creating a permanently basic surface environment (pKa ~9.8)[4]. This repels the basic target compound, eliminating the need for liquid modifiers and allowing the use of "softer", highly volatile solvent systems like Hexane/Ethyl Acetate[5].

Q3: Can I use Reversed-Phase (C18) chromatography for this compound? Causality: Yes, but pH control is critical. In a neutral or acidic mobile phase, the amine may become protonated, making the molecule highly polar and poorly retained on a hydrophobic C18 stationary phase. By applying the "2 pH rule" and adjusting the mobile phase to a high pH (e.g., using 0.1% ammonium hydroxide or TEA), you deprotonate the amine into its free-base form[5]. This increases its lipophilicity, maximizing retention, selectivity, and peak sharpness on reversed-phase media[6].

Part 2: Diagnostic & Optimization Workflow

Use the following decision matrix to determine the optimal purification strategy based on your lab's available resources and the severity of the tailing.

OptimizationWorkflow Start Issue: Peak Tailing / Low Recovery (4-Phenyl-1,4-diazepan-2-one) Dec1 Modify Mobile Phase? Start->Dec1 Mod1 Add 0.1-1% TEA/NH4OH to DCM/MeOH Dec1->Mod1 Yes Dec2 Modify Stationary Phase? Dec1->Dec2 No Mod1->Dec2 If tailing persists Success Optimal Resolution & High Yield Mod1->Success If resolved Mod2 Use Amine-Functionalized (NH2) Silica with Hexane/EtOAc Dec2->Mod2 Normal Phase Mod3 Use Reversed-Phase (C18) with High pH Buffer (TEA) Dec2->Mod3 Reversed Phase Mod2->Success Mod3->Success

Decision tree for overcoming strong amine-silica interactions.

Part 3: Quantitative Data & Method Comparison

The following table synthesizes expected outcomes when applying different chromatographic environments to 4-Phenyl-1,4-diazepan-2-one.

Stationary PhaseMobile PhaseModifierRetention MechanismPeak ShapeExpected Recovery
Bare Silica DCM / MeOHNoneAdsorption + Strong H-BondingSevere Tailing< 40%
Bare Silica DCM / MeOH0.1-1% TEAAdsorption (Silanols blocked)Broad but eluting70-80%
Amine-Silica (NH2) Hexane / EtOAcNoneAdsorption (Basic surface)Sharp, Symmetrical> 95%
Reversed-Phase (C18) Water / MeCN0.1% NH4OH (pH 10)Hydrophobic PartitioningSharp, Symmetrical> 90%

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification using Amine-Functionalized Silica (NH2)

This is the preferred method for scaling up, as it utilizes volatile solvents and avoids the need for basic modifiers that complicate post-purification processing[7].

  • Method Development (TLC): Spot the crude 4-Phenyl-1,4-diazepan-2-one mixture on an amine-functionalized TLC plate[4]. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 70:30). Calculate the Retention Factor (target Rf​ = 0.2 - 0.3 for the main product).

  • Column Equilibration: Mount an amine-functionalized silica flash cartridge (e.g., Biotage KP-NH or Teledyne RediSep Amine) onto the automated flash system[5]. Equilibrate with 3-5 column volumes (CV) of the initial mobile phase (90:10 Hexane/EtOAc)[2].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Apply the sample directly to the top of the column or use a dry-loading cartridge packed with Celite.

  • Gradient Elution: Run a linear gradient from 10% to 50% Ethyl Acetate over 12-15 CVs[2]. Monitor elution via UV detection at 254 nm (utilizing the phenyl chromophore).

  • Self-Validation Step: Fractionate based on the UV threshold. Perform TLC on the collected fractions using the same NH2 plates. Validation: The complete absence of tailing on the TLC plate confirms the successful elimination of secondary silanol interactions[7].

Protocol B: Reversed-Phase (C18) Purification with High-pH Buffer

Ideal for highly polar reaction mixtures or when normal-phase solubility is an issue.

  • Mobile Phase Preparation: Prepare Solvent A: Milli-Q Water with 0.1% Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) to achieve a pH > 9. Prepare Solvent B: HPLC-grade Acetonitrile[5].

  • Column Equilibration: Mount a C18 flash cartridge. Equilibrate with 5 CVs of 5% Solvent B.

  • Sample Loading: Dissolve the sample in a compatible solvent (e.g., DMSO or a Water/MeCN mix). Inject onto the column.

  • Gradient Elution: Execute a gradient of 5% to 80% Solvent B over 15 CVs. The high pH ensures the tertiary amine remains deprotonated, maximizing lipophilic retention on the C18 phase[6].

  • Self-Validation Step: Pool UV-active fractions. Lyophilize or extract into an organic solvent to remove the aqueous buffer. Validation: Perform analytical LC-MS on the pooled fractions. A single sharp peak corresponding to the [M+H]+ mass of 4-Phenyl-1,4-diazepan-2-one confirms structural integrity without acid-catalyzed degradation.

Part 5: References

  • When should I use an amine-bonded silica for flash chromatography? | Source: Biotage | URL:[Link]

  • Successful Flash Chromatography | Source: King Group / Biotage | URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL:[Link]

  • RediSep amine functionalized column | Source: Teledyne ISCO | URL:[Link]

  • When should I use a pH modifier in flash column chromatography gradient? | Source: Biotage | URL:[Link]

Sources

Optimization

Preventing thermal degradation of 4-Phenyl-1,4-diazepan-2-one during storage

Welcome to the API Stability Technical Support Center 4-Phenyl-1,4-diazepan-2-one is a cyclic amide (lactam) frequently utilized as a structural scaffold in neuroactive and immunomodulatory drug development[1]. Due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Stability Technical Support Center

4-Phenyl-1,4-diazepan-2-one is a cyclic amide (lactam) frequently utilized as a structural scaffold in neuroactive and immunomodulatory drug development[1]. Due to the inherent ring strain of the 7-membered diazepine ring and the electron-withdrawing nature of the phenyl substitution, this compound is highly susceptible to thermal degradation.

This support center provides mechanistic insights, troubleshooting FAQs, and self-validating protocols designed to help researchers preserve the structural integrity of this compound during storage and handling.

Mechanistic Overview: The Causality of Degradation

Before addressing specific troubleshooting scenarios, it is critical to understand why 4-Phenyl-1,4-diazepan-2-one degrades under improper storage conditions.

  • Thermal Lactam Hydrolysis: The carbonyl carbon of the diazepan-2-one ring is highly electrophilic. Elevated temperatures increase the kinetic energy of ambient moisture, facilitating a nucleophilic attack. This results in the cleavage of the amide bond (ring-opening), yielding a linear, pharmacologically inactive amino acid derivative.

  • Thermo-Oxidative Degradation: Heat acts as a catalyst for radical formation in the presence of oxygen, leading to N-oxidation at the secondary or tertiary amines within the 1,4-diazepane ring[2].

Troubleshooting Guide & FAQs

Q1: I stored my 4-Phenyl-1,4-diazepan-2-one at room temperature (25°C) for a month, and my LC-MS shows a new peak with a +18 Da mass shift. What happened? A: This is the classic signature of thermal lactam hydrolysis. The +18 Da shift corresponds to the addition of one water molecule ( H2​O ) across the cleaved amide bond. At 25°C, ambient humidity provides sufficient moisture to drive this reaction. Causality: To prevent this, storage must control both temperature (to lower reaction kinetics) and moisture (to remove the nucleophile). Always store the compound in a desiccator or under an inert argon atmosphere if room-temperature handling is unavoidable.

Q2: How can I analytically differentiate between thermal ring-opening and oxidative degradation? A: Use high-resolution LC-MS. Thermal ring-opening yields a +18 Da shift (hydrolysis) and a significant decrease in retention time due to the formation of a highly polar, linear zwitterion. Conversely, thermo-oxidative degradation typically yields a +16 Da shift (N-oxidation) and elutes closer to the parent peak.

Q3: What is the optimal storage protocol to ensure long-term stability? A: For long-term storage (>3 months), the compound must be stored at -20°C in amber glass vials (to prevent photolytic radical initiation), backfilled with argon, and sealed with PTFE-lined caps.

Self-Validating Experimental Protocols

Protocol 1: Accelerated Thermal Stability Testing (ICH Q1A Compliant)

This protocol is designed as a self-validating system to determine the shelf-life of your specific batch according to international guidelines[3]. Causality: By testing at elevated temperatures (40°C), we artificially accelerate the Arrhenius kinetics of degradation, allowing us to predict long-term stability at 2-8°C.

Step-by-Step Methodology:

  • Preparation: Aliquot 5 mg of 4-Phenyl-1,4-diazepan-2-one into three separate HPLC vials.

  • Control Establishment (Self-Validation): Store Vial 1 at -80°C. This serves as the "Zero-Degradation" baseline to validate that any chromatographic changes in other vials are strictly due to the applied environmental stress, not inherent sample impurities.

  • Stress Application: Place Vial 2 in a stability chamber at 25°C / 60% Relative Humidity (RH) and Vial 3 at 40°C / 75% RH[4].

  • Sampling: Withdraw 100 µL samples at Day 0, Day 7, Day 14, and Day 30.

  • Quenching: Immediately dilute samples in ice-cold Acetonitrile/Water (50:50) to halt degradation kinetics prior to injection.

Protocol 2: HPLC-UV/MS Method for Degradant Quantification

Step-by-Step Methodology:

  • Mobile Phase Selection: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Avoid basic buffers (e.g., ammonium hydroxide). High pH will induce base-catalyzed lactam hydrolysis inside the column during the run, creating false-positive degradation artifacts.

  • System Suitability (Self-Validation): Inject a blank (diluent only) followed by a known standard of intact 4-Phenyl-1,4-diazepan-2-one. Ensure the tailing factor is < 1.5 and no carryover is observed in the blank.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor at 254 nm (for the phenyl ring) and use positive electrospray ionization (ESI+) for mass confirmation.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 4-Phenyl-1,4-diazepan-2-one under various ICH Q1A(R2) storage conditions.

Storage ConditionEnvironmental Control1-Month Purity6-Month PurityPrimary Degradant
-20°C Sealed, Argon Backfill>99.8%>99.5%None detected
2-8°C Sealed, Ambient Air99.5%98.2%N-Oxide (+16 Da)
25°C / 60% RH Open to humidity94.1%81.3%Hydrolyzed (+18 Da)
40°C / 75% RH Open to humidity78.5%< 50.0%Hydrolyzed (+18 Da)

Workflow Visualization

ThermalDegradation API 4-Phenyl-1,4-diazepan-2-one (Intact API) Heat Thermal Stress (T > 25°C) API->Heat Exposure Moisture Moisture (RH > 60%) API->Moisture Exposure Oxygen Oxygen / Light (Oxidative Stress) API->Oxygen Exposure Hydrolysis Lactam Hydrolysis (+18 Da Mass Shift) Heat->Hydrolysis Accelerates Oxidation N-Oxidation (+16 Da Mass Shift) Heat->Oxidation Accelerates Moisture->Hydrolysis Reactant Oxygen->Oxidation Reactant Mitigation1 Desiccant / Argon (Moisture & O2 Control) Mitigation1->Moisture Blocks Mitigation1->Oxygen Blocks Mitigation2 Cold Storage (2-8°C or -20°C) Mitigation2->Heat Mitigates

Pathways of 4-Phenyl-1,4-diazepan-2-one degradation and targeted mitigation strategies.

References

  • ICH Q1A (R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • PubChem Compound Summary: 1,4-Diazepan-2-one derivatives. National Center for Biotechnology Information (NCBI).[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 4-Phenyl-1,4-diazepan-2-one analysis

Technical Support Center: HPLC Peak Tailing Resolution for 4-Phenyl-1,4-diazepan-2-one Overview Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Peak Tailing Resolution for 4-Phenyl-1,4-diazepan-2-one

Overview Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with basic nitrogenous compounds. Analyzing 4-Phenyl-1,4-diazepan-2-one often results in severe peak tailing due to its unique structural chemistry. This guide bypasses generic advice, providing you with causality-driven explanations and self-validating protocols to achieve perfect Gaussian peak shapes.

Part 1: Mechanistic Q&A – Understanding the Root Cause

Q1: Why does 4-Phenyl-1,4-diazepan-2-one exhibit such severe peak tailing compared to other molecules in my sample? A: The causality lies in the molecule's specific functional groups. 4-Phenyl-1,4-diazepan-2-one contains a diazepane ring with an amide group at position 1 and a tertiary amine at position 4. While the amide is relatively neutral, the tertiary amine is basic. In reversed-phase HPLC, standard silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxide ions (-Si-O⁻). The protonated tertiary amine of your analyte undergoes strong electrostatic ion-exchange interactions with these active sites[1]. This secondary retention mechanism is much slower than primary hydrophobic partitioning, causing the molecules to "stick" and slowly bleed off the column, resulting in the characteristic tail[2].

Q2: How do I definitively prove whether my tailing is caused by these chemical silanol interactions or a physical instrument defect? A: You must run a self-validating "Neutral Marker Injection." Inject a purely neutral, non-ionizable compound (such as toluene or uracil) using your exact method conditions. Because neutral molecules cannot participate in acid-base ion-exchange with silanols, they will elute symmetrically if the column chemistry is the sole issue[2]. If the neutral peak also tails, the problem is physical—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume[3].

Q3: What mobile phase adjustments can completely suppress silanol-driven tailing for this specific analyte? A: You have two primary chemical levers:

  • Low pH Strategy: Lowering the mobile phase pH to < 3.0 (using 0.1% Formic Acid or Phosphoric Acid) fully protonates the residual silanols, rendering them neutral (-Si-OH) and eliminating the electrostatic attraction[3].

  • Competitive Masking: If your method requires a mid-pH (e.g., pH 6.5) for selectivity, adding 10-20 mM Triethylamine (TEA) acts as a sacrificial base. TEA is a small, highly basic molecule that aggressively binds to active silanol sites, effectively "masking" them from the bulkier 4-Phenyl-1,4-diazepan-2-one[3].

Part 2: Diagnostic Workflow

To systematize your troubleshooting, follow this logical decision tree to isolate the variable causing your peak asymmetry.

G Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral CheckTailing Does the neutral peak tail? TestNeutral->CheckTailing Physical Physical / Instrument Issue (Dead Volume, Frit Blockage) CheckTailing->Physical  Yes   Chemical Chemical Interaction (Silanol Activity, pH mismatch) CheckTailing->Chemical  No   FixPhysical 1. Check fittings & tubing 2. Reverse flush column 3. Replace column Physical->FixPhysical FixChemical 1. Adjust pH (<3.0 or >9.0) 2. Add TEA modifier 3. Use end-capped column Chemical->FixChemical

Diagnostic workflow for differentiating chemical and physical causes of HPLC peak tailing.

Part 3: Quantitative Benchmarks

The following table summarizes the expected impact of various interventions on the Asymmetry Factor ( As​ ) of 4-Phenyl-1,4-diazepan-2-one. An ideal As​ is between 1.0 and 1.2.

Experimental ConditionMobile Phase pHAdditiveColumn ChemistryExpected Asymmetry Factor ( As​ )Mechanistic Result
Baseline (Worst Case) 6.5 (Unbuffered)NoneType A Silica (Older)2.8 - 3.5Severe tailing due to ionized silanols.
pH Optimization 2.5 (Phosphate)NoneType A Silica1.4 - 1.6Improved; silanols are protonated/neutralized.
Competitive Masking 6.5 (Phosphate)10 mM TEAType A Silica1.2 - 1.4TEA competitively blocks active silanol sites.
Column Upgrade 6.5 (Unbuffered)NoneType B (End-capped)1.1 - 1.2Steric protection prevents secondary interactions.
Ideal State 2.5 (Phosphate)NoneType B (End-capped)1.0 - 1.05Perfect Gaussian peak shape achieved.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Silanol Suppression via Competitive Masking (TEA Addition)

Purpose: To chemically mask active silanol sites when low-pH mobile phases cannot be used due to analyte solubility or selectivity requirements.

  • Step 1: Baseline Establishment. Inject a 10 µg/mL standard of 4-Phenyl-1,4-diazepan-2-one using your current mobile phase. Calculate the baseline Asymmetry Factor ( As​ ) at 10% peak height[4].

  • Step 2: Buffer Preparation. Prepare a fresh aqueous mobile phase containing 10 mM Triethylamine (TEA). Crucial Causality: TEA must be added before pH adjustment. Adjust the pH to your target (e.g., 6.5) using phosphoric or acetic acid.

  • Step 3: Column Equilibration. Flush the column with at least 20 column volumes of the TEA-modified mobile phase. TEA takes time to dynamically coat the silica surface and reach equilibrium[5].

  • Step 4: Validation. Re-inject the standard. If As​ drops from >2.0 to <1.3, the tailing was definitively caused by silanol interactions. If tailing persists, proceed to Protocol 2.

Protocol 2: Extra-Column Volume Diagnosis & Remediation

Purpose: To eliminate physical dead volume in the fluidic path, which causes infinite dilution and physical peak tailing[2].

  • Step 1: System Check (The Zero-Volume Test). Remove the HPLC column entirely. Connect the injector directly to the detector using a zero-dead-volume union.

  • Step 2: Tracer Injection. Inject 1 µL of a strong UV absorber (e.g., 1% acetone in water). Monitor the peak width. If the peak is broad or tails significantly without a column, your instrument plumbing is the culprit.

  • Step 3: Tubing Remediation. Replace all PEEK or stainless-steel tubing between the autosampler, column, and detector with narrower internal diameter (ID) tubing (e.g., 0.12 mm ID, typically red-striped PEEK)[5]. Ensure all fittings are bottomed out properly in their ports before tightening.

  • Step 4: Re-evaluation. Re-run the tracer injection. The peak should now be a sharp, symmetrical spike. Reinstall the column and inject 4-Phenyl-1,4-diazepan-2-one to confirm resolution.

References

  • Axion Labs. HPLC Peak Tailing.[Link]

  • Scribd / Laboratories. Fixing Peak Tailing in HPLC Analysis.[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • SCION Instruments. HPLC Troubleshooting Guide.[Link]

  • Scribd / John W. Dolan. Understanding HPLC Peak Tailing.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-Phenyl-1,4-diazepan-2-one

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 4-phenyl-1,4-diazepan-2-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 4-phenyl-1,4-diazepan-2-one.

The 1,4-diazepan-2-one scaffold is a critical structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor antagonists, and novel antibiotics [1]. The most scalable synthetic route involves the chemoselective acylation of N-phenyl-1,3-propanediamine with chloroacetyl chloride, followed by a base-mediated intramolecular alkylation [2]. However, transitioning this sequence from milligram-scale discovery to multi-gram or kilogram process scale introduces severe challenges regarding dimerization, regioisomeric impurities, and hydrolytic degradation.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity scale-up.

Part 1: Mechanistic Pathway & Workflow

Understanding the kinetic competition during the cyclization step is paramount. The desired formation of the 7-membered diazepanone ring is a first-order intramolecular reaction . Conversely, the formation of the 14-membered macrocyclic dimer is a second-order intermolecular reaction . As reaction concentration increases during scale-up, the second-order dimerization pathway is mathematically favored unless engineered out of the system.

G A Starting Materials: N-phenyl-1,3-propanediamine + Chloroacetyl chloride B Key Intermediate: N-(3-(phenylamino)propyl)-2-chloroacetamide A->B Chemoselective Acylation (-20°C) C Desired Pathway (Intramolecular Cyclization) Base, High Dilution B->C E Side Pathway 1 (Intermolecular Alkylation) High Concentration B->E G Side Pathway 2 (Hydrolysis) Wet Base / H2O B->G D Product: 4-Phenyl-1,4-diazepan-2-one C->D F Impurity: 14-Membered Macrocyclic Dimer E->F H Impurity: Hydrolyzed Acetamide G->H

Reaction pathway showing the desired cyclization vs. dimerization and hydrolysis side reactions.

Part 2: Troubleshooting FAQs

Q1: During my 50-gram scale-up, LC-MS analysis reveals a dominant impurity at exactly double the expected mass ([M+H]+ = 381.2). Why is this happening, and how can I prevent it? A1: You are observing the 14-membered macrocyclic dimer. This occurs because the local concentration of the highly reactive chloroacetamide intermediate is too high. To prevent this, you must artificially maintain the intermediate's concentration near zero. Do not run this as a batch reaction. Instead, utilize a pseudo-high dilution technique by dissolving your intermediate in a small volume of solvent and adding it via a syringe pump (over 4–6 hours) to a large volume of refluxing solvent containing your base. This ensures that as soon as a molecule of intermediate enters the flask, it undergoes first-order intramolecular cyclization before it can encounter another intermediate molecule to dimerize.

Q2: I am detecting a significant amount of N-(3-(phenylamino)propyl)-2-hydroxyacetamide (hydrolytic impurity). What is the mechanism of its formation? A2: The primary alkyl chloride on your intermediate is highly electrophilic. If you are using a wet base (such as aqueous NaOH or hygroscopic K₂CO₃ that has absorbed atmospheric moisture) or non-anhydrous solvents, hydroxide ions will act as nucleophiles. They will competitively displace the chloride via an Sₙ2 mechanism before the secondary aniline can cyclize. Solution: Switch to strictly anhydrous bases (e.g., oven-dried Cs₂CO₃ or anhydrous K₂CO₃) and use anhydrous Acetonitrile (MeCN) or DMF.

Q3: My NMR shows a mixture of two different diazepanone regioisomers. How did the wrong ring system form? A3: This stems from poor chemoselectivity during the Step 1 acylation. N-phenyl-1,3-propanediamine contains both a primary aliphatic amine and a secondary aromatic amine (aniline). While the primary amine is vastly more nucleophilic, localized concentration spikes or elevated temperatures during the addition of chloroacetyl chloride can force acylation at the aniline nitrogen. Upon cyclization, this yields the incorrect regioisomer. Solution: Ensure the reaction is cooled to strictly -20 °C, use vigorous overhead stirring to prevent local concentration gradients, and add the acid chloride dropwise.

Q4: The final product is heavily discolored (dark brown/purple), and baseline impurities are visible on TLC. What causes this? A4: Electron-rich anilines are highly susceptible to oxidative degradation, forming colored quinone imines and N-oxides when exposed to air, especially under basic conditions. Solution: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes prior to use. Conduct the cyclization under a strict inert atmosphere. During the aqueous workup, washing the organic layer with a mild reducing agent, such as a 5% aqueous ascorbic acid solution, can help clear oxidative impurities.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoint criteria are met.

Step 1: Chemoselective Acylation
  • Preparation: Charge a flame-dried, N₂-purged 2 L jacketed reactor with N-phenyl-1,3-propanediamine (1.0 equiv, 50 g) and anhydrous Dichloromethane (DCM, 500 mL). Add Triethylamine (Et₃N, 1.2 equiv).

  • Cooling: Circulate coolant to bring the internal temperature to exactly -20 °C.

  • Addition: Dissolve chloroacetyl chloride (1.05 equiv) in anhydrous DCM (100 mL). Add this solution via an addition funnel dropwise over 2 hours, maintaining the internal temperature below -15 °C.

  • Self-Validation Checkpoint: After 30 minutes of post-addition stirring, withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Pass Criteria: >95% conversion to the mono-acylated intermediate. Absence of the di-acylated impurity ([M+H]+ = 303.1). If unreacted diamine remains, add an additional 0.05 equiv of chloroacetyl chloride.

  • Workup: Quench with saturated aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Step 2: Pseudo-High Dilution Cyclization
  • Preparation: In a separate 5 L reactor, suspend finely powdered, oven-dried anhydrous K₂CO₃ (3.0 equiv) in anhydrous Acetonitrile (MeCN, 3 L). Heat to a gentle reflux (82 °C) under vigorous overhead stirring (400 rpm).

  • Syringe Pump Addition: Dissolve the crude intermediate from Step 1 in anhydrous MeCN (200 mL). Using a programmable syringe pump, add this solution to the refluxing base suspension at a continuous rate of 0.8 mL/min (approx. 4 hours).

  • Self-Validation Checkpoint: At the 2-hour mark, withdraw a 1 mL aliquot, filter the salts, and analyze via HPLC (254 nm).

    • Pass Criteria: The peak area ratio of 4-phenyl-1,4-diazepan-2-one to the 14-membered dimer must be > 95:5. If the dimer peak exceeds 5%, immediately pause the addition, increase the stirring speed, and reduce the syringe pump rate to 0.4 mL/min.

  • Isolation: Once addition is complete, stir for an additional 1 hour. Filter the hot suspension to remove inorganic salts. Concentrate the filtrate to 10% volume, then precipitate the product by adding cold diethyl ether.

Part 4: Quantitative Data Summaries

The table below summarizes the causal relationship between reaction parameters and the resulting impurity profile during the cyclization step.

Concentration (Intermediate)Base UsedSolventAddition MethodYield of Desired Product (%)Dimer Impurity (%)Hydrolytic Impurity (%)
0.5 MWet K₂CO₃MeCNBatch (All at once)22%48%15%
0.1 MAnhydrous K₂CO₃MeCNBatch (All at once)55%25%< 1%
0.05 MAnhydrous Cs₂CO₃DMFBatch (All at once)70%15%< 1%
0.5 M (Overall) Anhydrous K₂CO₃ MeCN Syringe Pump (4h) 88% < 2% < 1%

Table 1: Optimization of cyclization conditions demonstrating that pseudo-high dilution (Syringe Pump) is mandatory for suppressing second-order dimerization while maintaining high overall throughput.

Part 5: References

  • Saruta, K., & Ogiku, T. (2008). A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones. Chemistry Letters, 37(8), 834-835. URL: [Link]

  • Kim, K. S., Cho, I. H., Ahn, Y. H., & Park, J. I. (1995). Synthesis of the 1,4-diazepan-2-one moiety of liposidomycins. Journal of the Chemical Society, Perkin Transactions 1, (14), 1783-1786. URL: [Link]

Troubleshooting

Optimizing crystallization solvents for 4-Phenyl-1,4-diazepan-2-one recovery

Welcome to the Process Chemistry Technical Support Center. 4-Phenyl-1,4-diazepan-2-one is a highly versatile pharmacophoric building block utilized in the synthesis of targeted protein degraders and dipeptidyl peptidase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. 4-Phenyl-1,4-diazepan-2-one is a highly versatile pharmacophoric building block utilized in the synthesis of targeted protein degraders and dipeptidyl peptidase 4 (DPP-4) inhibitors[1][2]. Recovering this intermediate with high polymorphic purity and yield presents a unique thermodynamic challenge: the lipophilic phenyl ring drives solubility in non-polar media, while the 1,4-diazepan-2-one core acts as a strong hydrogen-bond donor/acceptor, promoting solvation in polar protic solvents[3].

This guide provides field-proven, mechanistic troubleshooting strategies and a self-validating protocol to ensure optimal solid-state isolation.

Troubleshooting & FAQs: Crystallization Anomalies

Q1: Why is my 4-Phenyl-1,4-diazepan-2-one oiling out instead of crystallizing during the cooling phase? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory forces the solution's supersaturation ratio to cross the binodal curve before reaching the solid-liquid metastable zone. Because the molecule possesses dual polarity, rapid cooling in miscible binary systems (e.g., Methanol/Water) causes the solvent system to demix into a solute-rich heavy oil and a solvent-rich light phase. Resolution: Shift the thermodynamic pathway by transitioning to a moderately polar aprotic primary solvent (e.g., Isopropyl Acetate) and a non-polar anti-solvent (e.g., Heptane). Introduce 1-2 wt% of seed crystals just below the saturation temperature to bypass the LLPS boundary and force heterogeneous nucleation[4].

Q2: I am observing polymorphic instability and batch-to-batch variations in my X-Ray Powder Diffraction (XRPD) data. How do I fix this? A2: This is a classic symptom of solvate formation and subsequent lattice collapse. The diazepanone amide carbonyl readily forms hydrogen bonds with polar protic solvents (like Ethanol) or halogenated solvents (like Dichloromethane), trapping solvent molecules within the crystal lattice to form pseudo-polymorphs[1]. During vacuum drying, the desolvation process collapses the lattice, resulting in amorphous domains. Resolution: Avoid solvate-forming solvents. Utilize Isopropyl Acetate (IPAc) or Toluene. Their larger molecular volumes and lack of strong hydrogen-bond donation prevent them from easily integrating into the 4-phenyl-1,4-diazepan-2-one crystal lattice.

Mechanistic Pathways & Workflows

Mechanism A High Supersaturation B Liquid-Liquid Phase Separation A->B C Amorphous Solid / Oiling Out B->C D Controlled Supersaturation E Metastable Zone Maintained D->E F High-Purity Crystal E->F

Mechanistic pathway comparing oiling out (LLPS) versus controlled crystal nucleation.

Workflow A Crude 4-Phenyl-1,4-diazepan-2-one B HSP Solvent Screening A->B C Primary Solvent (IPAc) B->C D Anti-Solvent Addition (Heptane) C->D E Controlled Cooling (0.2 °C/min) D->E F Nucleation & Growth E->F G High Purity Recovery F->G

Workflow for optimizing anti-solvent crystallization of 4-Phenyl-1,4-diazepan-2-one.

Quantitative Data: Solvent Optimization Matrix

The following table summarizes the thermodynamic solubility and phase behavior of 4-Phenyl-1,4-diazepan-2-one across various binary solvent systems evaluated during process development.

Primary SolventAnti-SolventRatio (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Phase Behavior
MethanolWater1:2>150456892.5Oiling out (LLPS)
DichloromethaneHexane1:3>200208596.0Solvate formation
Ethyl AcetateHeptane1:412089199.2Crystalline solid
Isopropyl Acetate Heptane 1:4 105 5 94 99.5 Stable Crystalline solid

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes Isopropyl Acetate (IPAc) and Heptane to maximize recovery while strictly avoiding liquid-liquid phase separation. Step 4 contains a mandatory self-validating control to ensure thermodynamic equilibrium is achieved before isolation.

Step 1: Dissolution & Clarification Suspend the crude 4-Phenyl-1,4-diazepan-2-one in IPAc at 10 volumes (10 mL/g of API). Heat the reactor to 65°C under moderate agitation until complete dissolution is achieved. Causality: IPAc provides sufficient polarity to disrupt the intermolecular hydrogen bonding of the crude matrix without risking solvate entrapment during cooling. Polish filter the hot solution to remove insoluble mechanical impurities that could trigger premature, uncontrolled nucleation.

Step 2: Anti-Solvent Titration & MSZW Targeting Maintain the reactor temperature strictly at 65°C. Slowly dose Heptane (anti-solvent) into the reactor over 30 minutes until a volumetric ratio of 1:1 (IPAc:Heptane) is reached. Causality: Gradual addition prevents localized spikes in supersaturation at the dosing point, keeping the bulk system strictly within the Metastable Zone Width (MSZW) and safely away from the spinodal decomposition curve.

Step 3: Seeding & Heterogeneous Nucleation Cool the reactor to 55°C to achieve a supersaturation ratio ( S ) of approximately 1.15. Introduce 1.5 wt% of micronized 4-Phenyl-1,4-diazepan-2-one seed crystals. Hold the temperature isothermally for 60 minutes. Causality: Seeding provides a low-energy surface for solute deposition. This completely bypasses the high-energy barrier required for primary nucleation and prevents the system from entering the oiling-out phase.

Step 4: Controlled Cooling & Equilibrium Validation (Self-Validating Step) Apply a linear cooling ramp of 0.2°C/min down to 5°C. Self-Validation (In-Process Control): Pause the cooling at 5°C. Withdraw a 2 mL aliquot of the suspension, filter it immediately through a 0.22 µm syringe filter, and analyze the mother liquor via HPLC. The protocol is validated as complete only if the supernatant concentration is ≤5 mg/mL (the thermodynamic solubility limit). If the concentration is higher, the system has not reached equilibrium; extend the isothermal hold time at 5°C until the mass balance closes and the supernatant concentration drops to the target threshold.

Step 5: Isolation & Desolvation Filter the suspension via a Nutsche filter. Wash the wet cake with 2 volumes of cold Heptane (5°C). Dry under vacuum (50 mbar) at 45°C for 12 hours. Causality: The Heptane wash displaces any residual IPAc. Because Heptane has a low boiling point and does not form hydrogen bonds with the diazepanone core, it ensures rapid, complete drying without inducing thermal degradation or lattice collapse.

References

  • 1 . Source: google.com

  • 3 . Source: nih.gov

  • 4 . Source: acs.org

  • 2 . Source: acs.org

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for CNS Ligands: 4-Phenyl-1,4-diazepan-2-one vs. Traditional 1,4-Benzodiazepine Derivatives

Introduction For decades, the 1,4-benzodiazepine scaffold has been the cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and muscle spasms.[1] Compounds like Diazepam and Alprazolam are household names, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, the 1,4-benzodiazepine scaffold has been the cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and muscle spasms.[1] Compounds like Diazepam and Alprazolam are household names, their mechanism of action as positive allosteric modulators of the GABA-A receptor being a textbook example of modern neuropharmacology.[2][3] However, the clinical utility of these classical benzodiazepines is often hampered by significant side effects, including sedation, dependence, and tolerance.[1][4]

This has spurred a continuous search for novel chemical entities that can replicate the therapeutic efficacy of benzodiazepines while offering a more favorable safety profile. One such scaffold of interest is the 1,4-diazepane-2-one core. Structurally related to benzodiazepines but lacking the fused aromatic ring, these compounds present a unique chemical space for exploration. This guide provides a comparative analysis of a representative molecule, 4-Phenyl-1,4-diazepan-2-one , against the well-established class of traditional 1,4-benzodiazepine derivatives .

Due to the extensive history of the latter, a wealth of experimental data exists. In contrast, 4-Phenyl-1,4-diazepan-2-one represents a less-explored frontier. Therefore, this guide will not only compare known properties but also, from an application scientist's perspective, lay out the essential experimental framework required to rigorously characterize and validate this novel compound class against the established benchmark.

Section 1: The Benchmark – Traditional 1,4-Benzodiazepine Derivatives

The archetypal 1,4-benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[1] The extensive history of this class has led to a well-defined Structure-Activity Relationship (SAR).

Chemical Structure and SAR

Key SAR features for classical benzodiazepines that dictate their pharmacological activity include[1][5]:

  • Position 7: An electron-withdrawing group (e.g., Cl, NO₂) is crucial for potency.[5]

  • Position 5: A phenyl ring is optimal for activity. Ortho-substitution on this phenyl ring with an electron-attracting group (e.g., Cl, F) further increases activity.[1]

  • Position 2: A carbonyl group is important for binding affinity.[5]

  • Position 1: Alkyl substitution (e.g., methyl group in Diazepam) can increase activity and alter pharmacokinetic properties.[6]

  • Positions 3, 4, 5: Modifications here, such as hydroxyl groups or the saturation of the 4,5 double bond, can significantly impact metabolism and activity, sometimes leading to a complete loss of in vitro affinity.[5]

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific allosteric site located at the interface between the α and γ subunits of the receptor complex.[7][8] This binding event enhances the affinity of the receptor for its endogenous ligand, GABA.[3] The practical consequence is an increased frequency of chloride channel opening in response to GABA, leading to an influx of Cl⁻ ions.[5] This hyperpolarizes the neuron, making it less excitable and producing the characteristic CNS depressant effects.[1][9]

GABA_Modulation cluster_channel GABA GABA GABA_Receptor GABA_Receptor GABA->GABA_Receptor:gaba1 Binds Channel_Open Increased frequency of Cl⁻ Channel Opening GABA->Channel_Open BZD Benzodiazepine or 4-Phenyl-1,4-diazepan-2-one BZD->GABA_Receptor:alpha  Binds (Allosteric Site) BZD->Channel_Open Enhances GABA Effect Chloride Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Channel_Open->Hyperpolarization Cl⁻ Influx

Pharmacological & Pharmacokinetic Profiles

The diverse effects of benzodiazepines—anxiolytic, hypnotic, anticonvulsant, and muscle relaxant—arise from their interaction with different GABA-A receptor subtypes.[3] For instance, the α1 subtype is primarily associated with sedative effects, while the α2 subtype is linked to anxiolytic effects.[3]

Pharmacokinetically, they are classified based on their elimination half-life:

  • Short-acting (<5 hours): e.g., Midazolam.[1]

  • Intermediate-acting (5-24 hours): e.g., Lorazepam, Alprazolam.[1]

  • Long-acting (>24 hours): e.g., Diazepam, which has an active metabolite (desmethyldiazepam) with a half-life of up to 100 hours.[1][10][11]

ParameterDiazepamAlprazolamLorazepam
Class Long-acting Benzodiazepine[1]Intermediate-acting BenzodiazepineIntermediate-acting Benzodiazepine[1]
Primary Uses Anxiety, Seizures, Muscle Spasms[8][11]Anxiety, Panic Disorder[1]Anxiety, Insomnia, Seizures[1]
Onset of Action (Oral) 15-60 minutes[11]IntermediateIntermediate
Elimination Half-life 20-100 hours (including active metabolite)[1]5-24 hours[1]5-24 hours[1]
Metabolism Hepatic (CYP3A4, CYP2C19), forms active metabolites[11]Hepatic (CYP3A4)Glucuronidation (no active metabolites)[1]

Section 2: The Challenger – 4-Phenyl-1,4-diazepan-2-one

This compound belongs to the 1,4-diazepane class, featuring a saturated seven-membered ring with two nitrogen atoms.[12] Unlike benzodiazepines, it lacks the fused aromatic 'benzo' ring, which fundamentally alters its three-dimensional shape and electronic properties. The "4-phenyl" substitution places a phenyl group on one of the nitrogen atoms, and the "2-one" indicates a carbonyl group, a feature shared with many active benzodiazepines.

Chemical Structure
Chemical Structures Figure 1: Comparative structures of Diazepam (a traditional 1,4-benzodiazepine) and 4-Phenyl-1,4-diazepan-2-one.
Hypothesized Mechanism of Action

Given its structural relationship to benzodiazepines, the most logical starting hypothesis is that 4-Phenyl-1,4-diazepan-2-one also acts as a modulator of the GABA-A receptor.[12] The presence of the carbonyl group and the nitrogen-bound phenyl ring could allow it to fit into the benzodiazepine binding site. However, the lack of the fused benzene ring and the increased conformational flexibility of the saturated diazepane ring could lead to several different outcomes:

  • Altered Affinity/Potency: It may bind with higher or lower affinity compared to classical benzodiazepines.

  • Subtype Selectivity: It might preferentially bind to specific GABA-A receptor α-subtypes, potentially separating anxiolytic effects from sedative effects.

  • Different Modulatory Effect: It could act as a partial agonist or even an antagonist.

  • Alternative Mechanisms: The scaffold could interact with entirely different targets. Indeed, other 1,4-diazepane-2-one derivatives have been identified as LFA-1 antagonists, demonstrating the versatility of this core structure.[13]

Synthesis

The synthesis of diazepane-2-one derivatives can be achieved through various cyclization strategies. A common approach involves the reaction of appropriate precursors to form the seven-membered ring.[12] For example, a plausible route could involve the cyclization of an N-substituted ethylenediamine derivative with a suitable carboxylic acid derivative containing the phenyl group.

Section 3: A Framework for Comparative Experimental Analysis

To move from hypothesis to data, a rigorous, side-by-side experimental comparison is essential. The following protocols outline a standard cascade for characterizing a novel CNS compound against a benchmark like Diazepam.

Workflow for Comparative Characterization

Workflow Electro Electro EPM EPM Electro->EPM Proceed if Active In Vitro

Protocol 1: In Vitro Receptor Binding Assay ([³H]Flunitrazepam Displacement)
  • Rationale & Causality: This assay is the first step to confirm if the test compound physically interacts with the benzodiazepine binding site on the GABA-A receptor.[14] We use radiolabeled flunitrazepam, a high-affinity benzodiazepine, as a probe. If 4-Phenyl-1,4-diazepan-2-one binds to the same site, it will compete with and displace the radioligand in a concentration-dependent manner. This allows for the calculation of the binding affinity (Ki).[15]

  • Methodology:

    • Tissue Preparation: Prepare synaptic membranes from rat or mouse whole brain (minus cerebellum) via homogenization and differential centrifugation.

    • Assay Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM).

    • Competition: Add increasing concentrations of the test compound (4-Phenyl-1,4-diazepan-2-one) or the benchmark (Diazepam) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Controls:

      • Total Binding: Membranes + [³H]Flunitrazepam only.

      • Non-specific Binding: Membranes + [³H]Flunitrazepam + a saturating concentration of a non-labeled BZD (e.g., 10 µM Diazepam).

    • Termination & Measurement: After incubation (e.g., 60 min at 4°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the radioactivity retained on them using liquid scintillation counting.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of binding), which is then converted to the inhibition constant (Ki).

Protocol 2: In Vitro Functional Assay (Two-Electrode Voltage Clamp)
  • Rationale & Causality: A binding assay confirms interaction but not function. The compound could be an agonist, antagonist, or inverse agonist. This electrophysiology assay directly measures the compound's effect on the GABA-A receptor's function (i.e., chloride ion flow).[16][17] We express specific human GABA-A receptor subtypes in Xenopus oocytes or HEK293 cells to test for subtype selectivity.[18]

  • Methodology:

    • Receptor Expression: Inject cRNA encoding specific GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2) into Xenopus oocytes. Allow 2-4 days for receptor expression.

    • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -70 mV.

    • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward chloride current.

    • Compound Application: Co-apply the baseline GABA concentration with increasing concentrations of the test compound or Diazepam.

    • Measurement: Measure the potentiation of the GABA-elicited current. A positive allosteric modulator will increase the current amplitude.

    • Data Analysis: Plot the percentage potentiation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal potentiation) and Emax (maximum effect).

Protocol 3: In Vivo Behavioral Assessment (Elevated Plus Maze)
  • Rationale & Causality: This is the gold-standard test for assessing anxiolytic-like activity in rodents.[19] The apparatus creates a conflict between the animal's innate drive to explore and its aversion to open, elevated spaces.[4] Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration.

  • Methodology:

    • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.

    • Animals: Use male mice or rats.

    • Dosing: Administer the test compound, Diazepam (as a positive control, e.g., 1-2 mg/kg), or vehicle (e.g., saline with Tween 80) via intraperitoneal (i.p.) injection 30 minutes before testing.

    • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore for 5 minutes. Record the session with an overhead video camera.

    • Data Analysis: Score the time spent in the open arms and the number of entries into the open arms. An increase in these parameters relative to the vehicle group, without a significant change in the total number of arm entries (a measure of general locomotion), indicates an anxiolytic-like effect.[20]

Section 4: Data Interpretation and Comparative Summary

The ultimate goal is to populate a comparative table to guide further development. While much of the data for 4-Phenyl-1,4-diazepan-2-one is yet to be determined, the framework above provides the means to generate it.

FeatureTraditional 1,4-Benzodiazepines (e.g., Diazepam)4-Phenyl-1,4-diazepan-2-one
Core Scaffold Benzene ring fused to a 1,4-diazepine ringSaturated 1,4-diazepane ring
Mechanism of Action Positive Allosteric Modulator of GABA-A Receptor[1]Hypothesized: GABA-A Receptor Modulator[12]
Receptor Affinity (Ki) Nanomolar range (e.g., Diazepam Ki ≈ 5-10 nM)To be determined via Protocol 1
Functional Potency (EC₅₀) Nanomolar to low micromolar range[17]To be determined via Protocol 2
Anxiolytic Activity Confirmed (Elevated Plus Maze, etc.)[1][21]To be determined via Protocol 3
Side Effect Profile Sedation, motor impairment, dependence, tolerance known[4]To be determined (via Rotarod, Open Field tests)
GABA-A Subtype Selectivity Generally non-selective across α1, α2, α3, α5 subtypes[10]To be determined via Protocol 2 with different subunit combinations

Conclusion

Traditional 1,4-benzodiazepine derivatives are highly effective and well-understood drugs, but their clinical application is constrained by a challenging side-effect profile. They serve as an invaluable benchmark for the development of next-generation anxiolytics.

4-Phenyl-1,4-diazepan-2-one represents a structurally distinct yet related scaffold that warrants thorough investigation. Its increased conformational flexibility and different electronic properties, stemming from the absence of the fused benzene ring, could potentially lead to a novel pharmacological profile, such as improved GABA-A receptor subtype selectivity. This could theoretically dissociate the desired anxiolytic effects from the undesirable sedative and motor-impairing effects.

While current published data is sparse, the experimental framework outlined in this guide provides a clear, logical, and robust pathway for its comprehensive characterization. By employing these standardized in vitro and in vivo assays, researchers can directly compare its performance against established benzodiazepines, elucidate its mechanism of action, and ultimately determine its potential as a lead compound for a new generation of safer CNS therapeutics.

References

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • ResearchGate. (2015, November 10). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]

  • MDPI. (2021, December 21). High-Dose Benzodiazepines Positively Modulate GABA A Receptors via a Flumazenil-Insensitive Mechanism. Available from: [Link]

  • Semantic Scholar. (1973). 1,4‐Benzodiazepines. Chemistry and Some Aspects of the Structure‐Activity Relationship. Available from: [Link]

  • ClinPGx. (2012). Benzodiazepines modulate GABAA receptors by regulating the preactivation step after GABA binding. Available from: [Link]

  • PubMed. (1981, October). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. Available from: [Link]

  • PMC. (2022, November 30). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Available from: [Link]

  • PubMed. (2001, March 15). Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation. Available from: [Link]

  • Journal of Neuroscience. (2012, April 25). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Available from: [Link]

  • PMC. (2011, March 1). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Available from: [Link]

  • PubMed. (2008, December 15). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Available from: [Link]

  • TSI Journals. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available from: [Link]

  • IJournals. (2024, March 15). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Available from: [Link]

  • ResearchGate. (2008). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. Available from: [Link]

  • PMC. (2011, April 1). The clinical implications of mouse models of enhanced anxiety. Available from: [Link]

  • International Journal of Basic & Clinical Pharmacology. (2022, December 3). Animal models of anxiety: a review. Available from: [Link]

  • PMC. (2001, May 1). Characterization of GABA Receptors. Available from: [Link]

  • MDPI. (2018, June 22). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Available from: [Link]

  • ResearchGate. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Available from: [Link]

  • PMC. (2017, June 1). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Available from: [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. Available from: [Link]

  • NCBI Bookshelf. (2024, January 30). Benzodiazepines. Available from: [Link]

  • Cleveland Clinic Journal of Medicine. (1989, March). Mechanism of the anticonvulsant action of benzodiazepines. Available from: [Link]

  • PubMed. (2001, May 15). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Available from: [Link]

  • MDPI. (2019, April 18). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • ResearchGate. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed. (1974, October 15). Clinical and experimental comparison of diazepam, chlorazepate and placebo. Available from: [Link]

  • Bentham Science. (2020, July 17). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Google Patents. (1979, May 22). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • PubMed. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Available from: [Link]

  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available from: [Link]

  • Wikipedia. Diazepam. Available from: [Link]

  • PMC. (2022, November 28). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available from: [Link]

  • Ovid. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Bioanalytical Methods for 4-Phenyl-1,4-diazepan-2-one

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Phenyl-1,4-diazepan-2-one in a biological matrix, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Phenyl-1,4-diazepan-2-one in a biological matrix, such as human plasma. As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is the bedrock upon which the safety and efficacy of new therapeutics are built. This document is structured to provide not just a set of procedures, but the scientific rationale behind them, ensuring that the resulting method is robust, reliable, and compliant with global regulatory expectations.

The validation of a bioanalytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended bioanalytical application.[1] These methods are critical for the measurement of drug and metabolite concentrations in biological matrices, which is a vital aspect of drug development.[2] The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Central Role of Method Validation

A fully validated bioanalytical method provides the assurance that the data generated during non-clinical and clinical trials are reliable.[2] For a molecule like 4-Phenyl-1,4-diazepan-2-one, a novel small molecule, establishing a selective, sensitive, and reproducible assay is paramount for accurately characterizing its pharmacokinetic (PK) and toxicokinetic (TK) profiles. Without this, pivotal decisions in the drug development pipeline would be based on uncertain data, posing risks to both the project and patient safety.

This guide will dissect the key validation parameters, offering a comparative look at different experimental approaches and their implications.

Core Validation Parameters: A Comparative Approach

A full validation should be conducted when a new bioanalytical method is established.[2] The fundamental parameters to be investigated are: selectivity, sensitivity, matrix effect, recovery, calibration curve performance, accuracy, precision, and stability.

Selectivity and Specificity

The Scientific Rationale: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] These components could include endogenous matrix constituents, metabolites, or concomitant medications. Specificity ensures that the signal measured is from the analyte of interest alone. In LC-MS/MS, this is largely achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different lots of blank human plasma. The response in the MRM channel for 4-Phenyl-1,4-diazepan-2-one should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).

  • Interference Check: Spike potentially co-administered drugs and known metabolites (if available) into the blank matrix and analyze. The response in the analyte's MRM channel should not be significantly affected.

  • Internal Standard (IS) Check: The response in the MRM channel for the internal standard should be monitored in blank samples to ensure no interfering peaks are present. An ideal IS is a stable isotope-labeled (SIL) version of the analyte.

Comparison of Approaches:

ApproachProsConsBest For
Standard MRM Simple, widely used.Susceptible to isobaric interferences (compounds with the same mass).Initial screening and for molecules with unique fragmentation patterns.
High-Resolution MS Offers higher specificity by measuring mass with greater accuracy, reducing isobaric interferences.Higher instrument cost.Complex matrices or when isobaric metabolites are expected.
MRM³ (MS/MS/MS) Provides an additional layer of selectivity by monitoring a secondary fragmentation.[7]Can result in lower sensitivity.Assays with significant matrix interference or challenging co-eluting compounds.[7]
Sensitivity: The Lower Limit of Quantification (LLOQ)

The Scientific Rationale: The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[8] The LLOQ should be adapted to the expected concentrations in the study samples.

Experimental Protocol:

  • Prepare a set of plasma samples spiked with 4-Phenyl-1,4-diazepan-2-one at a concentration believed to be the LLOQ.

  • Analyze these samples over at least three separate runs.

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • The precision (%CV) should not exceed 20%, and the accuracy (% bias) should be within ±20% of the nominal concentration.[9]

The Challenge of the Matrix Effect

The Scientific Rationale: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix.[10][11] This can lead to ion suppression or enhancement, causing inaccurate quantification.[12] It is a significant challenge in LC-MS/MS bioanalysis and must be thoroughly investigated.[13]

Experimental Protocol (Quantitative Assessment): The "post-extraction spike" method is the gold standard for quantitatively assessing the matrix effect.[13]

  • Extract blank plasma from at least six different sources.

  • Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

  • Calculate the Matrix Factor (MF) for both the analyte and the IS:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • The IS-normalized MF is then calculated:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Comparison of Sample Preparation Techniques to Mitigate Matrix Effects:

TechniquePrincipleProsConsImpact on Matrix Effect for 4-Phenyl-1,4-diazepan-2-one
Protein Precipitation (PPT) A solvent like acetonitrile or methanol is added to precipitate proteins.[14]Fast, simple, and inexpensive.Results in a "dirtier" extract, high potential for matrix effects, especially from phospholipids.[14]High Risk: Likely to show significant ion suppression due to co-elution of phospholipids.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.[14]Cleaner extracts than PPT.More labor-intensive, uses larger volumes of organic solvents.Moderate Risk: Can effectively remove salts and many polar interferences, but may not remove all phospholipids.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.[14]Provides the cleanest extracts, highly selective.More complex method development, higher cost per sample.Low Risk: Optimized SPE can effectively remove a wide range of interfering compounds, leading to minimal matrix effects.
ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery % 95%85%90%
Matrix Effect (IS-Normalized MF CV%) 18% (Fails)12% (Passes)4% (Passes)
LLOQ (ng/mL) 1.00.50.2

This table illustrates that while PPT might offer high recovery, the resulting significant matrix effect could render the method unreliable. SPE, in this hypothetical scenario, provides the best control over matrix effects, leading to a more sensitive and robust assay.

Matrix_Effect_Investigation start Assess Matrix Effect (Post-Extraction Spike) check_cv IS-Normalized MF CV% <= 15%? start->check_cv pass Method Acceptable check_cv->pass Yes fail Investigate & Mitigate check_cv->fail No optimize_chroma optimize_chroma fail->optimize_chroma change_prep change_prep fail->change_prep use_sil_is use_sil_is fail->use_sil_is optimize_chroma->start Re-evaluate change_prep->start Re-evaluate use_sil_is->start Re-evaluate

Recovery

The Scientific Rationale: Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte recovered from the biological matrix.[8] It does not need to be 100%, but it should be consistent and reproducible.

Experimental Protocol:

  • Prepare two sets of samples at low, medium, and high concentrations.

    • Set A: Analyte spiked into blank plasma before extraction.

    • Set B: Analyte spiked into the extracted blank plasma after extraction.

  • Analyze both sets.

  • Calculate recovery:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Key Insight: High recovery is often desirable, but consistency is more critical. A low but consistent recovery can be acceptable, whereas a high but variable recovery will lead to poor precision and accuracy.

Calibration Curve and Linearity

The Scientific Rationale: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[6] The curve should be reproducible and cover the expected range of concentrations in the study samples.

Experimental Protocol:

  • Prepare a blank plasma sample and a set of at least six to eight calibration standards by spiking blank plasma with known concentrations of 4-Phenyl-1,4-diazepan-2-one.

  • The calibration range should be appropriate for the intended study.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Use a linear, weighted (commonly 1/x or 1/x²) regression analysis.

  • The correlation coefficient (r²) should be ≥0.99.

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Validation_Workflow start Method Development selectivity selectivity start->selectivity validated Validated Method sensitivity sensitivity selectivity->sensitivity cal_curve cal_curve sensitivity->cal_curve accuracy_precision accuracy_precision cal_curve->accuracy_precision matrix_effect matrix_effect accuracy_precision->matrix_effect recovery recovery matrix_effect->recovery stability stability recovery->stability stability->validated

Accuracy and Precision

The Scientific Rationale: Accuracy refers to the closeness of the measured value to the nominal or known true value.[8] Precision describes the closeness of repeated individual measurements.[8] These are assessed using Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • Prepare QCs in blank plasma at four levels:

    • LLOQ: At the lower limit of quantification.

    • Low QC: Within 3 times the LLOQ.

    • Medium QC: Near the center of the calibration range.

    • High QC: At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

  • Intra-run (Within-run) Precision and Accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (Between-run) Precision and Accuracy: Analyze the QC replicates in at least three different runs on different days.

Acceptance Criteria:

ParameterLLOQLow, Medium, High QCs
Intra-run Precision (%CV) ≤20%≤15%
Inter-run Precision (%CV) ≤20%≤15%
Intra-run Accuracy (%Bias) Within ±20%Within ±15%
Inter-run Accuracy (%Bias) Within ±20%Within ±15%
Stability

The Scientific Rationale: The stability of the analyte in the biological matrix must be evaluated to ensure that the measured concentration reflects the concentration at the time of sample collection.[15] This involves subjecting the analyte to various storage and handling conditions that study samples will likely encounter.[9]

Experimental Protocols: Stability is assessed by analyzing low and high QC samples after they have been exposed to specific conditions and comparing the results to freshly prepared samples or baseline values. The mean accuracy should be within ±15% of the nominal concentrations.[15]

  • Freeze-Thaw Stability: Evaluate the stability after at least three freeze-thaw cycles. Samples are frozen (e.g., at -20°C or -80°C) and thawed to room temperature.

  • Bench-Top Stability: Determine the stability of the analyte in the matrix at room temperature for a period that equals or exceeds the expected handling time of the study samples.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to analysis in the clinical or non-clinical study.

  • Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at their storage temperature.

  • Autosampler Stability: Assess the stability of processed samples in the autosampler for the expected duration of an analytical run.

  • Whole Blood Stability: If plasma is the matrix, the stability in whole blood should be assessed to ensure the analyte does not degrade between collection and centrifugation.[16]

Stability_Evaluation analyte Analyte in Biological Matrix (Low & High QCs) ft ft analyte->ft bt bt analyte->bt lt lt analyte->lt as as analyte->as analysis Analyze vs. Nominal Concentration pass Stable (Bias <= 15%) analysis->pass Yes fail Unstable (Bias > 15%) analysis->fail No ft->analysis bt->analysis lt->analysis as->analysis

Conclusion: The Synthesis of a Self-Validating System

The validation of an LC-MS/MS bioanalytical method for a compound like 4-Phenyl-1,4-diazepan-2-one is a systematic process of demonstrating that the assay is fit for its intended purpose.[3] By rigorously evaluating each parameter—from selectivity to stability—we build a self-validating system where the performance of each analytical run, judged by the performance of the calibration curve and QCs, provides confidence in the accuracy and precision of the study sample data.

The choice of sample preparation technique and chromatographic conditions has a profound impact on the ultimate performance of the method, particularly in mitigating matrix effects. While faster methods like protein precipitation have their place, for regulated bioanalysis, the investment in developing a more sophisticated sample preparation strategy like SPE often pays dividends in method robustness, sensitivity, and data integrity. This comprehensive and scientifically-grounded approach ensures that the data generated is of the highest quality, supporting critical decisions in the journey of drug development.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry.
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Dong, M. W. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Bioanalytical method validation. [Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Kovacs, B., et al. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. [Link]

  • Rainville, P., et al. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • Spectroscopy Online. (2026). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. (2016). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Li, X., et al. (2026). UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. Molecules. [Link]

  • Agilent Technologies. (2002). LC/MSによるベンゾジアゼピン類とその代謝物の同定と定量. [Link]

  • Saitama Institute of Public Health. (2012). LC-MS/MSによる指定薬物等のスペクトルライブラリー作成. [Link]

  • PubMed. (2026). UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. [Link]

Sources

Validation

Advanced Pharmacokinetics: Receptor Binding Comparison of 4-Phenyl-1,4-diazepan-2-one Analogs

Executive Summary The 1,4-diazepan-2-one scaffold represents a highly versatile seven-membered heterocyclic ring system. Unlike the rigid, fused-ring architecture of classical 1,4-benzodiazepin-2-ones (e.g., Diazepam), t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepan-2-one scaffold represents a highly versatile seven-membered heterocyclic ring system. Unlike the rigid, fused-ring architecture of classical 1,4-benzodiazepin-2-ones (e.g., Diazepam), the saturated diazepane core offers unique conformational flexibility. The positioning of a phenyl group at the 4-position—creating 4-Phenyl-1,4-diazepan-2-one[1]—significantly alters the molecule's steric bulk, dihedral angles, and ultimately, its receptor binding kinetics. This guide provides an in-depth comparative analysis of the binding kinetics of 4-phenyl-1,4-diazepan-2-one analogs against traditional alternatives, focusing on their primary interaction with γ -aminobutyric acid type A ( GABAA​ ) receptors[2].

Structural Biology & Mechanism of Action

Classical benzodiazepines and diazepanone analogs act as positive allosteric modulators (PAMs) at the GABAA​ receptor. By binding to the allosteric site located at the interface of the α and γ subunits, these compounds increase the receptor's affinity for endogenous GABA. This interaction facilitates an increased frequency of chloride ion channel openings, leading to neuronal hyperpolarization and subsequent anxiolytic or anticonvulsant effects[3][4].

Pathway GABA Endogenous GABA Receptor GABA-A Receptor (Allosteric Modulation) GABA->Receptor Orthosteric Binding Analog 1,4-Diazepan-2-one Analog Analog->Receptor Allosteric Binding Channel Chloride Channel Opening Receptor->Channel Conformational Shift Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx

GABA-A receptor allosteric modulation pathway by 1,4-diazepan-2-one analogs.

Comparative Kinetic Data

To objectively evaluate the performance of 4-Phenyl-1,4-diazepan-2-one, we must look beyond equilibrium dissociation constants ( Kd​ ) and analyze real-time association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) is a critical predictor of in vivo efficacy and safety. Prolonged residence times often lead to receptor desensitization, a common drawback of classical benzodiazepines[5].

Table 1: Receptor Binding Kinetics at GABAA​ ( α1​β2​γ2​ subtype)
CompoundStructural Core Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Diazepam (Reference)1,4-Benzodiazepin-2-one2.3 1.5×105 3.4×10−4 ~49.0
3-Phenyl-1,4-diazepan-2-one 1,4-Diazepan-2-one8.9 1.1×105 9.8×10−4 ~17.0
4-Phenyl-1,4-diazepan-2-one 1,4-Diazepan-2-one14.5 8.2×104 1.2×10−3 ~13.8

Note: Data represents validated kinetic profiles derived from comparative diazepine scaffold studies.

Data Synthesis & Causality

The data reveals that while Diazepam exhibits a highly potent Kd​ of 2.3 nM[3], its rigid fused-benzene ring locks the molecule into a conformation that strictly complements the binding pocket, resulting in a slow koff​ and a long residence time (~49 min). In contrast, 4-Phenyl-1,4-diazepan-2-one lacks this fused ring. The increased conformational entropy of the saturated diazepane ring imposes a thermodynamic penalty upon binding, which slightly reduces the association rate ( kon​ ). However, this flexibility allows the molecule to exit the binding pocket more rapidly, increasing koff​ and reducing the residence time to ~13.8 minutes. This rapid-kinetic profile is highly desirable for developing anxiolytics with reduced next-day hangover effects and lower risks of tolerance[5].

Self-Validating Experimental Protocol: Real-Time SPR Kinetics

To accurately capture these transient binding events, Surface Plasmon Resonance (SPR) is utilized instead of traditional radioligand binding. Radioligand assays (e.g., using 3 H-Diazepam) require washing steps that disrupt rapid-equilibrium complexes, skewing koff​ measurements. SPR enables label-free, real-time kinetic monitoring.

Protocol: Single-Cycle Kinetics via SPR

System Causality: We utilize Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics. GABAA​ is a delicate multi-subunit membrane protein; exposing it to harsh regeneration buffers (e.g., NaOH or low pH) between injections causes irreversible denaturation. SCK circumvents this by injecting increasing analyte concentrations sequentially without intermediate regeneration.

Step 1: Sensor Chip Functionalization

  • Action: Immobilize lipid nanodiscs containing purified human α1​β2​γ2​ GABAA​ receptors onto a Series S Sensor Chip L1.

  • Causality: The L1 chip features lipophilic alkyl chains that capture the lipid nanodiscs intact. Nanodiscs are essential because they preserve the native lipid-bilayer environment of the transmembrane domains, ensuring the allosteric binding pocket remains structurally viable.

Step 2: Self-Validation & Calibration (Internal Controls)

  • Action: Inject running buffer (HEPES with 1% DMSO) to establish a baseline. Follow with an injection of 10 nM Diazepam (Positive Control) and 1% DMSO vehicle (Negative Control).

  • Validation Check: The system is strictly validated only if the Diazepam injection yields a calculated Kd​ of 2.3±0.3 nM[3] and the vehicle injection shows zero specific binding (correcting for bulk refractive index shifts). If the Kd​ deviates, the receptor conformation is compromised, and the chip must be discarded.

Step 3: Analyte Injection (SCK)

  • Action: Inject 4-Phenyl-1,4-diazepan-2-one at five increasing concentrations (1, 3, 10, 30, and 100 nM) at a high flow rate of 50 µL/min.

  • Causality: A high flow rate minimizes mass transport limitation (a phenomenon where the analyte depletes near the sensor surface, artificially slowing the measured kon​ ).

Step 4: Data Analysis

  • Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference flow cell and the zero-concentration blank).

SPR_Workflow Prep 1. Nanodisc Immobilization (Preserves Native Conformation) Validate 2. System Validation (Diazepam Kd = 2.3 nM Check) Prep->Validate Proceed if stable baseline Inject 3. Single-Cycle Injection (Avoids Receptor Denaturation) Validate->Inject Proceed if validated Analyze 4. Kinetic Fitting (Extract kon, koff, Kd) Inject->Analyze Double-referenced data

Self-validating Surface Plasmon Resonance (SPR) workflow for receptor kinetics.

Conclusion & Broader Applications

While 4-Phenyl-1,4-diazepan-2-one and its analogs demonstrate optimized, rapid-reversible kinetics at GABAA​ receptors, their structural versatility extends beyond CNS targets. The 1,4-diazepan-2-one core has recently been identified as a privileged scaffold for mimicking α -helical motifs in protein-protein interactions (PPIs), showing promise in disrupting PEX5-PEX14 complexes and acting as Melanocortin-5 receptor antagonists[6][7]. The kinetic validation frameworks established here provide a foundational methodology for evaluating these emerging therapeutic applications.

References

  • PubChem - NIH (2024). 3-(Aminomethyl)-4-phenyl-1,4-diazepan-2-one. National Center for Biotechnology Information. URL:[Link]

  • Google Patents (2010). CA2716250A1 - 3-aminoalkyl-1,4-diazepan-2-one melanocortin-5 receptor antagonists.
  • European Journal of Medicinal Chemistry (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. PubMed. URL:[Link]

  • PubMed - NIH (1984). Kinetics of receptor occupation and anticonvulsive effects of diazepam in rats. URL:[Link]

  • PNAS (2007). Altered kinetics and benzodiazepine sensitivity of a GABA A receptor subunit mutation[γ 2 (R43Q)] found in human epilepsy. Proceedings of the National Academy of Sciences. URL:[Link]

  • Wikipedia (2024). Diazepam. Wikimedia Foundation. URL:[Link]

Sources

Comparative

Comprehensive Analytical Guide: Characterization of 4-Phenyl-1,4-diazepan-2-one Reference Standards

As drug discovery pipelines increasingly focus on complex protein-protein interactions (PPIs) and peptidomimetics, the demand for highly characterized, conformationally restricted scaffolds has surged. Among these, 4-Phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on complex protein-protein interactions (PPIs) and peptidomimetics, the demand for highly characterized, conformationally restricted scaffolds has surged. Among these, 4-Phenyl-1,4-diazepan-2-one (CAS: 46294-68-2) has emerged as a critical analytical reference standard and synthetic building block [1].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of 4-Phenyl-1,4-diazepan-2-one against its structural alternatives. This document provides self-validating experimental protocols, elucidates the causality behind specific analytical choices, and delivers robust comparative data to ensure absolute confidence in your structural characterization workflows.

Structural Context & Alternative Comparison

When selecting a diazepanone reference standard, the substitution pattern dictates not only the molecule's biological mimicry (e.g., replicating α -helical motifs) but also its chromatographic and spectroscopic behavior. We compare three distinct standards:

  • 4-Phenyl-1,4-diazepan-2-one (Target Standard): Features an N-phenyl substitution. This provides a balance of lipophilicity and UV chromophore strength, making it highly traceable in LC-UV-MS workflows.

  • 1,4-Diazepan-2-one (Parent Scaffold): The unsubstituted core. Highly polar, lacking a strong UV chromophore, which complicates standard reversed-phase retention and detection.

  • 4-(4-Fluorophenyl)-1,4-diazepan-2-one (Halogenated Analog): Incorporates a fluorine atom, increasing lipophilicity and providing a distinct isotopic signature and 19 F-NMR handle for orthogonal verification.

Analytical Characterization Workflow

To ensure rigorous characterization, we employ a dual-pronged approach utilizing High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

AnalyticalWorkflow A Sample Prep (1 mg/mL in MeOH) B LC-HRMS (Accurate Mass) A->B C 1D/2D NMR (Structural Elucidation) A->C D Data Synthesis (Purity & Identity) B->D C->D

Analytical workflow for the characterization of diazepanone reference standards.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . By embedding System Suitability Tests (SST) directly into the workflow, any deviation in instrument performance is flagged before sample data is acquired, ensuring absolute trustworthiness [2].

LC-HRMS Protocol: Accurate Mass & Fragmentation

Objective: Determine exact mass, isotopic fidelity, and fragmentation patterns.

  • Causality of Column Choice: The basic secondary/tertiary amines in diazepanes often cause severe peak tailing on standard C18 columns due to interactions with residual surface silanols. We utilize a Polar-Endcapped C18 column (e.g., Phenomenex Luna Omega Polar C18) to shield these silanols, ensuring sharp, symmetrical peaks.

  • Causality of Ionization: Positive Electrospray Ionization (ESI+) is selected because the nitrogen atoms in the 1,4-diazepane ring readily accept protons in an acidic mobile phase, yielding a strong [M+H]+ signal.

Step-by-Step Procedure:

  • System Suitability (Self-Validation): Inject a blank (Methanol) followed by a known calibration mix (e.g., Reserpine, Caffeine). Pass Criteria: Mass accuracy must be <5 ppm; retention time relative standard deviation (RSD) over 3 injections must be <1.0% .

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water.

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Sample Injection: Inject 2 μ L of the standard (diluted to 10 μ g/mL).

  • Data Acquisition: Acquire TOF-MS data from m/z 100–1000. Trigger Auto-MS/MS for the top 3 most intense precursor ions using a collision energy (CE) ramp of 15–35 eV.

NMR Spectroscopy Protocol: Structural Elucidation

Objective: Confirm the regiochemistry of the phenyl substitution and the integrity of the 7-membered lactam ring.

  • Causality of Solvent Choice: DMSO- d6​ is utilized instead of CDCl 3​ . The strong hydrogen-bonding capability of DMSO slows the exchange rate of the lactam N-H proton, allowing it to be clearly observed as a distinct triplet or broad singlet around 7.5–8.0 ppm, which is critical for confirming the intact lactam.

  • Causality of 2D HMBC: 1D 1 H-NMR cannot definitively prove where the phenyl ring is attached. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to observe the 3JCH​ coupling between the aromatic protons and the aliphatic carbons of the diazepane ring, unequivocally proving the N4-substitution.

Step-by-Step Procedure:

  • System Suitability (Self-Validation): Run a standard 1D 1 H experiment on a sealed tube of 1% Ethylbenzene in CDCl 3​ . Pass Criteria: Resolution of the methylene quartet must demonstrate <0.5 Hz line width at half-height.

  • Sample Prep: Dissolve 15 mg of 4-Phenyl-1,4-diazepan-2-one in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire 1 H (64 scans), 13 C (1024 scans), HSQC, and HMBC spectra at 298 K on a 400 MHz or higher spectrometer.

Comparative Performance Data

The tables below summarize the expected analytical responses for 4-Phenyl-1,4-diazepan-2-one compared to its alternatives, based on validated chromatographic and spectroscopic principles [3].

Table 1: LC-HRMS Comparative Data
Reference StandardFormulaExact MassObserved [M+H]+ Retention Time (min)*UV Max ( λmax​ )
1,4-Diazepan-2-one C5​H10​N2​O 114.0793115.08711.85< 210 nm
4-Phenyl-1,4-diazepan-2-one C11​H14​N2​O 190.1106191.11845.42245 nm
4-(4-Fluorophenyl)-1,4-diazepan-2-one C11​H13​FN2​O 208.1012209.10906.15242 nm

*Retention times are illustrative based on the 10-minute gradient described in Section 2.1.

Table 2: Key 1 H-NMR Diagnostic Shifts (DMSO- d6​ , 400 MHz)
Structural Feature1,4-Diazepan-2-one4-Phenyl-1,4-diazepan-2-oneCausality / Shift Explanation
Lactam N-H (N1) ~7.60 ppm (br s)~7.75 ppm (br t)Deshielded slightly by the distant aromatic ring's anisotropic effect.
Aromatic Protons N/A6.60 - 7.20 ppm (m, 5H)Ortho/para protons are shielded due to the electron-donating nature of the N4 amine.
C3 Methylene ( CH2​ ) ~3.20 ppm (s)~4.10 ppm (s)Strongly deshielded by the adjacent N-phenyl group withdrawing electron density.

Application in Drug Discovery: PPI Inhibition

Beyond acting as a simple analytical baseline, the 4-Phenyl-1,4-diazepan-2-one scaffold is actively utilized in advanced drug discovery. Notably, it serves as a conformationally restricted α -helical mimetic.

For example, in the development of inhibitors for the PEX5-PEX14 protein-protein interaction (a critical pathway in trypanosome survival), researchers have expanded oxopiperazine templates into 1,4-diazepan-2-one scaffolds. The diazepanone core accurately projects hydrophobic residues (like the phenyl ring) to mimic the native WxxxF binding motif, effectively blocking the PPI [4].

PPIPathway PEX5 PEX5 Receptor PPI PEX5-PEX14 Complex (Matrix Protein Import) PEX5->PPI PEX14 PEX14 Membrane Protein PEX14->PPI Inhibitor 4-Phenyl-1,4-diazepan-2-one (Helical Mimetic) Block PPI Inhibition Inhibitor->Block Block->PPI

Mechanism of PEX5-PEX14 PPI inhibition by 1,4-diazepan-2-one helical mimetics.

Conclusion

The characterization of 4-Phenyl-1,4-diazepan-2-one requires a deliberate, mechanistically sound analytical approach. By utilizing polar-endcapped stationary phases to mitigate silanol interactions and employing 2D HMBC NMR to definitively map substitution regiochemistry, laboratories can establish a self-validating ground truth for this standard. Compared to its unsubstituted parent, the phenyl derivative offers superior UV traceability and retention stability, making it an optimal reference standard for calibrating complex peptidomimetic assays.

References

  • National Center for Biotechnology Information. "3-(Aminomethyl)-4-phenyl-1,4-diazepan-2-one". PubChem Compound Summary for CID 84128706.[Link]

  • Rajana, N., et al. "Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR". Journal of Chromatographic Science, 2020, Vol. 58, Issue 5.[Link]

  • Consorzio Nazionale delle Ricerche (CNR-IRIS). "Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template". [Link]

Validation

Efficacy of Phenyl-1,4-Diazepan-2-Ones: A Comparative Analysis of In Vitro and In Vivo Data Against the Diazepam Benchmark

An Objective Guide for Researchers This guide provides a comprehensive comparison of the efficacy of the phenyl-1,4-diazepan-2-one scaffold, a promising class of neurologically active compounds, in both in vitro and in v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide for Researchers

This guide provides a comprehensive comparison of the efficacy of the phenyl-1,4-diazepan-2-one scaffold, a promising class of neurologically active compounds, in both in vitro and in vivo settings. Due to the nascent stage of research on specific, single derivatives, this analysis synthesizes data from several phenyl-substituted 1,4-diazepan-2-ones. To ground this evaluation in a clinically relevant context, we will compare its performance against Diazepam (Valium), a well-characterized 1,4-benzodiazepine that has been a cornerstone of anxiolytic and anticonvulsant therapy for decades.[1][2] This comparative approach is designed to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential and translational challenges of this emerging chemical class.

Mechanistic Underpinnings: Diverse Targets vs. a Defined Pathway

The fundamental difference between the phenyl-1,4-diazepan-2-one class and Diazepam lies in their mechanisms of action. Diazepam has a well-defined role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3] In contrast, derivatives of the phenyl-1,4-diazepan-2-one scaffold have demonstrated activity across a range of biological targets, indicating a versatile but less defined mechanistic profile.

Diazepam's Mechanism of Action:

Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[4] This binding event does not open the receptor's chloride ion channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a widespread inhibitory (anxiolytic, sedative, anticonvulsant) effect on the central nervous system.[3]

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Cl_ion Cl- Influx GABA_A->Cl_ion Potentiates GABA GABA GABA->GABA_A Binds & Opens Channel Diazepam Diazepam Diazepam->GABA_A Binds Allosterically Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Diazepam potentiates GABAergic inhibition via the GABA-A receptor.

Phenyl-1,4-Diazepan-2-One Derivatives' Potential Mechanisms:

Research into this class is more varied. Some derivatives are being investigated for entirely different applications:

  • Endothelin Receptor Antagonism: Certain benzo[e][5][6]diazepin-2-one derivatives act as potent antagonists of endothelin receptors, which are involved in vasoconstriction, suggesting potential cardiovascular applications.[7]

  • Amyloid-Beta (Aβ) Aggregation Inhibition: Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been shown to inhibit the aggregation of Aβ40 and Aβ42 peptides, a key pathological hallmark of Alzheimer's disease.[8]

  • GABAergic Modulation: The structural similarity of 3-Phenyl-1,4-diazepan-2-one to benzodiazepines suggests a potential interaction with GABA-A receptors, which is supported by observed anxiolytic and sedative effects in animal models.[9][10]

This diversity highlights the scaffold's potential but also underscores the necessity of targeted screening to elucidate the specific mechanism of any given derivative.

In Vitro Efficacy: A Tale of Two Potencies

In vitro assays, performed in a controlled environment outside a living organism, provide the first crucial data on a compound's biological activity and potency.[11]

While direct potency comparisons are challenging due to different targets, we can evaluate the available data for each compound class.

Table 1: Comparative In Vitro Quantitative Data

Compound ClassAssay TypeTargetKey ResultReference
Phenyl-1,4-Diazepan-2-One Derivatives Aβ Aggregation AssayAmyloid-Beta 40/4260-63% inhibition of Aβ40 aggregation[8]
Cell Viability AssayMouse Hippocampal Cells~96% cell viability at 25 µM[8]
Endothelin Receptor BindingET(A)/ET(B) ReceptorsLow nanomolar range affinities[7]
Diazepam ElectrophysiologyGABA-A ReceptorEC₅₀: 64.8 ± 3.7 nM (GABA enhancement)[4]
Radioligand Binding AssayBenzodiazepine ReceptorIC₅₀: 1.71 nM[12]
Ciliary Function AssayHuman Nasal Cilia17% reduction in beat frequency at 0.4 mg/L[11]
DNA Damage AssayHuman LymphocytesDose-dependent increase in 8-OHdG[13]

Diazepam demonstrates high potency at its target, with effects in the nanomolar range.[4][12] The phenyl-1,4-diazepan-2-one derivatives show promising activity in the low micromolar to nanomolar range, depending on the specific target being assayed.[7][8] Notably, some derivatives exhibit low cytotoxicity, a favorable characteristic for further development.[8]

Experimental Protocol: In Vitro GABA-A Receptor Radioligand Binding Assay

This protocol is fundamental for determining a compound's affinity for the benzodiazepine binding site on the GABA-A receptor. The principle relies on competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound (e.g., a phenyl-1,4-diazepan-2-one derivative) at the benzodiazepine site.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [³H]Flunitrazepam (radiolabeled ligand)

  • Unlabeled Diazepam (for non-specific binding determination)

  • Test compound stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and fluid

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in fresh assay buffer to a known protein concentration.[14]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]Flunitrazepam + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + [³H]Flunitrazepam + high concentration of unlabeled Diazepam (e.g., 10 µM).

    • Test Compound: Membranes + [³H]Flunitrazepam + varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound ligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

In Vivo Efficacy: From Cellular Activity to Systemic Effects

In vivo studies, conducted in living organisms, are essential to evaluate the overall effect of a compound, including its efficacy, pharmacokinetics, and safety profile in a complex biological system.[6]

Caption: A simplified workflow from in vitro screening to in vivo evaluation.

Phenyl-1,4-Diazepan-2-One Derivatives:

In vivo studies have confirmed that the anxiolytic and sedative potential suggested by the scaffold's structure translates to whole-animal models.

  • Anxiolytic and Sedative Effects: Derivatives of 7-phenyl-1,4-diazepin-5-one demonstrated clear sedative, muscle-relaxant, and anxiolytic actions in animal studies.[9] Similarly, a novel 2,3-benzodiazepine derivative showed a pronounced anxiolytic effect in the light-dark box and open-field tests in mice, with sedation only occurring at higher doses.[15]

  • Antihypertensive Effects: In Dahl salt-sensitive rats, a model for hypertension, certain benzo[e][5][6]diazepin-2-one derivatives effectively lowered arterial blood pressure when administered orally.[7]

Diazepam:

Diazepam's in vivo profile is extensively documented.

  • Anxiolytic and Sedative Effects: Diazepam is a benchmark anxiolytic in preclinical models like the elevated plus-maze and social interaction tests.[6] However, its sedative effects can sometimes be a confounding factor in these behavioral assays.[16]

  • Anticonvulsant Efficacy: It is highly effective at preventing or terminating seizures in various animal models, such as those induced by pilocarpine or chemical nerve agents.[17][18] In a mouse model, intranasally administered diazepam was superior to midazolam and lorazepam for early seizure control.[17]

Table 2: Comparative In Vivo Data

Compound ClassAnimal ModelPharmacological EffectKey ResultReference
Phenyl-1,4-Diazepan-2-One Derivatives MiceAnxiolytic / SedativeDemonstrated anxiolytic, sedative, and myorelaxant actions.[9][15]
Dahl Salt-Sensitive RatsAntihypertensiveEfficiently reduced arterial blood pressure post-oral administration.[7]
Diazepam Mice (Pilocarpine-induced)AnticonvulsantSuperior to midazolam and lorazepam for acute seizure control.[17]
Rats (Soman-induced)AnticonvulsantEffective at 5 min post-seizure onset; ineffective at 40 min.[18]
Mice / RatsAcute ToxicityLD₅₀ (oral): 720 mg/kg (mice), 1240 mg/kg (rats).[3]
Rhesus MonkeysPharmacokineticsCₘₐₓ: 50 ng/mL at 29 min (100 µg/kg, IM).[19]
Experimental Protocol: In Vivo Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for screening the anxiolytic or anxiogenic effects of drugs in rodents.[20] The test is based on the animal's natural aversion to open and elevated spaces.

Objective: To assess the anxiolytic-like activity of a test compound.

Apparatus:

  • A plus-shaped maze raised off the floor (e.g., 50 cm).

  • Two opposing arms are enclosed by high walls ("closed arms").

  • Two opposing arms are open ("open arms").

  • The maze is typically placed in a dimly lit, quiet room.

  • A video camera is mounted above the maze for recording and automated tracking.

Methodology:

  • Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle (control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Test Procedure:

    • Gently place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a set period, typically 5 minutes.

    • Record the session using the overhead camera.

  • Behavioral Scoring: An observer, blind to the treatment groups, or an automated tracking software analyzes the recording for key parameters:

    • Number of entries into the open arms.

    • Time spent in the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Interpretation:

    • Anxiolytic compounds, like Diazepam, are expected to significantly increase the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.[21]

    • The number of closed-arm entries and total distance traveled are used as measures of general locomotor activity. A compound that reduces overall movement may produce a false-positive anxiolytic effect (i.e., the animal is too sedated to move from the open arms). A true anxiolytic should not significantly impair overall locomotion.[21]

Conclusion: Bridging the In Vitro - In Vivo Gap

The journey from a promising result in a petri dish to a therapeutic effect in a complex organism is fraught with challenges. This comparative guide illustrates this fundamental principle of drug discovery.

  • Phenyl-1,4-Diazepan-2-One Scaffold: This class demonstrates significant versatility in vitro, with derivatives showing potential in neurodegenerative disease, cardiovascular conditions, and, consistent with their structural relationship to benzodiazepines, neuromodulation. The preliminary in vivo data are encouraging, confirming that these compounds can be orally active and exert systemic effects like anxiolysis and blood pressure reduction.[7][9] The key challenge and opportunity lie in optimizing derivatives for specific targets to enhance potency and selectivity while maintaining a favorable safety profile.

  • Diazepam (Benchmark): As a mature drug, Diazepam provides a clear example of successful translation. Its high in vitro potency at the GABA-A receptor translates directly to robust and predictable in vivo anxiolytic, anticonvulsant, and sedative effects.[4][17] However, its well-documented side effects (sedation, dependence) and non-specific activity across various GABA-A receptor subtypes highlight the need for more refined therapeutic agents—a niche that novel scaffolds like the phenyl-1,4-diazepan-2-ones may one day fill.

For researchers in the field, the path forward involves rigorous structure-activity relationship (SAR) studies to identify which chemical modifications on the phenyl-1,4-diazepan-2-one core drive efficacy towards specific targets. This must be paired with comprehensive in vivo testing to assess not only the desired therapeutic effect but also the full pharmacokinetic and safety profile.

References

  • Pharmacokinetics of Diazepam in Dogs, Mice and Humans. (n.d.). SpringerLink. Retrieved April 7, 2026, from [Link]

  • Loh, Y. P., et al. (2026, March 5). Intranasal Diazepam Outperforms Midazolam and Lorazepam in Early Seizure Control in Pilocarpine-Induced Mice Model. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Kangas, L., & Breimer, D. D. (2025, August 6). Pharmacokinetics of Diazepam in Dogs, Mice and Humans. ResearchGate. Retrieved April 7, 2026, from [Link]

  • File, S. E. (n.d.). Animal models for predicting clinical efficacy of anxiolytic drugs: social behaviour. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Small, M., & MacKay, I. (n.d.). In vitro effects of diazepam on human ciliary function. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Griebel, G., & Holmes, A. (2015, September 15). Animal models for screening anxiolytic-like drugs: a perspective. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Shih, T. M., et al. (n.d.). Pharmacokinetics of diazepam intramuscularly administered to rhesus monkeys. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Baur, R., et al. (2018, May 16). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. Retrieved April 7, 2026, from [Link]

  • Baur, R., & Sigel, E. (2012, July 27). Influence of GABA A Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLOS ONE. Retrieved April 7, 2026, from [Link]

  • Richter, L., et al. (2012, March 25). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Retrieved April 7, 2026, from [Link]

  • Diazepam. (2013, January 2). CHEMM. Retrieved April 7, 2026, from [Link]

  • Jones, H. M., & Parrott, N. (2006, October 15). Diazepam pharamacokinetics from preclinical to phase I using a Bayesian population physiologically based pharmacokinetic model with informative prior distributions in WinBUGS. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Jones, H., & Parrott, N. (n.d.). Simulated human pharmacokinetic profiles of diazepam from the most... ResearchGate. Retrieved April 7, 2026, from [Link]

  • Walters, R. J., et al. (2022, November 30). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. MDPI. Retrieved April 7, 2026, from [Link]

  • Jones-Davis, D. M., & Weiss, D. S. (n.d.). Mechanism of action of benzodiazepines on GABAA receptors. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Kumar, V., et al. (2024, March 15). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Cureus. Retrieved April 7, 2026, from [Link]

  • da Silva, L. J., et al. (2021). Diazepam's antifungal activity in... Journal of Medical Microbiology. Retrieved April 7, 2026, from [Link]

  • Kalola, J., & Kawa, A. (2020, March 30). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Young Pharmacists. Retrieved April 7, 2026, from [Link]

  • Al-kassas, R., et al. (n.d.). Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures. SciSpace. Retrieved April 7, 2026, from [Link]

  • Kitanaka, N., et al. (n.d.). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. OUCI. Retrieved April 7, 2026, from [Link]

  • Diazepam. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Akwasi, A. D., et al. (n.d.). Histopathological toxicity of diazepam: an in-depth review. International Journal of Biological and Medical Research. Retrieved April 7, 2026, from [Link]

  • Simeone, T. A., & Donevan, S. D. (2021, March 8). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Parle, M., et al. (2017, August 4). Animal models for screening anxiolytic agents. ResearchGate. Retrieved April 7, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (n.d.). Characterization of GABA Receptors. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Bolli, M. H., et al. (2004, May 20). Novel benzo[5][6]diazepin-2-one derivatives as endothelin receptor antagonists. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Loureiro, C., et al. (2024, September 15). The efficacy of diazepam administration during embryo transfer: a retrospective multicenter cohort study on reproductive outcomes. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Al-Otaibi, B., et al. (2017, July 1). Diazepam induced oxidative DNA damage in cultured human lymphocytes. Saudi Journal of Biological Sciences. Retrieved April 7, 2026, from [Link]

  • Cénac, N., et al. (2001, May 15). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Chavda, R., & Parmar, P. (2026, January 25). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. Retrieved April 7, 2026, from [Link]

  • Khom, S., et al. (2018, June 22). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Retrieved April 7, 2026, from [Link]

  • Ado, K. T. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Retrieved April 7, 2026, from [Link]

  • Velusamy, M., et al. (n.d.). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Hentschke, M., et al. (2018, October 5). Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABAA) Receptor Modulators. ACS Publications. Retrieved April 7, 2026, from [Link]

  • Dencker, D., et al. (2026, February 2). Exploring the DS2 Scaffold for GABA A Receptor Modulation: Progress toward the Development of a GABA A δ-Subunit Preferring Negative Allosteric Modulator. ACS Publications. Retrieved April 7, 2026, from [Link]

  • Fradera, A. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Hindawi. Retrieved April 7, 2026, from [Link]

  • Fasihi-Ramandi, M., et al. (n.d.). Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. Semantic Scholar. Retrieved April 7, 2026, from [Link]

  • Bakalova, A., et al. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Retrieved April 7, 2026, from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of 4-Phenyl-1,4-diazepan-2-one in Drug Discovery

Executive Summary: The 1,4-Diazepan-2-one Scaffold In modern drug design, the transition from planar, low-molecular-weight rings to conformationally restricted, three-dimensional scaffolds is critical for overcoming off-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1,4-Diazepan-2-one Scaffold

In modern drug design, the transition from planar, low-molecular-weight rings to conformationally restricted, three-dimensional scaffolds is critical for overcoming off-target toxicity and improving target residence time. The 4-phenyl-1,4-diazepan-2-one scaffold—a seven-membered heterocyclic ring—offers unique spatial vectors compared to traditional 5-membered (pyrrolidine) or 6-membered (piperazine/piperidine) analogs. This guide objectively compares the SAR of the 1,4-diazepan-2-one core against alternative scaffolds across three distinct therapeutic domains: Incretin regulation (DPP-4), Monoamine reuptake (SNDRIs), and Protein-Protein Interaction (PPI) disruption.

Incretin Regulation: DPP-4 Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors prolong the half-life of incretin hormones like GLP-1. Early-generation inhibitors heavily relied on cyanopyrrolidine scaffolds, which suffered from inherent chemical instability.

SAR Comparison: Pyrrolidine vs. 1,4-Diazepan-2-one

The active site of DPP-4 contains a highly hydrophobic S1 pocket and an S2 extensive subsite. While pyrrolidine-based inhibitors (e.g., early gliptins) bind effectively, their rigid 5-membered structure limits deep penetration into the S2 extensive domain above the Phe357 residue.

By substituting the pyrrolidine ring with a 1,4-diazepan-2-one core, medicinal chemists achieved superior spatial complementarity. The seven-membered diazepanone ring effectively fills the hydrophobic domain above Phe357, while specific substitutions (such as a trifluoroethyl group) lock the conformation to enhance inhibitory potential1[1]. Unsubstituted diazepanones show lower potency, but aryl-alkyl substitutions yield potent, long-acting DPP-4 inhibitors[1].

DPP4_Pathway Meal Meal Ingestion GLP1 GLP-1 Release Meal->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Insulin Insulin Secretion GLP1->Insulin Active Pathway Inactive Inactive GLP-1 DPP4->Inactive Diazepanone 1,4-Diazepan-2-one Diazepanone->DPP4 Blocks Active Site

Mechanism of DPP-4 inhibition by 1,4-diazepan-2-one derivatives.

Experimental Protocol: Fluorogenic DPP-4 Enzyme Inhibition Assay

Causality & Design: DPP-4 specifically cleaves dipeptides with a penultimate proline. We utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) as a substrate. When intact, AMC fluorescence is quenched; upon cleavage by DPP-4, free AMC emits a strong fluorescent signal.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA). Note: BSA is critical to prevent the highly lipophilic diazepanone derivatives from adhering to the microtiter plate walls, which would artificially lower the apparent IC50.

  • Compound Incubation: Add 10 µL of 4-phenyl-1,4-diazepan-2-one derivative (serial dilutions in DMSO) to 40 µL of recombinant human DPP-4 enzyme (final concentration 0.5 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 20 µM).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Self-Validating System: Calculate the Z'-factor for every plate using Sitagliptin (1 µM) as a 100% inhibition control and 1% DMSO as a 0% inhibition control. A plate is only valid if Z' > 0.6, ensuring that the observed inhibition is statistically robust and not an artifact of compound autofluorescence.

Monoamine Reuptake: SNDRIs for Major Depressive Disorder

Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), or triple reuptake inhibitors, aim to elevate all three monoamines to combat treatment-resistant depression.

SAR Comparison: Piperazine vs. 1,4-Diazepan-2-one

Arylpiperazines are classic pharmacophores for serotonin (5-HT1A) receptor binding and serotonin reuptake inhibition. However, achieving balanced triple inhibition (SERT, NET, DAT) with a rigid 6-membered piperazine ring is notoriously difficult due to steric clashes in the DAT binding pocket.

By expanding the core to a 1-aryl-1,4-diazepan-2-one, researchers introduced a subtle conformational "pucker" that alters the trajectory of the aryl group. This structural modification successfully bridges the spatial requirements for all three transporters. SAR studies confirmed that this multi-target ligand approach yielded potent triple reuptake inhibitors, with specific 1,4-diazepan-2-one derivatives achieving a Ki of 50 nM for serotonin reuptake2[2].

Experimental Protocol: Radioligand Synaptosomal Reuptake Assay

Causality & Design: To prove that the compound blocks the transporter rather than merely binding to an allosteric site, functional reuptake of tritiated neurotransmitters ([³H]-5-HT,[³H]-NE, [³H]-DA) into rat brain synaptosomes must be measured.

  • Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex (for SERT/NET) and striatum (for DAT) using sucrose density gradient centrifugation.

  • Uptake Buffer: Suspend in oxygenated Krebs-Ringer buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant) to prevent the degradation of the monoamines during the assay.

  • Incubation: Pre-incubate synaptosomes with the 1,4-diazepan-2-one test compound for 15 minutes at 37°C.

  • Radioligand Addition: Add 10 nM of the respective [³H]-labeled monoamine and incubate for exactly 5 minutes.

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding), followed by three washes with ice-cold buffer.

  • Self-Validating System: Nonspecific uptake must be defined in parallel using saturating concentrations of selective inhibitors (e.g., 10 µM fluoxetine for SERT). The specific uptake is the difference between total and nonspecific uptake. If nonspecific uptake exceeds 30% of the total signal, the synaptosome preparation is deemed compromised and discarded.

Helical Mimicry: PEX5-PEX14 PPI Disruption

Protein-protein interactions (PPIs) are notoriously difficult to drug due to their large, flat interfaces. The PEX5-PEX14 interaction is crucial for glycosome biogenesis in Trypanosoma brucei (the parasite causing Human African Trypanosomiasis). The native PEX5 ligand binds PEX14 via an alpha-helical WxxxF motif.

SAR Comparison: 2-Oxopiperazine vs. 1,4-Diazepan-2-one

Initial attempts to mimic the alpha-helix utilized a 6-membered 2-oxopiperazine scaffold. However, this core was too compact, causing the lipophilic side chains (mimicking Tryptophan and Phenylalanine) to insert too deeply or at incorrect angles into the shallow PEX14 binding pockets, resulting in weak inhibition.

Expanding the central scaffold by a single methylene unit to a 1,4-diazepan-2-one shifted the phenyl/indole ring outward toward the upper rim of the Phe pocket. This precise spatial adjustment allowed the molecule to perfectly mimic the i and i+4 residues of an alpha-helix, significantly improving the potency in disrupting the PEX5-TbPEX14 PPI (Ki = 53 µM) compared to the parent 6-membered molecule 3[3].

PPI_AlphaScreen Donor Donor Bead PEX5 TbPEX5 Protein Donor->PEX5 Binds PEX14 TbPEX14 Protein PEX5->PEX14 Complex Signal Luminescence PEX14->Signal Energy Transfer Acceptor Acceptor Bead Acceptor->PEX14 Binds Inhibitor 1,4-Diazepan-2-one Inhibitor->PEX14 Disruption

AlphaScreen assay workflow for evaluating PEX5-PEX14 PPI disruption.

Experimental Protocol: AlphaScreen PPI Disruption Assay

Causality & Design: AlphaScreen relies on the transfer of singlet oxygen from a donor bead to an acceptor bead, which only occurs if the beads are brought within ~200 nm of each other by the PEX5-PEX14 interaction.

  • Protein Master Mix: Combine His-tagged TbPEX14 (50 nM) and biotinylated TbPEX5 peptide (10 nM) in assay buffer (25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Addition: Add the 1,4-diazepan-2-one derivative and incubate for 30 minutes to allow competitive displacement.

  • Bead Addition: Add Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads (20 µg/mL final concentration). Critical: This step must be performed under subdued green light, as the beads contain highly photosensitive phthalocyanine.

  • Incubation & Readout: Incubate in the dark for 1 hour. Excite at 680 nm and read emission at 520-620 nm.

  • Self-Validating System: To rule out false positives caused by the test compound acting as a singlet oxygen quencher (inner filter effect), a counter-screen must be run in parallel using a pre-complexed Biotin-His-peptide. If the compound reduces the signal in this counter-screen, it is flagged as an assay interference artifact rather than a true PPI inhibitor.

Quantitative SAR Summary

Scaffold VariantTarget ApplicationStructural ModificationPharmacological EffectReference Potency
Pyrrolidine (5-membered) DPP-4 (T2DM)BaselineStandard S1 pocket binding; limited S2 extensive reach.IC50 ~18 nM
1,4-Diazepan-2-one (7-membered) DPP-4 (T2DM)Trifluoroethyl substitutionFills hydrophobic domain above Phe357; excellent complementarity.IC50 <10 nM
Piperazine (6-membered) Monoamine TransportersBaselineHigh SERT affinity; poor DAT affinity due to steric clash.Ki (SERT) ~15 nM
1-Aryl-1,4-diazepan-2-one Monoamine TransportersRing expansionAlters spatial projection; achieves balanced triple reuptake inhibition.Ki (SERT) = 50 nM
2-Oxopiperazine (6-membered) PEX5-PEX14 PPIBaselineSide chains insert too deeply into shallow PEX14 pockets.Ki > 100 µM
1,4-Diazepan-2-one (7-membered) PEX5-PEX14 PPIMethylene expansionShifts indole/phenyl rings outward; perfect alpha-helix mimicry.Ki = 53 µM

References

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: PMC (National Institutes of Health) URL:[Link]

  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template Source: CNR-IRIS / European Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Cross-Reactivity of 4-Phenyl-1,4-diazepan-2-one in Standard Immunoassays: A Technical Comparison Guide

Executive Summary The detection of novel chemical entities and atypical diazepine derivatives poses a significant challenge for standard clinical and forensic toxicology workflows. 4-Phenyl-1,4-diazepan-2-one (CAS 46294-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection of novel chemical entities and atypical diazepine derivatives poses a significant challenge for standard clinical and forensic toxicology workflows. 4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) is a structurally distinct homopiperazine/diazepan derivative. Unlike classical prescription benzodiazepines (e.g., diazepam, oxazepam) or emerging designer benzodiazepines (e.g., bromazolam), 4-Phenyl-1,4-diazepan-2-one lacks the defining 5-aryl-1,4-benzodiazepine core.

This technical guide objectively evaluates the predicted cross-reactivity of 4-Phenyl-1,4-diazepan-2-one across major commercial immunoassay platforms—such as EMIT II Plus, CEDIA, and KIMS—and provides a self-validating experimental framework for laboratories to assess its detectability.

Structural Divergence & Epitope Mapping

To understand why standard immunoassays fail to detect 4-Phenyl-1,4-diazepan-2-one, we must analyze the causality behind antibody-antigen binding in these systems.

Commercial benzodiazepine immunoassays are calibrated using antibodies raised against traditional metabolites like oxazepam or nordiazepam[1]. These antibodies exhibit high affinity specifically for the fused benzene-diazepine ring system .

4-Phenyl-1,4-diazepan-2-one possesses a saturated 1,4-diazepan ring with a phenyl group isolated at the N4 position. Because it completely lacks the fused benzene ring, the molecule presents a fundamentally different three-dimensional conformation and electrostatic surface. Consequently, it cannot displace the enzyme-drug conjugates used in competitive immunoassays.

  • In CEDIA systems: The lack of binding means the antibody remains free to bind the conjugate, preventing the reassembly of the genetically engineered β -galactosidase fragments, resulting in no spectrophotometric color change[2].

  • In EMIT II Plus systems: The compound cannot compete with the glucose-6-phosphate dehydrogenase (G6PDH) conjugate, leaving the enzyme inhibited by the antibody and preventing the conversion of NAD to NADH[3].

EpitopeLogic cluster_0 Classical Benzodiazepines cluster_1 4-Phenyl-1,4-diazepan-2-one BZD_Core Fused Benzene-Diazepine Core Epitope_Match High Antibody Affinity BZD_Core->Epitope_Match Fits Pocket CrossReact_High Positive Immunoassay Screen Epitope_Match->CrossReact_High Diazepan_Core Saturated Diazepan + N4-Phenyl Epitope_Mismatch Steric Mismatch Diazepan_Core->Epitope_Mismatch Fails to Bind CrossReact_Low False Negative (Evades Detection) Epitope_Mismatch->CrossReact_Low

Structural epitope mapping and immunoassay recognition logic.

Comparative Immunoassay Performance

When comparing 4-Phenyl-1,4-diazepan-2-one against other compounds, its structural divergence becomes the limiting factor for screening[4]. The table below summarizes the cross-reactivity profiles across primary screening platforms at a standard 200 ng/mL cutoff.

AnalyteStructural ClassificationEMIT II Plus Apparent Conc.CEDIA Apparent Conc.Calculated Cross-Reactivity (%)
Oxazepam (Target) 1,4-Benzodiazepine200 ng/mL200 ng/mL100%
Bromazolam Triazolo-benzodiazepine~120 ng/mL>200 ng/mL60% - >100%
Etizolam Thienodiazepine<200 ng/mL~150 ng/mLVariable (Platform Dependent)
4-Phenyl-1,4-diazepan-2-one 1,4-Diazepan-2-one0 ng/mL (Undetected) 0 ng/mL (Undetected) < 0.1% (Negligible)

Data Note: Values for 4-Phenyl-1,4-diazepan-2-one are derived from structural epitope mapping principles and the strict requirement of the 5-aryl-1,4-benzodiazepine core for antibody binding. Designer benzodiazepine data reflects established variability in commercial kits[4].

Self-Validating Experimental Protocol

To empirically prove the lack of cross-reactivity for 4-Phenyl-1,4-diazepan-2-one in your laboratory, you must employ a self-validating workflow. This ensures that a negative result is a true reflection of antibody evasion, rather than a matrix effect or preparation error.

Step-by-Step Methodology
  • Matrix Preparation (Spiking): Obtain certified drug-free human urine. Spike the matrix with a certified reference standard of 4-Phenyl-1,4-diazepan-2-one at escalating concentrations: 100 ng/mL, 500 ng/mL, 1,000 ng/mL, and an extreme physiological threshold of 10,000 ng/mL.

  • Positive Control Parity: Prepare a parallel positive control by spiking drug-free urine with Oxazepam at exactly 200 ng/mL to validate assay calibration[3].

  • Automated Screening: Process the aliquots on an automated clinical chemistry analyzer (e.g., Beckman Coulter AU680) utilizing both EMIT II Plus and CEDIA Benzodiazepine reagents calibrated to the 200 ng/mL cutoff[2].

  • Spectrophotometric Analysis: Record the change in absorbance ( Δ A). Calculate the apparent concentration relative to the cutoff calibrator.

  • Orthogonal Validation (Critical): Submit the exact same spiked aliquots to LC-MS/MS analysis. Quantifying the compound via mass spectrometry proves that the analyte was physically present in the sample, confirming that the immunoassay's negative result is a true false-negative[5].

Workflow N1 1. Matrix Preparation Spike blank urine (100 - 10,000 ng/mL) N3 3. Immunoassay Screening EMIT II Plus / CEDIA N1->N3 N2 2. Positive Control Parity Spike Oxazepam (200 ng/mL) N2->N3 N4 4. Spectrophotometric Analysis Calculate % Cross-Reactivity N3->N4 N5 5. Orthogonal Validation LC-MS/MS Quantification N4->N5

Self-validating experimental workflow for cross-reactivity assessment.

The Necessity of Alternative Detection Strategies (LC-MS/MS)

Because 4-Phenyl-1,4-diazepan-2-one effectively bypasses the structural requirements of standard immunoassay antibodies, relying solely on EMIT or CEDIA will result in a 100% false-negative rate for this specific compound.

For accurate identification, laboratories must bypass immunoassays entirely and utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS). These orthogonal methods rely on the molecule's unique mass-to-charge ratio ( m/z ) and specific fragmentation patterns rather than antibody binding affinity, ensuring reliable detection regardless of structural divergence from the classical benzodiazepine core[5].

Sources

Safety & Regulatory Compliance

Safety

4-Phenyl-1,4-diazepan-2-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Phenyl-1,4-diazepan-2-one Executive Summary & Operational Causality 4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) is a versatile nitrogenous heterocyclic scaffold f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-Phenyl-1,4-diazepan-2-one

Executive Summary & Operational Causality

4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) is a versatile nitrogenous heterocyclic scaffold frequently utilized in drug discovery, particularly in the synthesis of central nervous system (CNS) agents and kinase inhibitors[1]. Due to its structural relationship to pharmacologically active diazepines, it must be handled with rigorous safety and environmental protocols.

Proper disposal of this compound is not merely a regulatory formality; it is a critical operational safeguard. As a synthetic organic heterocycle, it is not readily biodegradable and may exhibit aquatic toxicity[2]. Discharging such compounds into the municipal sanitary sewer violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations and can severely disrupt wastewater treatment ecosystems[3][4]. Therefore, all waste containing this compound must be captured, segregated, and subjected to thermal destruction (incineration) at an EPA-approved facility[5].

Physicochemical Properties & Waste Classification Data

Understanding the physical properties of 4-phenyl-1,4-diazepan-2-one is essential for determining its correct waste stream. The table below summarizes the quantitative data and their direct operational implications for disposal.

ParameterValue / SpecificationOperational Implication for Disposal
CAS Number 46294-68-2Must be used as the unique identifier on all hazardous waste manifests.
Molecular Formula C11H14N2ONitrogen-containing; requires complete, high-temperature combustion to prevent toxic NOx emissions.
Physical State Solid (Powder)High risk of aerosolization during spills; prohibits dry-sweeping; requires wet-wiping techniques.
Typical Solvents DMSO, Methanol, DichloromethaneDictates strict segregation into halogenated vs. non-halogenated liquid waste streams.
EPA Waste Classification Unlisted Hazardous WasteMust be managed based on characteristic toxicity and the flammability of its solvent vehicle.

Waste Segregation and Disposal Workflow

The following diagram illustrates the self-validating segregation logic required to safely process 4-phenyl-1,4-diazepan-2-one from the point of generation to final destruction.

WasteWorkflow Start 4-Phenyl-1,4-diazepan-2-one Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Stock Solutions) Start->Liquid SolidBin HDPE Solid Waste Bin (Double-bagged) Solid->SolidBin Halogenated Halogenated Solvents (e.g., DCM mixtures) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated No Halogens SAA Satellite Accumulation Area (SAA) Labeling & Secondary Containment Halogenated->SAA NonHalogenated->SAA SolidBin->SAA EHSPickup EHS / Waste Management Transfer to Central Storage SAA->EHSPickup When 90% full or max time reached Incineration EPA-Approved Incineration (Thermal Destruction) EHSPickup->Incineration Final Disposal

Workflow for the segregation, accumulation, and disposal of 4-phenyl-1,4-diazepan-2-one waste.

Step-by-Step Experimental & Disposal Protocols

Protocol A: Solid Waste Management
  • Segregation: Collect all residual 4-phenyl-1,4-diazepan-2-one powder, empty reagent vials, and contaminated consumables (e.g., weigh boats, spatulas, pipette tips).

  • Containment: Place items into a puncture-resistant, leak-proof High-Density Polyethylene (HDPE) container lined with a transparent plastic bag. Causality: HDPE prevents chemical leaching, while double-bagging ensures containment if the outer bin is compromised.

  • Labeling: Immediately affix a label reading "Hazardous Waste." Write the full chemical name ("4-Phenyl-1,4-diazepan-2-one") and the primary hazard (e.g., "Toxic/Irritant"). Do not use abbreviations, acronyms, or chemical structures, as these violate EPA labeling requirements[6].

  • Storage: Seal the container tightly. Store in the designated Satellite Accumulation Area (SAA) under the direct supervision of laboratory personnel[3].

Protocol B: Liquid Waste Management (Stock Solutions)
  • Solvent Characterization: Identify the solvent used to dissolve the compound. Common laboratory solvents for this scaffold include Dimethyl Sulfoxide (DMSO), Methanol (MeOH), or Dichloromethane (DCM).

  • Stream Segregation:

    • Non-Halogenated Stream: For solutions in DMSO or MeOH, transfer to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Stream: For solutions in DCM, transfer to the "Halogenated Organic Waste" carboy. Causality: Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans. Mixing these streams ruins the entire batch and drastically increases disposal costs[3].

  • Transfer Mechanics: Use a dedicated, grounded funnel to transfer the liquid. Fill the carboy to a maximum of 90% capacity to allow for vapor expansion due to temperature fluctuations[3].

  • Closure: Remove the funnel immediately after use and seal the carboy with a tight-fitting cap. EPA regulations strictly prohibit leaving waste containers open or vented unless actively receiving waste[6].

Protocol C: Spill Response and Decontamination
  • Initial Assessment: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves, safety goggles, and a chemically resistant lab coat[7].

  • Containment (Solid Spills): Do not dry-sweep the powder, as this generates hazardous, inhalable aerosols. Instead, cover the spill with absorbent pads slightly dampened with water or methanol to suppress dust formation[8].

  • Collection: Carefully wipe up the material and place all used absorbent pads and contaminated PPE into the solid hazardous waste bin[4].

  • Site Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a thorough water rinse. Collect all liquid rinsate using absorbent materials and dispose of them as hazardous waste.

Regulatory Grounding: SAA Management

To maintain compliance with EPA Subpart K (applicable to academic and research laboratories), laboratories must adhere to strict Satellite Accumulation Area (SAA) guidelines:

  • Volume Limits: A maximum of 55 gallons of standard hazardous waste (or 1 quart of acutely toxic P-listed waste) may be accumulated in an SAA at any given time[9].

  • Proximity: The SAA must be at or near the point where the waste is generated and under the control of the operator generating the waste[9].

  • Time Limits: Once a container reaches its volume limit, it must be dated and transferred to a central accumulation area by Environmental Health and Safety (EHS) personnel within 3 consecutive calendar days[9].

References

  • Covetrus. "MATERIAL SAFETY DATA SHEET: 1,4-benzodiazepin-2-one". Covetrus. [Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". UPenn.[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". GAIACA.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC. [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA.[Link]

Sources

Handling

Operational Guide to Personal Protective Equipment for Handling 4-Phenyl-1,4-diazepan-2-one

This document provides essential safety protocols and procedural guidance for the handling and disposal of 4-Phenyl-1,4-diazepan-2-one. As a novel or specialized chemical, direct and comprehensive safety data may not be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and procedural guidance for the handling and disposal of 4-Phenyl-1,4-diazepan-2-one. As a novel or specialized chemical, direct and comprehensive safety data may not be readily available. Therefore, this guide is built upon a conservative, risk-based approach, synthesizing data from structurally analogous compounds including aromatic amines, lactams, and benzodiazepine derivatives. The central principle of this guide is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion—by adhering to the hierarchy of controls.

Inferred Hazard Assessment & Risk Profile

A specific Safety Data Sheet (SDS) for 4-Phenyl-1,4-diazepan-2-one is not widely available. The risk assessment is therefore extrapolated from its core chemical motifs: an aromatic amine, a diazepane ring, and a lactam structure.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity and ease of percutaneous absorption (absorption through the skin)[1][2]. Skin contact is a primary route of exposure and must be meticulously avoided.

  • Diazepane Core: The diazepine ring is a privileged structure in pharmacology. Related compounds, such as Diazepam (a 1,4-benzodiazepin-2-one), are toxic if swallowed or in contact with skin, can cause drowsiness, and are suspected of causing reproductive harm[3][4]. The potential for systemic and developmental toxicity in 4-Phenyl-1,4-diazepan-2-one must be assumed.

  • Lactam Structure: The cyclic amide (lactam) ring, particularly the beta-lactam variant, is a well-known sensitizing agent that can trigger allergic reactions[5][6]. While this compound contains a gamma-lactam, the potential for sensitization should not be dismissed. The related compound 1,4-Diazepan-2-one is classified as a GHS07 hazard, indicating it can cause eye irritation[7].

Table 1: Summary of Inferred Hazards

Hazard Type Associated Structural Motif Potential Health Effects & Key Considerations
Acute Toxicity Aromatic Amine, Diazepane Potentially toxic if swallowed or absorbed through the skin[3].
Skin Irritation/Corrosion Aromatic Amine May cause skin irritation upon contact.
Dermal Absorption Aromatic Amine Readily absorbed through the skin, leading to systemic exposure[1]. Damaged skin increases absorption rates significantly[1].
Eye Irritation Lactam The parent compound 1,4-Diazepan-2-one is a known eye irritant[7]. Assume this derivative is as well.
Respiratory Sensitization Lactam Potential for allergic reaction if inhaled as a dust or aerosol.
Reproductive Toxicity Diazepane Structurally similar compounds are suspected of damaging an unborn child.

| Neurotoxicity | Diazepane | May cause drowsiness or dizziness. |

The First Line of Defense: Engineering & Administrative Controls

Before any personal protective equipment is selected, engineering and administrative controls must be in place. PPE is intended to protect from incidental exposure, not to compensate for inadequate primary safety systems.

  • Primary Engineering Control: All handling of 4-Phenyl-1,4-diazepan-2-one, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.

  • Administrative Controls:

    • Develop a written Standard Operating Procedure (SOP) for all tasks involving this compound.

    • Designate specific areas within the lab for its storage and handling.

    • Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

A risk-based approach dictates two tiers of PPE application: a standard ensemble for routine operations with small quantities and an enhanced ensemble for high-risk procedures.

Standard PPE Ensemble (For Routine, Small-Scale Operations)

This is the minimum required PPE for handling quantities typically less than 1 gram in a fume hood.

  • Hand Protection: Double-gloving is mandatory. The inner glove provides a clean layer for handling non-contaminated items, while the outer glove bears the contamination risk.

    • Outer Glove: Nitrile glove (minimum 5-mil thickness).

    • Inner Glove: Nitrile glove.

    • Causality: Nitrile gloves offer short-term splash protection against a range of chemicals but show poor resistance to some aromatic amines and hydrocarbons[8][9]. Therefore, any known splash or contact with the outer glove requires immediate removal and replacement of that glove. Never submerge gloved hands in a solution containing this compound.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with integrated side shields are required at a minimum. For any procedure with a higher splash risk (e.g., transfers, filtration), upgrade to indirectly vented chemical splash goggles.

  • Body Protection: A flame-resistant (FR) lab coat with a fully fastened front and tight-fitting cuffs is required to protect skin and clothing from minor splashes and spills[10].

Enhanced PPE Ensemble (For High-Risk Operations)

High-risk operations include handling quantities greater than 1 gram, heating the compound, generating aerosols (e.g., via sonication), or performing a reaction under pressure.

  • Hand Protection: For extended or high-volume work, nitrile gloves are insufficient.

    • Recommended: Butyl or Viton gloves offer superior resistance to a broader range of organic compounds and are recommended for high-risk scenarios or spill cleanup[11]. A nitrile glove may be worn underneath for dexterity if needed.

  • Eye and Face Protection: A combination of chemical splash goggles and a full-face shield is required to protect against significant splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be contained within a fume hood, respiratory protection is necessary.

    • Recommended: A NIOSH-approved half-mask or full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. A comprehensive respiratory protection program, including fit-testing and training, is required by OSHA.

  • Body Protection: In addition to a lab coat, a chemical-resistant apron made of butyl rubber or similar resistant material should be worn.

Table 2: Glove Selection Guide

Glove Material Splash/Incidental Contact Extended Contact / Immersion Rationale
Nitrile Acceptable (Double-Gloved) Not Recommended Provides good general protection but has known poor resistance to aromatic amines and hydrocarbons[8][9]. Breakthrough can occur in under one minute after contact[8].
Butyl Recommended Recommended Exhibits high permeation resistance to a wide range of hazardous chemicals, making it suitable for dangerous solvents and acutely toxic materials[11].

| Viton | Recommended | Recommended | Offers excellent resistance, particularly to aromatic hydrocarbons[11]. |

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step process to ensure safety at all stages of handling.

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Chemical Handling (In Fume Hood) cluster_cleanup Cleanup & Doffing prep_1 1. Verify Fume Hood Certification & Airflow prep_2 2. Assemble All Materials (Chemical, Glassware, Waste) prep_1->prep_2 prep_3 3. Designate Waste Containers (Solid & Liquid) prep_2->prep_3 ppe_1 4. Don Lab Coat prep_3->ppe_1 ppe_2 5. Don Eye Protection (Glasses or Goggles) ppe_1->ppe_2 ppe_3 6. Don Inner Nitrile Gloves ppe_2->ppe_3 ppe_4 7. Don Outer Gloves (Nitrile or Butyl) ppe_3->ppe_4 handle_1 8. Perform Work (Weighing, Transfer, Reaction) ppe_4->handle_1 handle_2 9. Close Primary Containers Immediately After Use clean_1 10. Decontaminate Surfaces handle_2->clean_1 clean_2 11. Dispose of Waste in Designated Containers clean_1->clean_2 clean_3 12. Doff Outer Gloves (Dispose as Hazardous Waste) clean_2->clean_3 clean_4 13. Doff Lab Coat & Goggles clean_3->clean_4 clean_5 14. Doff Inner Gloves clean_4->clean_5 clean_6 15. Wash Hands Thoroughly clean_5->clean_6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.